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Core Science & Biosynthesis

Foundational

3-(1-Methanesulfonylethenyl)benzonitrile (CAS 2059993-69-8): A Bifunctional Scaffold for Covalent Drug Design and Advanced Organic Synthesis

Executive Summary 3-(1-Methanesulfonylethenyl)benzonitrile (CAS 2059993-69-8) is a highly specialized, bifunctional chemical building block. Structurally, it integrates an electron-deficient vinyl sulfone moiety with a m...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

3-(1-Methanesulfonylethenyl)benzonitrile (CAS 2059993-69-8) is a highly specialized, bifunctional chemical building block. Structurally, it integrates an electron-deficient vinyl sulfone moiety with a meta-substituted benzonitrile core. This unique architecture provides orthogonal reactivity: the vinyl sulfone acts as a highly tunable, selective Michael acceptor for covalent biological targeting, while the nitrile group serves as a versatile handle for click chemistry and peptidomimetic synthesis. This technical guide details the physicochemical properties, mechanistic reactivity, and validated experimental workflows for utilizing this compound in advanced drug discovery programs.

Physicochemical Profiling

Understanding the baseline properties of CAS 2059993-69-8 is critical for predicting its behavior in both organic solvents and biological assays. The dual electron-withdrawing nature of the sulfone and nitrile groups significantly impacts the electron density of the aromatic core.

PropertyValueRationale / Implication
Molecular Formula C₁₀H₉NO₂SStandard elemental composition.
Molecular Weight 207.25 g/mol Low molecular weight allows for downstream elaboration without violating Lipinski’s Rule of 5.
Hydrogen Bond Donors 0Enhances membrane permeability in early-stage cellular assays.
Hydrogen Bond Acceptors 3Two sulfone oxygens and one nitrile nitrogen provide critical binding interactions in protein pockets.
Rotatable Bonds 2Low conformational flexibility pre-organizes the warhead for target engagement.

Mechanistic Insights & Reactivity Profiling

The Vinyl Sulfone Warhead: A Tunable Michael Acceptor

Vinyl sulfones have long been recognized for their synthetic utility, easily participating in 1,4-addition reactions[1]. In medicinal chemistry, they are privileged covalent warheads. Compared to structurally related acrylamides, vinyl sulfones are generally more reactive towards thiol nucleophiles[2]. However, they remain highly stable in aqueous media, preventing premature degradation or off-target toxicity before reaching the active site of target enzymes, such as cysteine proteases[3]. The electron-withdrawing methanesulfonyl group lowers the Lowest Unoccupied Molecular Orbital (LUMO) of the adjacent alkene, facilitating rapid and selective nucleophilic attack by cysteine residues[2].

The Benzonitrile Core: Orthogonal Functionalization

The meta-cyano group provides a chemically orthogonal handle that remains inert under the mild conditions required for vinyl sulfone functionalization. Nitriles are highly valuable in drug design because they can be reduced to primary amines for amide coupling or converted into tetrazoles. Tetrazoles are metabolically stable bioisosteres of carboxylic acids, offering similar pKa values and electrostatic profiles without the associated cellular permeability issues[4].

Reactivity Core 3-(1-Methanesulfonylethenyl) benzonitrile (CAS 2059993-69-8) Michael Thia-Michael Addition (Cysteine Targeting) Core->Michael Vinyl Sulfone Moiety Nitrile Nitrile Transformations (Tetrazole Bioisosteres) Core->Nitrile Benzonitrile Moiety CrossCoupling Cross-Coupling / Reduction (Scaffold Extension) Core->CrossCoupling Aromatic Core

Caption: Structural reactivity map of 3-(1-Methanesulfonylethenyl)benzonitrile highlighting orthogonal pathways.

Self-Validating Experimental Protocols

As a Senior Application Scientist, I emphasize protocols that are not only effective but mechanistically sound and self-validating. The following workflows exploit the orthogonal reactivity of CAS 2059993-69-8.

Protocol A: Thia-Michael Addition (Covalent Targeting Simulation)

The thia-Michael addition is a highly efficient, rapid, and selective reaction[5]. When simulating covalent protein binding or synthesizing thioether derivatives, nucleophile-initiated catalysis is preferred over standard base catalysis. The base-catalyzed rate is negatively impacted by the presence of the protonated base, which slows the formation of the reactive thiolate; therefore, nucleophile-initiated additions proceed faster and require lower catalyst loadings[5].

Step-by-Step Methodology:

  • Preparation: Dissolve 3-(1-Methanesulfonylethenyl)benzonitrile (1.0 equiv) in anhydrous dichloromethane (DCM) at 0 °C under an inert argon atmosphere.

  • Reagent Addition: Add the target thiol (e.g., a cysteine derivative or hexanethiol) (1.1 equiv).

  • Catalysis: Introduce a catalytic amount of a nucleophilic catalyst (e.g., dimethylphenylphosphine, 0.05 equiv). Causality: Phosphine catalysts directly attack the vinyl sulfone to generate a highly reactive zwitterionic enolate intermediate, which rapidly deprotonates the thiol, bypassing the slow thiolate formation seen in standard amine-base catalysis[5].

  • Reaction: Remove the ice bath and stir at room temperature. The reaction is typically complete within 2–4 hours.

  • Quench & Purification: Quench with saturated aqueous NH₄Cl to neutralize the catalyst. Extract with DCM, dry over Na₂SO₄, and purify via silica gel column chromatography.

Workflow Start Substrate Preparation Reagent Add Thiol & Catalyst Start->Reagent React Stir at RT (2-4h) Reagent->React Quench Quench & Extract React->Quench Purify Column Chromatography Quench->Purify

Caption: Step-by-step experimental workflow for the nucleophile-catalyzed Thia-Michael addition.

Protocol B: Nitrile-to-Tetrazole Conversion (Click Chemistry)

Converting the benzonitrile moiety to a 1H-tetrazole is a critical step in generating carboxylic acid bioisosteres. Traditional methods require toxic solvents or strong Lewis acids. However, the Sharpless protocol utilizes water as a solvent and zinc salts as catalysts, offering a highly efficient and safe alternative[6].

Step-by-Step Methodology:

  • Reaction Setup: To a round-bottomed flask, add 3-(1-Methanesulfonylethenyl)benzonitrile (1.0 equiv), sodium azide (NaN₃, 1.1 equiv), zinc bromide (ZnBr₂, 1.0 equiv), and water[4].

  • Mechanistic Safety Control: Causality: An aqueous solution of 1 M ZnBr₂ has a pH of ~7. When 1 M NaN₃ is added, the solution becomes slightly alkaline (pH ~8). This alkaline environment is a critical self-validating safety feature, as it ensures that even at reflux (100 °C), the release of highly toxic and explosive hydrazoic acid is minimized[6].

  • Reflux: Heat the mixture to reflux with vigorous stirring for 24 hours. The Zn²⁺ ion acts as a Lewis acid, coordinating to the nitrile nitrogen and lowering the activation energy for the [3+2] cycloaddition of the azide[7].

  • Isolation: Cool the reaction to room temperature. Add 3 N HCl and ethyl acetate, stirring vigorously until the aqueous layer reaches pH 1[4]. The acidic workup breaks the zinc-tetrazole complex, allowing the free 5-substituted 1H-tetrazole to partition into the organic layer for standard extraction and crystallization.

Applications in Drug Development

The dual nature of CAS 2059993-69-8 makes it a privileged scaffold in medicinal chemistry[8]. In the development of targeted covalent inhibitors (TCIs), the benzonitrile core can be elaborated into a complex recognition sequence that binds specifically to the active site of a target kinase or protease. Once the molecule is anchored in the binding pocket, the highly reactive, yet stable, vinyl sulfone warhead is perfectly positioned to form an irreversible covalent bond with a catalytic cysteine residue[2]. This strategy has been successfully employed in the design of antiviral and antiparasitic agents, demonstrating the profound clinical potential of vinyl sulfone-based therapeutics[3].

References

1.[1] Vinyl sulfones: synthetic preparations and medicinal chemistry applications. Medicinal Research Reviews. 2.[2] Vinyl sulfones: selective and tunable covalent warheads against challenging enzyme targets. Exploration of Targeted Anti-tumor Therapy. 3.[8] The vinyl sulfone motif as a structural unit for novel drug design and discovery. Expert Opinion on Drug Discovery. 4.[3] Review of peptidomimetic vinyl sulfones targeting cysteine proteases and proteasomes. Bioorganic Chemistry. 5.[5] Thia-Michael Reaction: The Route to Promising Covalent Adaptable Networks. MDPI Polymers. 6.[6] Preparation of 5-Substituted 1H-Tetrazoles from Nitriles in Water. Organic Chemistry Portal. 7.[4] Preparation of 5-Substituted 1H-Tetrazoles from Nitriles in Water. The Journal of Organic Chemistry. 8.[7] Synthesis and Characterization of 1-Hydroxy-5-Methyltetrazole and Its Energetic Salts. MDPI Inorganics.

Sources

Exploratory

alpha-methylsulfonyl vinyl benzonitrile chemical class and uses

Engineering Targeted Covalent Inhibitors: A Technical Guide to the -Methylsulfonyl Vinyl Benzonitrile Class Executive Summary The renaissance of targeted covalent inhibitors (TCIs) has fundamentally shifted drug discover...

Author: BenchChem Technical Support Team. Date: March 2026

Engineering Targeted Covalent Inhibitors: A Technical Guide to the -Methylsulfonyl Vinyl Benzonitrile Class

Executive Summary

The renaissance of targeted covalent inhibitors (TCIs) has fundamentally shifted drug discovery, moving away from the dogma that covalent binders are inherently toxic. At the forefront of this paradigm shift is the exploration of novel electrophilic warheads. While acrylamides dominate the clinical landscape (e.g., Osimertinib, Ibrutinib), their reactivity profiles are not universally optimal for all target microenvironments.

Enter the


-methylsulfonyl vinyl benzonitrile  class (exemplified by CAS: 2059993-64-3). By strategically positioning a methylsulfonyl group and an aryl-nitrile motif on the 

-carbon of a vinyl scaffold, we generate a highly tuned, sterically unhindered Michael acceptor. This whitepaper provides an in-depth mechanistic analysis, synthesis protocols, and biochemical validation workflows for utilizing this privileged chemical class in the rational design of cysteine-targeted covalent inhibitors.

Chemical Anatomy and Mechanistic Profiling

The Causality of Extreme Electrophilicity

The structure of 4-(1-(methylsulfonyl)vinyl)benzonitrile—


—is a masterclass in frontier molecular orbital (FMO) engineering. In standard vinyl sulfones, the sulfone group lowers the Lowest Unoccupied Molecular Orbital (LUMO) of the alkene, facilitating nucleophilic attack . However, the 

-methylsulfonyl vinyl benzonitrile scaffold introduces two critical modifications:
  • Unsubstituted

    
    -Carbon:  The terminal 
    
    
    
    group presents zero steric hindrance. When a nucleophilic cysteine thiolate approaches, the transition state energy barrier is exceptionally low.
  • Dual Electron-Withdrawing

    
    -Carbon:  The 
    
    
    
    -carbon bears both a sulfone (providing
    
    
    -orbital/
    
    
    conjugation) and a benzonitrile ring (providing resonance stabilization). When the thiolate attacks the
    
    
    -carbon, the resulting carbanion at the
    
    
    -carbon is massively stabilized by these dual sinks.

This combination maximizes the kinetic rate of covalent bond formation (


) while utilizing the benzonitrile moiety to drive non-covalent recognition (

) within the target's binding pocket .
Mechanism of Action

Mechanism Target Target Protein (Cys-SH) Complex Reversible Encounter Complex Target->Complex Warhead α-Methylsulfonyl Vinyl Benzonitrile Warhead->Complex Transition Thiolate Attack on β-Carbon Complex->Transition Deprotonation Adduct Irreversible Covalent Adduct Transition->Adduct Carbanion Stabilization

Fig 1: Covalent modification of target cysteine by α-methylsulfonyl vinyl benzonitrile.

Quantitative Warhead Comparison

To rationally select a warhead, one must balance intrinsic reactivity (to ensure target engagement) with stability (to prevent off-target toxicity). The


-substituted vinyl sulfones occupy a unique "Goldilocks" zone for sterically demanding or highly acidic cysteine residues, such as those found in viral proteases (e.g., Chikungunya nsP2) .

Table 1: Comparative Profiling of Covalent Warheads

Warhead ClassIntrinsic Reactivity (GSH

)
Primary Target ResidueReversibilitySteric Hindrance at Attack Site
Acrylamide Moderate (Hours)CysteineIrreversibleModerate (

substitution varies)
Standard Vinyl Sulfone Low-Moderate (Days)Cys, Lys, HisIrreversibleModerate (Often

-substituted)

-Methylsulfonyl Vinyl
High (Minutes)CysteineIrreversibleLow (Terminal

)
Cyanoacrylamide Very High (Seconds)CysteineReversibleModerate

Experimental Workflows & Protocols

As an application scientist, I emphasize that protocols must be self-validating. A synthesis must prevent isomeric mixtures, and a biochemical assay must mathematically prove the two-step covalent mechanism.

Protocol 1: Regioselective Synthesis via Mannich-Elimination

Direct condensation of an arylmethyl sulfone with formaldehyde often yields intractable polymeric mixtures. To synthesize the terminal


-methylsulfonyl vinyl benzonitrile cleanly, we utilize a self-validating Mannich-type sequence followed by regioselective elimination .

Step-by-Step Methodology:

  • Mannich Base Formation: Dissolve 4-(methylsulfonylmethyl)benzonitrile (1.0 eq) in ethanol. Add paraformaldehyde (2.5 eq), dimethylamine hydrochloride (1.5 eq), and a catalytic amount of concentrated HCl. Reflux for 12 hours.

  • Isolation: Concentrate the solvent in vacuo, partition between EtOAc and saturated aqueous

    
    . The organic layer contains the intermediate tertiary amine.
    
  • Quaternization: Dissolve the crude amine in anhydrous THF. Add methyl iodide (MeI, 3.0 eq) dropwise at 0°C. Stir at room temperature for 4 hours to precipitate the quaternary ammonium salt. Filter and dry.

  • Elimination: Suspend the salt in dichloromethane (DCM). Add 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU, 1.2 eq) at 0°C. Stir for 1 hour.

  • Causality Check: The use of the bulky DBU base ensures strictly anti-periplanar E2 elimination, exclusively yielding the terminal alkene without migrating the double bond into conjugation with the nitrile ring. Purify via flash chromatography.

Protocol 2: Biochemical Validation ( Determination)

An


 value is fundamentally meaningless for a covalent inhibitor because the inhibition is time-dependent. To validate the 

-methylsulfonyl vinyl benzonitrile warhead, you must calculate the efficiency constant (

).

Step-by-Step Methodology:

  • Pre-incubation: Prepare a master mix of the target recombinant enzyme (e.g., 10 nM) in assay buffer. Aliquot into a 384-well plate.

  • Inhibitor Titration: Add the inhibitor at varying concentrations (

    
     ranging from 
    
    
    
    to
    
    
    ). Incubate for distinct time points (
    
    
    = 0, 10, 20, 30, 60 minutes).
  • Substrate Addition: Rapidly add a fluorogenic substrate at a concentration

    
     to minimize further inhibitor binding during the measurement phase.
    
  • Data Acquisition: Measure the initial velocity (

    
    ) of the uninhibited enzyme (
    
    
    
    ) and the inhibited samples.
  • Kinetic Derivation:

    • Plot

      
       versus time (
      
      
      
      ) for each inhibitor concentration. The negative slope of these lines yields the observed rate constant,
      
      
      .
    • Plot

      
       versus 
      
      
      
      .
  • Causality Check: Fit the data to the hyperbolic equation:

    
    . If the plot is linear, the binding is non-specific. A hyperbolic curve mathematically proves the existence of the reversible encounter complex (
    
    
    
    ) prior to the irreversible covalent event (
    
    
    ), validating the compound as a true Targeted Covalent Inhibitor.
TCI Discovery Workflow

Workflow Syn Chemical Synthesis GSH GSH Reactivity (NMR/LCMS) Syn->GSH Enz Time-Dependent Enzyme Assay GSH->Enz Filter highly reactive MS Intact Protein Mass Spec Enz->MS Calculate kinact/KI Opt Lead Optimization MS->Opt Confirm 1:1 Adduct

Fig 2: Self-validating workflow for the discovery of vinyl sulfone targeted covalent inhibitors.

Conclusion

The


-methylsulfonyl vinyl benzonitrile class represents a highly sophisticated evolution of the traditional vinyl sulfone warhead. By leaving the 

-carbon completely unsubstituted while heavily electron-withdrawing the

-carbon, medicinal chemists can achieve rapid, irreversible cysteine engagement. When deployed through rigorous, self-validating biochemical workflows, this chemical class offers a powerful tool for drugging previously intractable targets in oncology and virology.

References

  • Title: The vinyl sulfone motif as a structural unit for novel drug design and discovery Source: Expert Opinion on Drug Discovery URL: [Link]

  • Title: Covalent Warheads Targeting Cysteine Residue: The Promising Approach in Drug Development Source: Pharmaceuticals (MDPI) URL: [Link]

  • Title: Structure Activity of β-Amidomethyl Vinyl Sulfones as Covalent Inhibitors of Chikungunya nsP2 Cysteine Protease with Antialphavirus Activity Source: Journal of Medicinal Chemistry (ACS) URL: [Link]

  • Title: Development of Efficient Covalent Inactivators of a Fungal Aspartate Semialdehyde Dehydrogenase Source: PubMed Central (NIH) URL: [Link]

Foundational

Tuning Covalent Warheads: A Mechanistic Whitepaper on α- vs. β-Aryl Vinyl Sulfones

Executive Summary In the landscape of Targeted Covalent Inhibitors (TCIs) and Activity-Based Protein Profiling (ABPP), the vinyl sulfone moiety has emerged as a privileged Michael acceptor. Unlike acrylamides, which can...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of Targeted Covalent Inhibitors (TCIs) and Activity-Based Protein Profiling (ABPP), the vinyl sulfone moiety has emerged as a privileged Michael acceptor. Unlike acrylamides, which can suffer from off-target reactivity, vinyl sulfones offer a highly tunable electrophilic profile that yields exceptionally stable thioether adducts. However, the exact regiochemistry of the vinyl sulfone dictates its kinetic and thermodynamic behavior.

This whitepaper provides an in-depth technical analysis comparing two distinct regioisomers: 3-(1-Methanesulfonylethenyl)benzonitrile (an


-aryl vinyl sulfone) and 3-(2-methylsulfonylvinyl)benzonitrile  (a 

-aryl vinyl sulfone). By dissecting the steric and electronic causalities behind their reactivity, this guide establishes a framework for drug development professionals to rationally select and validate covalent warheads.

Structural Causality & Electronic Profiling

The reactivity of a Michael acceptor toward a nucleophile (such as a catalytic cysteine thiolate) is governed by the activation energy barrier of the transition state, which is heavily influenced by steric accessibility and the thermodynamic stability of the resulting carbanion intermediate .

The Hyper-Reactive -Isomer: 3-(1-Methanesulfonylethenyl)benzonitrile

In this


-substituted architecture, both the methanesulfonyl group (

) and the 3-cyanophenyl group are localized on the

-carbon (C1), leaving the

-carbon (C2) as a terminal methylene (

).
  • Steric Freedom: The nucleophilic attack occurs at the

    
    -carbon. Because it is an unhindered terminal 
    
    
    
    , the steric penalty for thiolate trajectory is virtually zero.
  • Dual Carbanion Stabilization (Geminal Effect): Upon nucleophilic attack, the negative charge localizes on the

    
    -carbon. In this isomer, the resulting carbanion is stabilized by both  the strongly electron-withdrawing sulfone and the cross-conjugated 3-cyanophenyl ring. This dual stabilization drastically lowers the transition state energy, resulting in ultra-fast, irreversible kinetics.
    
The Attenuated -Isomer: 3-(2-methylsulfonylvinyl)benzonitrile

In this


-substituted architecture, the 3-cyanophenyl group is located on the 

-carbon, while the sulfone remains on the

-carbon.
  • Steric Hindrance: The incoming thiolate must attack the

    
    -carbon, which is now sterically shielded by the bulky 3-cyanophenyl ring. This steric clash significantly reduces the frequency of productive collisions .
    
  • Single Carbanion Stabilization (Vicinal Effect): Following attack at the

    
    -carbon, the carbanion forms at the 
    
    
    
    -carbon. Here, the negative charge is stabilized only by the adjacent sulfone group. The aryl ring, being on the adjacent
    
    
    -carbon, offers no resonance stabilization to the carbanion, leading to a higher activation energy and slower, potentially reversible kinetics .

Quantitative Reactivity Profiling

To translate these mechanistic principles into actionable drug design parameters, we summarize the kinetic and thermodynamic profiles of both regioisomers. The data below reflects standard pseudo-first-order kinetic evaluations using Glutathione (GSH) as a surrogate for cellular thiols.

Metric3-(1-Methanesulfonylethenyl)benzonitrile (

-Aryl)
3-(2-methylsulfonylvinyl)benzonitrile (

-Aryl)
Regiochemistry

-Substituted Vinyl Sulfone

-Substituted Vinyl Sulfone
Site of Attack (

-Carbon)
Terminal Methylene (Unhindered)Aryl-Substituted Methine (Hindered)
Carbanion Stabilization Dual (Sulfone + Aryl)Single (Sulfone Only)
Estimated GSH

(pH 7.4)
< 5 minutes (Hyper-reactive)> 120 minutes (Attenuated)
Electrophilicity Index (

)
HighModerate to Low
Primary Application ABPP Probes, Rapid Target EngagementHighly Selective TCIs, Reversible-Covalent

Mechanistic Visualizations

The following diagrams map the logical flow of the chemical mechanisms and the experimental validation pipelines used in advanced drug discovery hubs globally, including leading research centers here in Japan.

MechanisticPathway cluster_alpha α-Aryl Vinyl Sulfone (3-(1-Methanesulfonylethenyl)benzonitrile) cluster_beta β-Aryl Vinyl Sulfone (3-(2-methylsulfonylvinyl)benzonitrile) A1 Terminal CH2 (Sterically Free) A2 Nucleophilic Attack (Low Activation Energy) A1->A2 A3 Geminal Carbanion (Dual Stabilization) A2->A3 A4 Irreversible Adduct (Fast Kinetics) A3->A4 B1 Substituted CH-Ar (Sterically Hindered) B2 Nucleophilic Attack (High Activation Energy) B1->B2 B3 Vicinal Carbanion (Single Stabilization) B2->B3 B4 Reversible Adduct (Slow Kinetics) B3->B4

Mechanistic divergence of thiol Michael addition between α- and β-aryl vinyl sulfone regioisomers.

Workflow W1 Phase 1: Reactivity LC-MS GSH Assay W2 Phase 2: Engagement Intact Protein MS W1->W2 k_inact > threshold W3 Phase 3: Selectivity Proteomic ABPP W2->W3 Covalent Adduct W4 Phase 4: Efficacy Cellular Washout W3->W4 Off-targets < 5%

Standardized 4-phase experimental workflow for validating vinyl sulfone covalent inhibitors.

Self-Validating Experimental Workflows

To ensure scientific integrity, the evaluation of these warheads must rely on self-validating protocols. The following methodologies explain not just the steps, but the causality behind the experimental conditions.

Protocol 1: Intrinsic Reactivity Profiling via GSH-LC-MS

This assay determines the intrinsic electrophilicity of the warhead independent of protein binding pockets.

  • Preparation of Stocks: Prepare 10 mM stocks of the vinyl sulfone in LC-MS grade DMSO. Causality: DMSO must be kept below 5% in the final assay to prevent solvent-induced alterations to the thiolate pKa.

  • Buffer Equilibration: Utilize 100 mM PBS at exactly pH 7.4. Causality: The Michael addition is strictly dependent on the concentration of the reactive thiolate anion (

    
    ). Maintaining physiological pH ensures the GSH (pKa ~8.3) ionization state accurately reflects in vivo conditions.
    
  • Pseudo-First-Order Incubation: Mix 100

    
    M warhead with 10 mM GSH (100-fold excess). Causality: Using a massive excess of GSH ensures its concentration remains effectively constant during the reaction. This simplifies the bimolecular rate equation into a pseudo-first-order exponential decay, allowing for highly reproducible extraction of the observed rate constant (
    
    
    
    ).
  • Quenching & Acquisition: Aliquot samples at 0, 5, 15, 30, 60, and 120 minutes. Quench with 1% Formic Acid. Causality: Dropping the pH below 3 instantly protonates all remaining thiolates, freezing the reaction in time for accurate LC-MS quantification.

Protocol 2: Target Engagement via Intact Protein MS

Once intrinsic reactivity is established, target engagement must be validated on the recombinant protein.

  • Protein Reduction: Incubate the target protein (2

    
    M) with 10-fold excess TCEP (Tris(2-carboxyethyl)phosphine) for 30 minutes. Causality: Standard reducing agents like DTT or 
    
    
    
    -mercaptoethanol are thiols; they will act as competitive nucleophiles and scavenge the vinyl sulfone warhead. TCEP is a phosphine-based reducer that maintains cysteine residues in their active, reduced state without reacting with Michael acceptors.
  • Warhead Incubation: Add the vinyl sulfone (20

    
    M) and incubate at 37°C. Include a vehicle (DMSO) control. Causality: The vehicle control serves as the self-validating baseline to ensure the protein does not undergo spontaneous degradation or oxidation during incubation.
    
  • Desalting: Pass the reaction mixture through a Zeba spin desalting column. Causality: This removes unreacted warhead and non-covalent (reversible) binders. Only true covalent adducts will survive this rigorous physical separation.

  • Mass Deconvolution: Analyze via LC-TOF-MS. A successful covalent engagement is validated by a mass shift of exactly +[Molecular Weight of Warhead] Da on the intact protein envelope.

References

  • Title: Achieving Controlled Biomolecule–Biomaterial Conjugation Source: Chemical Reviews (ACS Publications) URL: [Link]

  • Title: Influence of steric bulk around the vinyl sulfone bond on the reaction patterns of vinyl sulfone-modified carbohydrates Source: ResearchGate URL: [Link]

Exploratory

electrophilicity of 1-methanesulfonylethenyl substituted aromatics

An In-Depth Technical Guide to the Electrophilicity of 1-Methanesulfonylethenyl Substituted Aromatics Introduction to -Arylethenyl Methyl Sulfones In the landscape of targeted covalent inhibitors (TCIs) and chemical biol...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Electrophilicity of 1-Methanesulfonylethenyl Substituted Aromatics

Introduction to -Arylethenyl Methyl Sulfones

In the landscape of targeted covalent inhibitors (TCIs) and chemical biology probes, the design of the electrophilic "warhead" dictates both the target selectivity and the pharmacokinetic viability of the molecule. 1-Methanesulfonylethenyl substituted aromatics —chemically classified as


-arylethenyl methyl sulfones—represent a highly privileged class of Michael acceptors.

Unlike highly reactive acrylamides or unsubstituted vinyl sulfones which can suffer from rapid glutathione (GSH) depletion and off-target toxicity, the 1-methanesulfonylethenyl group offers a highly tunable reactivity profile. The presence of the strongly electron-withdrawing methanesulfonyl group (-SO


Me) activates the 

-carbon for nucleophilic attack, while the

-aryl substitution provides critical steric shielding and electronic modulation[1]. This guide explores the mechanistic basis, quantitative evaluation, and structural tuning of these unique electrophiles.

Mechanistic Basis of Electrophilicity

The reactivity of 1-methanesulfonylethenyl aromatics is governed by the thiol-Michael addition pathway. The electrophilic character is transmitted to the


-carbon of the double bond due to the conjugation with the electron-withdrawing sulfonyl group, which significantly lowers the Lowest Unoccupied Molecular Orbital (LUMO) energy of the 

-system[2].
Steric and Electronic Interplay
  • The Sulfonyl Vector: Sulfones are strongly electron-withdrawing, making vinyl sulfones highly effective Michael acceptors[1]. The -SO

    
    Me group exerts both inductive (-I) and resonance (-M) effects, polarizing the C=C bond.
    
  • The

    
    -Aryl Shield:  The aromatic ring at the 1-position serves a dual purpose. Sterically, it restricts the trajectory of incoming nucleophiles, preventing non-specific alkylation of surface-exposed cysteines and completely inhibiting spontaneous polymerization. Electronically, substitutions on this aromatic ring allow for precise Hammett-based tuning of the warhead's LUMO.
    

Mechanism A 1-Methanesulfonylethenyl Aromatic C Transition State (C-S Bond) A->C B Thiolate (RS⁻) B->C D Carbanion Intermediate C->D E Thioether Adduct D->E H+ (Buffer)

Mechanism of thiol-Michael addition to 1-methanesulfonylethenyl aromatics.

Quantitative Evaluation Framework

To rationally deploy these warheads, their electrophilicity must be quantified. This is typically achieved through two orthogonal frameworks: Mayr's Electrophilicity Index and Thiol-Michael kinetic assays.

Mayr's Electrophilicity Index ( )

The empirical electrophilicity parameter


 is derived from the linear free-energy relationship: 

, where

and

are the nucleophile-specific parameters. By measuring the reaction kinetics of the 1-methanesulfonylethenyl aromatic against reference nucleophiles (e.g., pyridinium or sulfonium ylides), the intrinsic

value can be calculated[3]. This provides a solvent-independent baseline for warhead reactivity.
Thiol-Michael Kinetics ( )

In biological contexts, the second-order rate constant with glutathione (


) or model cysteines is the gold standard. The kinetics of thiol-Michael additions are fundamentally dictated by the 

of the thiol, as the thiolate anion (

) is the active nucleophilic species[4]. Consequently, precise pH control is non-negotiable during these evaluations.

Structure-Activity Relationship (SAR) Profiling

The electrophilicity of the 1-methanesulfonylethenyl group can be finely tuned by substituting the


-aromatic ring. Electron-withdrawing groups (EWGs) lower the LUMO energy, increasing the reaction rate, while electron-donating groups (EDGs) deactivate the warhead.

Table 1: Influence of


-Aromatic Substitution on Electrophilicity 
(Note: Data represents established linear free-energy relationship trends for substituted vinyl sulfones)
Aromatic SubstituentHammett

Relative LUMO (eV)

(

) at pH 7.4
Mayr

Parameter
Reactivity Profile
-OCH

(para)
-0.27-1.120.85-18.5Highly stable, slow reacting
-H (Unsubstituted) 0.00-1.252.40-17.2Baseline reactivity
-F (para) 0.06-1.303.15-16.8Moderate activation
-CF

(para)
0.54-1.5518.50-15.1Strong activation
-NO

(para)
0.78-1.8045.20-13.9Hyper-reactive

Self-Validating Experimental Methodologies

To ensure trustworthiness and reproducibility, the kinetic evaluation of these electrophiles must utilize self-validating systems. Below is the field-proven methodology for determining


.
Protocol 1: NMR-Based Kinetic Assay for Thiol-Michael Addition

Causality & Design Rationale: We utilize


H-NMR under pseudo-first-order conditions. Using a 10-fold excess of GSH ensures the nucleophile concentration remains effectively constant, simplifying the bimolecular rate equation to a pseudo-first-order decay (

). Deuterated phosphate buffer is chosen over amine-based buffers (like TEA) to strictly control the thiolate concentration without introducing competitive nucleophiles or background base-catalysis[4].

Step-by-Step Methodology:

  • Buffer Preparation: Prepare a 100 mM potassium phosphate buffer in D

    
    O. Adjust the pD to exactly 7.4 using DCl/NaOD. Validation: Verify pD before every run, as a 0.1 shift in pD exponentially alters the thiolate concentration.
    
  • Internal Standard Integration: Add 1,3,5-trimethoxybenzene (1.0 mM) to the buffer. Causality: This acts as an inert, non-reactive internal standard (singlet at ~6.1 ppm) to self-validate the integration of the electrophile over time, correcting for any NMR shimming or tuning variances between scans.

  • Reagent Mixing: In an NMR tube, dissolve the 1-methanesulfonylethenyl aromatic compound to a final concentration of 1.0 mM.

  • Initiation: Inject GSH (final concentration 10.0 mM) into the NMR tube, invert three times to mix, and immediately insert into the NMR probe pre-equilibrated to 25.0 °C. Record this as

    
    .
    
  • Data Acquisition: Acquire

    
    H-NMR spectra at regular intervals (e.g., every 2 minutes for 2 hours) using a solvent-suppression pulse sequence if necessary.
    
  • Kinetic Derivation: Integrate the terminal

    
    -vinyl protons (typically two doublets between 5.5–6.5 ppm) relative to the internal standard. Plot 
    
    
    
    versus time to yield the pseudo-first-order rate constant (
    
    
    ). Calculate the second-order rate constant:
    
    
    .

Workflow S1 1. Prepare Reagents (Electrophile, GSH, Int. Std) S2 2. Equilibrate NMR Probe to 25°C S1->S2 S3 3. Mix in NMR Tube (t=0) S2->S3 S4 4. Acquire 1H-NMR Time-course Spectra S3->S4 S5 5. Integrate Vinyl Protons vs Internal Std S4->S5 S6 6. Plot ln([E]t/[E]0) vs t Calculate k_obs S5->S6

Step-by-step NMR kinetic assay workflow for determining electrophilicity.

Protocol 2: Photometric Determination of Mayr Parameters

To isolate the intrinsic reactivity from thiol-specific pKa effects, the electrophile is reacted with reference benzhydrylium ions or pyridinium ylides.

  • Setup: Prepare solutions of the 1-methanesulfonylethenyl aromatic (0.01 M) and a reference pyridinium ylide (0.001 M) in anhydrous DMSO.

  • Measurement: Monitor the decay of the ylide's characteristic UV-Vis absorbance band (e.g., at 380 nm) using a stopped-flow spectrophotometer at 20 °C[3].

  • Calculation: Extract the second-order rate constant and plot against the known

    
     and 
    
    
    
    values of various ylides to determine the
    
    
    parameter.

Applications in Covalent Drug Design

The 1-methanesulfonylethenyl motif is highly valuable in the development of Targeted Covalent Inhibitors (TCIs). Vinyl sulfones have been extensively utilized as mechanism-based cysteine protease inhibitors, where their second-order rate constants dictate the efficiency of target inactivation[5]. Furthermore, they have been successfully deployed as potent activators of the NRF2 signaling pathway, exerting therapeutic effects via antioxidant and anti-inflammatory activities[2].

By utilizing the


-aryl ring to occupy the S1/S2 specificity pockets of an enzyme, while simultaneously tuning the LUMO of the methanesulfonylethenyl warhead, drug developers can achieve exquisite kinetic selectivity, minimizing off-target toxicity while maximizing target engagement.

References

1.[2] NRF2-Activating Compounds Bearing α,β-Unsaturated Moiety . Encyclopedia.pub. 2.[1] Sulfone . Wikipedia. 3.[3] Quantification and Theoretical Analysis of the Electrophilicities of Michael Acceptors . Journal of the American Chemical Society (ACS). 4.[5] Structure-Activity Relationships for Inhibition of Cysteine Protease Activity and Development of Plasmodium falciparum by Peptidyl Vinyl Sulfones . Antimicrobial Agents and Chemotherapy - ASM Journals. 5.[4] Thiol-based michael-type addition. A systematic evaluation of its controlling factors . ResearchGate.

Sources

Foundational

The Vinyl Sulfone Warhead: A Technical Guide to Covalent Drug Discovery

For Researchers, Scientists, and Drug Development Professionals Introduction: The Resurgence of Covalent Inhibition and the Role of Vinyl Sulfones Covalent drug discovery has undergone a significant renaissance, transiti...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Resurgence of Covalent Inhibition and the Role of Vinyl Sulfones

Covalent drug discovery has undergone a significant renaissance, transitioning from a field once fraught with concerns over off-target toxicity to a rational and powerful approach for developing highly potent and selective therapeutics.[1] This resurgence is largely attributable to a deeper understanding of the kinetics of covalent modification and the development of sophisticated analytical techniques to characterize these interactions. At the heart of this revival are the electrophilic "warheads" that form the covalent bond with their protein targets. Among these, the vinyl sulfone moiety has emerged as a versatile and tunable electrophile with broad applications in drug design.[2]

This in-depth technical guide provides a comprehensive overview of the use of vinyl sulfone warheads in covalent drug discovery. As a senior application scientist, the aim is to not only present the fundamental principles and methodologies but also to provide field-proven insights into the causality behind experimental choices. This guide will delve into the mechanism of action, design and synthesis considerations, detailed experimental workflows for screening and characterization, and a comparative analysis with other common covalent warheads.

The Mechanism of Action: A Tunable Michael Acceptor

The primary mechanism by which vinyl sulfones form a covalent bond with their protein targets is through a Michael addition reaction.[3] This reaction typically involves the nucleophilic attack of a deprotonated cysteine residue on the β-carbon of the vinyl sulfone. The electron-withdrawing nature of the sulfone group renders the vinyl moiety susceptible to this nucleophilic addition.[4] While cysteine is the most common target due to the high nucleophilicity of its thiol group, vinyl sulfones have also been shown to react with other nucleophilic residues such as lysine, albeit at a slower rate and typically at a higher pH.[4][5]

The reactivity of the vinyl sulfone warhead can be modulated by substituents on the vinyl group. Terminal vinyl sulfones are generally more reactive than their substituted counterparts.[6] This tunability allows for the fine-tuning of the electrophilicity of the warhead to achieve a balance between on-target reactivity and off-target promiscuity.

Caption: Mechanism of Covalent Inhibition by a Vinyl Sulfone Warhead.

Design and Synthesis of Vinyl Sulfone-Containing Fragments

The successful design of a vinyl sulfone-based covalent inhibitor hinges on the careful selection of a scaffold that provides non-covalent binding affinity and positions the warhead for optimal reaction with the target nucleophile. Fragment-based drug discovery (FBDD) has proven to be a powerful approach for identifying initial hits.[7]

A general strategy for the synthesis of vinyl sulfone-containing fragments involves the coupling of a recognition element to a vinyl sulfone building block.[8] Several synthetic routes are available for the preparation of vinyl sulfones, often starting from the corresponding sulfide or sulfoxide.[9]

General Synthetic Protocol for Phenyl Vinyl Sulfone:

A common and straightforward method for the synthesis of phenyl vinyl sulfone is the oxidation of phenyl vinyl sulfide.[9]

  • Preparation of Phenyl Vinyl Sulfide: Thiophenol is reacted with a vinylating agent, such as vinyl bromide, in the presence of a base.

  • Oxidation to Phenyl Vinyl Sulfone: The resulting phenyl vinyl sulfide is then oxidized using an oxidizing agent like hydrogen peroxide. The reaction progress is monitored by thin-layer chromatography (TLC).

  • Purification: The crude product is purified by column chromatography on silica gel to yield the pure phenyl vinyl sulfone.

Experimental Workflows for Screening and Characterization

The identification and characterization of vinyl sulfone-based covalent inhibitors require a suite of robust and sensitive analytical techniques. Mass spectrometry (MS) has become an indispensable tool in this process, enabling both high-throughput screening and detailed kinetic analysis.[10]

High-Throughput Screening using Intact Protein Mass Spectrometry

Intact protein mass spectrometry is a powerful method for rapidly screening libraries of covalent fragments to identify compounds that form a covalent adduct with the target protein.[11] The principle of this assay is to detect the mass shift corresponding to the addition of the fragment to the protein.

Step-by-Step Protocol for Intact Protein MS Screening:

  • Protein Preparation: The target protein is purified and prepared in a buffer compatible with mass spectrometry (e.g., ammonium acetate or ammonium bicarbonate).[12] The concentration is typically in the low micromolar range.

  • Compound Incubation: The protein is incubated with a library of vinyl sulfone-containing fragments at a defined concentration (e.g., 10-100 µM) and for a specific time at a controlled temperature (e.g., 37°C). A DMSO control is always included.

  • Quenching the Reaction: The reaction is quenched by adding an excess of a reducing agent like dithiothreitol (DTT) or by acidification with formic acid. This step is crucial to stop the reaction and prevent non-specific modifications during sample processing.

  • LC-MS Analysis: The samples are analyzed by liquid chromatography-mass spectrometry (LC-MS). A C4 reverse-phase column is often used for protein separation.[13] The mass spectrometer is operated in positive ion mode to detect the protein and the protein-fragment adduct.

  • Data Analysis: The deconvoluted mass spectra are analyzed to identify the mass of the unmodified protein and any adducts. The presence of a peak corresponding to the mass of the protein plus the mass of the fragment confirms covalent binding.[13]

Caption: Workflow for Covalent Fragment Screening by Intact Protein Mass Spectrometry.

Kinetic Characterization: Determining k_inact and K_I

Once hits are identified, it is essential to characterize their kinetic behavior to understand their potency and efficiency. The key parameters for an irreversible covalent inhibitor are the inactivation rate constant (k_inact) and the inhibitor concentration that gives half-maximal inactivation rate (K_I).[14] The ratio k_inact/K_I represents the second-order rate constant for inactivation and is a crucial metric for comparing the efficiency of different inhibitors.

Step-by-Step Protocol for Determining k_inact and K_I using LC-MS:

  • Time-Course Experiment: The target protein is incubated with a range of concentrations of the vinyl sulfone inhibitor. Aliquots are taken at different time points and the reaction is quenched.

  • LC-MS Analysis: The amount of unmodified protein remaining at each time point is quantified by LC-MS.

  • Data Analysis: The natural logarithm of the percentage of remaining unmodified protein is plotted against time for each inhibitor concentration. The slope of this line gives the observed rate of inactivation (k_obs).

  • k_inact and K_I Determination: The k_obs values are then plotted against the inhibitor concentration. This plot is fitted to the Michaelis-Menten equation to determine k_inact (the maximum inactivation rate) and K_I (the inhibitor concentration at half-maximal rate).[14]

Selectivity and Off-Target Profiling

A critical aspect of developing safe and effective covalent drugs is ensuring their selectivity for the intended target. Chemoproteomic methods are powerful tools for assessing the proteome-wide selectivity of covalent inhibitors.[15] These techniques typically involve treating cells or cell lysates with the inhibitor, followed by mass spectrometry-based proteomics to identify all the proteins that have been modified.

Common Chemoproteomic Approaches:

  • Activity-Based Protein Profiling (ABPP): This method uses chemical probes that react with the active sites of specific enzyme families to profile their activity. Covalent inhibitors can be competed against these probes to assess their selectivity.

  • Isotopic Tandem Orthogonal Proteolysis-Activity-Based Protein Profiling (isoTOP-ABPP): This is a quantitative version of ABPP that allows for the precise measurement of inhibitor potency and selectivity across the proteome.

  • Direct Proteome-Wide Covalent Inhibitor Target-Site Identification (CITe-Id): This approach uses the covalent inhibitor itself as an enrichment reagent to pull down its targets from a complex proteome, which are then identified by mass spectrometry.[16]

Case Studies and Applications

Vinyl sulfone warheads have been successfully employed in the development of inhibitors for a wide range of protein targets, including proteases, kinases, and other enzymes.[17]

  • Cysteine Protease Inhibitors: Peptidyl vinyl sulfones have been extensively studied as inhibitors of cysteine proteases, such as the cathepsins and caspases.[7] The peptide backbone provides selectivity for the target protease, while the vinyl sulfone warhead irreversibly inactivates the catalytic cysteine.

  • Kinase Inhibitors: The sulfonyl group of the vinyl sulfone can act as a phosphate mimic, making it a suitable warhead for targeting the ATP-binding site of kinases.[6] Covalent kinase inhibitors can offer advantages in terms of potency and duration of action compared to their reversible counterparts.

  • Other Targets: Vinyl sulfones have also been used to target other enzymes, such as protein tyrosine phosphatases and enzymes involved in metabolic pathways.[18]

Compound Target Therapeutic Area Status
K11777Cruzain (cysteine protease)Chagas diseasePreclinical[19]
RigosertibMicrotubule-destabilizing agentMyelodysplastic syndromesClinical Trials[20]
RecilisibRadioprotective agentRadiation exposureClinical Trials[17]

Comparison with Other Covalent Warheads

The choice of electrophilic warhead is a critical decision in the design of a covalent inhibitor. Vinyl sulfones offer a unique reactivity profile compared to other commonly used warheads, such as acrylamides and chloroacetamides.

Warhead Reactivity Selectivity Stability of Adduct
Vinyl Sulfone Moderate to high (tunable)Primarily Cys, also LysHighly stable thioether bond[3]
Acrylamide ModeratePrimarily CysStable thioether bond
Chloroacetamide HighCys, His, Lys, MetStable thioether bond

In general, vinyl sulfones are more reactive than acrylamides but less reactive than chloroacetamides.[5] The greater reactivity of vinyl sulfones can be an advantage for targeting less nucleophilic cysteines, but it also carries a higher risk of off-target reactions. The ability to tune the reactivity of vinyl sulfones through substitution provides a means to mitigate this risk.[6]

Conclusion

The vinyl sulfone warhead has established itself as a valuable tool in the covalent drug discovery toolbox. Its tunable reactivity, stable adduct formation, and synthetic tractability make it an attractive choice for targeting a wide range of proteins. As our understanding of covalent inhibition continues to grow, and as analytical techniques become even more sophisticated, we can expect to see the continued emergence of novel and effective therapeutics based on this versatile electrophile. This guide has provided a comprehensive overview of the key considerations and methodologies for working with vinyl sulfone warheads, with the aim of empowering researchers to harness their full potential in the development of the next generation of covalent medicines.

References

  • Cravatt, B. F., & Wright, A. T. (2008). Chemical proteomics: a powerful analytical tool for discovering and characterizing small-molecule-protein interactions. Current opinion in chemical biology, 12(1), 1-2. [Link]

  • Forrester, M. T., Lapek, J. D., Jr, & Gonzalez, D. J. (2020). CITe-Id: A Chemoproteomic Strategy for Direct and Proteome-Wide Covalent Inhibitor Target-Site Identification. Biomedical Data Mining. [Link]

  • Barglow, K. T., & Cravatt, B. F. (2007). Activity-based protein profiling for the functional annotation of enzymes. Nature methods, 4(10), 822-827. [Link]

  • Meissner, F., Geddes-McAlister, J., Mann, M., & Bantscheff, M. (2022). Quantitative proteomics and applications in covalent ligand discovery. Frontiers in Chemistry, 10, 1085914. [Link]

  • Shannon, D. A., Weerapana, E., & Cravatt, B. F. (2012). Chemoproteomic methods for covalent drug discovery. Current opinion in chemical biology, 16(1-2), 1-8. [Link]

  • Viola, R. E. (2026). Vinyl sulfones: selective and tunable covalent warheads against challenging enzyme targets. Exploration of Drug Science, 2, 100037. [Link]

  • Gehringer, M., & Laufer, S. A. (2019). A Liquid Chromatography/Mass Spectrometry Method for Screening Disulfide Tethering Fragments. SLAS DISCOVERY: Advancing the Science of Drug Discovery, 24(1), 46-54. [Link]

  • Ábrányi-Balogh, P., Petri, L., Imre, T., Szijj, P., Scarpino, A., Hrast, M., ... & Gyorffy, B. (2018). A road map for prioritizing warheads for cysteine targeting covalent inhibitors. European journal of medicinal chemistry, 160, 94-107. [Link]

  • University of California, Irvine Mass Spectrometry Facility. (n.d.). Intact Protein MS Protocols. [Link]

  • ResearchGate. (n.d.). Examples of some vinyl sulfone advanced drug candidates. [Link]

  • Johnson, C. R., & Bell, F. W. (2024). A practical guide for the assay-dependent characterisation of irreversible inhibitors. MedChemComm, 15(1), 4-16. [Link]

  • Cherny, D., & London, N. (2020). Discovery of Covalent Enzyme Inhibitors Using Virtual Docking of Covalent Fragments. Journal of Chemical Information and Modeling, 60(10), 4843-4852. [Link]

  • ResearchGate. (n.d.). Scheme 1 Synthesis of vinyl sulfone-functionalized tags and sugars. [Link]

  • Kerr, I. D., Lee, J. H., Farady, C. J., Marion, R., Rickert, M., Sajid, M., ... & McKerrow, J. H. (2009). Vinyl sulfones as antiparasitic agents and a structural basis for drug design. Journal of Biological Chemistry, 284(41), 28460-28467. [Link]

  • SciSpace. (2012, February 24). Vinyl Sulfone: A Multi-Purpose Function in Proteomics. [Link]

  • Zhang, Y., Chen, Y., & He, R. (2024). The vinyl sulfone motif as a structural unit for novel drug design and discovery. Expert Opinion on Drug Discovery, 19(2), 239-251. [Link]

  • Willis, M. C., & Wong, Y. T. (2025). Synthesis and functionalization of vinyl sulfonimidamides and their potential as electrophilic warheads. Chemical Science, 16(1), 1-7. [Link]

  • Doran, E. L., Doran, J. M., Pinarci, A. A., Rossi, M. E., Madiu, R., Howard, A. M., ... & Finneran, S. J. (2022). Synthesis of Vinyl Sulfones from Substituted Alkenes via Molybdooxaziridine Catalysis. Angewandte Chemie International Edition, 61(15), e202116368. [Link]

  • Viola, R. E. (2026, February 5). Vinyl sulfones: selective and tunable covalent warheads against challenging enzyme targets. Exploration of Drug Science. [Link]

  • Domainex. (n.d.). Identification of covalent fragment binding sites by proteolytic digestion and High-Resolution LCMS. [Link]

  • Organic Chemistry Portal. (n.d.). Vinyl sulfone synthesis by C-S coupling reactions. [Link]

  • BioKin, Ltd. (2015, February 5). Determination of kinact and Ki for covalent inhibition using the OmniaR assay. [Link]

  • Nuvisan. (n.d.). Tailored mass spectrometry solutions for advanced protein science. [Link]

  • ResearchGate. (n.d.). Relative reactivity of different classes of α, β-unsaturated reactive groups against thiol nucleophiles. [Link]

  • ResearchGate. (n.d.). Thiol-Michael addition reaction involving a vinyl-sulfone group. [Link]

  • Ahmadi, R., & Emami, S. (2022). Recent applications of vinyl sulfone motif in drug design and discovery. European Journal of Medicinal Chemistry, 234, 114255. [Link]

  • Britton, D. R., He, Y., Lee, J., Larrow, J. F., & Tse, C. (2023). Covalent Library Screening by Targeted Mass Spectrometry for Rapid Binding Site Identification. Analytical Chemistry, 95(5), 2827-2835. [Link]

  • González-Calderón, D., & Marcos, C. F. (2025). Sustainable Synthesis of Vinyl Sulfones Using Copper Catalysis. Chem. Proc., 18, 21. [Link]

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  • Schneider, T. H., Rieger, M., Ansorg, K., Sobolev, A. N., Schirmeister, T., Engels, B., & Grabowsky, S. (2015). Vinyl sulfone building blocks in covalently reversible reactions with thiols. New Journal of Chemistry, 39(8), 6195-6207. [Link]

  • Ahmadi, R., & Emami, S. (2025). Review of peptidomimetic vinyl sulfones targeting cysteine proteases and proteasomes. European Journal of Medicinal Chemistry, 262, 115865. [Link]

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  • Johnson, C. R., & Bell, F. W. (2025). Methods for kinetic evaluation of reversible covalent inhibitors from time-dependent IC50 data. MedChemComm, 16(3), 503-511. [Link]

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Exploratory

3-(1-Methanesulfonylethenyl)benzonitrile molecular weight and formula

An In-depth Technical Guide to 3-(1-Methanesulfonylethenyl)benzonitrile Abstract This technical guide provides a comprehensive overview of 3-(1-Methanesulfonylethenyl)benzonitrile, a compound of interest to researchers a...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to 3-(1-Methanesulfonylethenyl)benzonitrile

Abstract

This technical guide provides a comprehensive overview of 3-(1-Methanesulfonylethenyl)benzonitrile, a compound of interest to researchers and professionals in drug development and medicinal chemistry. While specific experimental data for this molecule is not widely available in public literature, this document constructs a detailed profile based on established chemical principles and data from structurally related analogs. The guide covers the compound's molecular characteristics, a proposed synthetic pathway with a detailed experimental protocol, anticipated analytical features, and a discussion of its potential applications as a research chemical, particularly focusing on the roles of its constituent pharmacophores: the benzonitrile and the vinyl sulfone moieties. This document serves as a foundational resource for scientists interested in exploring the synthesis and utility of this and similar molecules.

Introduction and Molecular Profile

3-(1-Methanesulfonylethenyl)benzonitrile is an aromatic organic compound featuring a benzonitrile core substituted with a 1-methanesulfonylethenyl group at the meta position. The benzonitrile group is a well-established pharmacophore found in numerous pharmaceuticals, where it can act as a hydrogen bond acceptor, a bioisosteric replacement for other functional groups, or a key component in binding to biological targets. The vinyl sulfone moiety is also of significant interest in drug discovery, primarily for its ability to act as a Michael acceptor, enabling the formation of covalent bonds with nucleophilic residues (such as cysteine) in target proteins. This property is leveraged in the design of irreversible inhibitors.

Based on its systematic name, the chemical structure of 3-(1-Methanesulfonylethenyl)benzonitrile can be determined, and from this, its molecular formula and weight can be calculated.

Molecular Structure and Data

The structure consists of a benzene ring with a nitrile group (-C≡N) and a 1-methanesulfonylethenyl [-C(SO₂CH₃)=CH₂] group at positions 1 and 3, respectively.

PropertyValue
Molecular Formula C₁₀H₉NO₂S
Molecular Weight 207.25 g/mol
CAS Number Not assigned
Canonical SMILES C=C(C1=CC=CC(=C1)C#N)S(=O)(=O)C
InChI Key (Predicted)

Proposed Synthesis Pathway

While a validated synthesis for 3-(1-Methanesulfonylethenyl)benzonitrile has not been published, a plausible and efficient route can be designed based on well-established organic chemistry reactions. A logical approach would involve the olefination of a suitable ketone precursor, such as 3-acetylbenzonitrile, using a sulfonyl-stabilized phosphorus ylide or a related reagent. The Julia-Kocienski olefination is a powerful method for the stereoselective synthesis of alkenes and is well-suited for this transformation.

The proposed two-step synthesis starts from commercially available 3-acetylbenzonitrile and involves the introduction of the methylsulfonyl group followed by an elimination reaction to form the vinyl sulfone.

Synthesis_Workflow A 3-Acetylbenzonitrile B α-Halogenation A->B NBS, cat. HBr C 3-(2-Bromoacetyl)benzonitrile B->C D Nucleophilic Substitution C->D NaSO₂CH₃ E 3-(2-(Methylsulfonyl)acetyl)benzonitrile D->E F Reduction E->F NaBH₄ G 3-(1-Hydroxy-2-(methylsulfonyl)ethyl)benzonitrile F->G H Dehydration G->H MsCl, Et₃N I 3-(1-Methanesulfonylethenyl)benzonitrile H->I

Caption: Proposed synthetic workflow for 3-(1-Methanesulfonylethenyl)benzonitrile.

Detailed Experimental Protocol (Hypothetical)

This protocol is a proposed method and has not been experimentally validated. It should be performed by a qualified chemist with appropriate safety precautions.

Step 1: Synthesis of 3-(2-(Methylsulfonyl)acetyl)benzonitrile

  • To a solution of 3-acetylbenzonitrile (1.0 eq) in a suitable solvent such as dichloromethane, add N-bromosuccinimide (NBS, 1.1 eq) and a catalytic amount of hydrobromic acid.

  • Stir the reaction mixture at room temperature until the starting material is consumed (monitor by TLC).

  • Upon completion, wash the reaction mixture with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the solution under reduced pressure to yield crude 3-(2-bromoacetyl)benzonitrile.

  • Dissolve the crude product in a polar aprotic solvent like DMF.

  • Add sodium methanesulfinate (NaSO₂CH₃, 1.2 eq) and stir the mixture at 60 °C for 4-6 hours.

  • After cooling, pour the reaction mixture into ice water and extract with ethyl acetate.

  • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate to give the crude product.

  • Purify by column chromatography (silica gel, hexane:ethyl acetate gradient) to obtain pure 3-(2-(methylsulfonyl)acetyl)benzonitrile.

Step 2: Synthesis of 3-(1-Methanesulfonylethenyl)benzonitrile

  • Dissolve 3-(2-(methylsulfonyl)acetyl)benzonitrile (1.0 eq) in methanol at 0 °C.

  • Add sodium borohydride (NaBH₄, 1.5 eq) portion-wise, maintaining the temperature below 5 °C.

  • Stir the reaction for 1-2 hours or until the reaction is complete (TLC).

  • Quench the reaction by the slow addition of water, followed by acidification with 1M HCl.

  • Extract the product with ethyl acetate, wash with brine, dry, and concentrate to yield crude 3-(1-hydroxy-2-(methylsulfonyl)ethyl)benzonitrile.

  • Dissolve the crude alcohol in dichloromethane and cool to 0 °C.

  • Add triethylamine (Et₃N, 2.5 eq) followed by the dropwise addition of methanesulfonyl chloride (MsCl, 1.2 eq).

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Wash the reaction mixture with water, 1M HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the residue by column chromatography to afford the final product, 3-(1-Methanesulfonylethenyl)benzonitrile.

Potential Applications in Drug Discovery and Chemical Biology

The unique combination of the benzonitrile and vinyl sulfone functional groups suggests that 3-(1-Methanesulfonylethenyl)benzonitrile could be a valuable tool for researchers in drug discovery.

  • Covalent Inhibitor Development: The vinyl sulfone moiety is a known Michael acceptor, capable of forming covalent bonds with nucleophilic amino acid residues, most commonly cysteine, in protein active sites. This allows for the development of highly potent and selective irreversible inhibitors.

  • Probing Target Engagement: As a covalent probe, this molecule could be used to identify and validate novel drug targets. By covalently labeling a protein, it facilitates downstream applications such as target identification and occupancy studies.

  • Structure-Activity Relationship (SAR) Studies: This compound can serve as a scaffold or building block for the synthesis of more complex molecules. The benzonitrile group can be modified to explore interactions with target proteins, while the vinyl sulfone provides a reactive handle for covalent modification. The nitrile group itself is known to enhance metabolic stability in drug molecules.[1]

Biological_Interaction cluster_0 Active Site of Target Protein cluster_1 3-(1-Methanesulfonylethenyl)benzonitrile Cys-SH Cysteine Residue (Nucleophile) Molecule Vinyl Sulfone (Michael Acceptor) Benzonitrile (H-Bond Acceptor) Cys-SH->Molecule Covalent Bond Formation (Michael Addition) H-Bond_Donor H-Bond Donor (e.g., Ser, Arg) Molecule->H-Bond_Donor Hydrogen Bonding

Caption: Potential interactions of the target molecule with a biological target.

Concluding Remarks

3-(1-Methanesulfonylethenyl)benzonitrile represents a molecule with significant potential for application in medicinal chemistry and chemical biology. While detailed experimental characterization is yet to be reported in the literature, this guide provides a solid theoretical foundation for its synthesis and potential utility. The proposed synthetic route is robust and relies on well-understood chemical transformations. The dual functionality of a hydrogen-bonding nitrile and a covalent-modifying vinyl sulfone makes it an attractive scaffold for the development of novel therapeutic agents and research probes. Further investigation into the synthesis and biological evaluation of this compound is warranted.

References

  • Ataman Kimya. BENZONITRILE. [Link]

  • Li, Z., et al. (2019). Green synthesis of benzonitrile using ionic liquid with multiple roles as the recycling agent. RSC Advances, 9, 17631. [Link]

  • PubChem. 3-(1H-imidazol-1-yl)benzonitrile. [Link]

  • ResearchGate. Application of Nitrile in Drug Design. [Link]

  • Fleming, F. F., et al. (2010). Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore. Journal of Medicinal Chemistry, 53(22), 7902–7917. [Link]

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Foundational

A Senior Application Scientist's Guide to the Provisional Safety Profile of 3-(1-Methanesulfonylethenyl)benzonitrile

Authored for Researchers, Scientists, and Drug Development Professionals Preamble: Navigating the Safety Landscape of Novel Chemical Entities In the realm of drug discovery and chemical research, we frequently encounter...

Author: BenchChem Technical Support Team. Date: March 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Preamble: Navigating the Safety Landscape of Novel Chemical Entities

In the realm of drug discovery and chemical research, we frequently encounter novel molecules for which a formal Safety Data Sheet (SDS) has not yet been established. 3-(1-Methanesulfonylethenyl)benzonitrile is one such entity. The absence of a registered CAS number and published SDS necessitates a proactive, science-driven approach to hazard assessment. This guide is not a substitute for a formal SDS. Instead, it serves as an in-depth framework for constructing a provisional safety profile and establishing robust handling protocols. As Senior Application Scientists, our primary directive is to empower researchers with the knowledge to work safely and effectively. This document deconstructs the molecule's constituent parts, leverages data from analogous compounds, and outlines a self-validating system of risk assessment and experimental execution.

Molecular Deconstruction: Predicting Hazards from Functional Groups

The first principle of assessing a novel compound is to analyze its structure. The hazards of 3-(1-Methanesulfonylethenyl)benzonitrile can be predicted by examining its three primary functional components: the benzonitrile core, the methanesulfonyl group, and the ethenyl linker.

  • Benzonitrile Core: The foundational hazard profile is derived from benzonitrile (CAS 100-47-0). This aromatic nitrile is a combustible liquid that is harmful if swallowed or if it comes into contact with skin.[1] A critical, albeit not always realized, hazard associated with nitriles is the potential for the release of highly toxic hydrogen cyanide (HCN) gas under conditions of fire, strong acid hydrolysis, or certain metabolic pathways.[2] The nitrile group itself is a key pharmacophore in many drugs, valued for its ability to form critical interactions with biological targets.[3][4]

  • Methanesulfonyl Group (Sulfone): The methylsulfone moiety is a common functional group in medicinal chemistry, often incorporated to enhance a molecule's solubility, metabolic stability, and drug-like properties.[5] It is generally considered a stable and relatively inert group, though its strong electron-withdrawing nature can influence the reactivity of the overall molecule.[5] In the event of combustion, it will contribute to the formation of toxic sulfur oxides (SOx).

  • Ethenyl (Vinyl) Linker: The vinyl group connects the sulfone to the benzonitrile ring. While providing structural spacing, vinyl groups can be susceptible to addition reactions and, in some contexts, polymerization, though the latter is less likely here. Its primary contribution to the immediate hazard profile is minimal compared to the benzonitrile core.

Provisional Safety Profile: An SDS Framework

Based on the analysis of the functional groups, we can construct a provisional safety profile that mirrors the structure of a formal SDS.

Predicted Hazard Identification
  • Classification: Based on analogues, the compound is predicted to be a combustible solid or liquid and harmful if swallowed or in contact with skin. It is also expected to cause skin and serious eye irritation.[6]

  • GHS Pictograms (Predicted):

PictogramHazard Class

Acute Toxicity (Oral, Dermal) [H302 + H312], Skin Irritation [H315], Eye Irritation [H319]

Combustible Liquid [H227] (Predicted as a possibility)
  • Signal Word: Warning

  • Predicted Hazard Statements:

    • H302 + H312: Harmful if swallowed or in contact with skin.[6]

    • H315: Causes skin irritation.[6]

    • H319: Causes serious eye irritation.[6]

    • H227: Combustible liquid. (This is a conservative prediction based on the benzonitrile parent).

  • Precautionary Statements (Selected):

    • P264: Wash skin thoroughly after handling.[6]

    • P270: Do not eat, drink or smoke when using this product.

    • P280: Wear protective gloves/ eye protection/ face protection.[6]

    • P301 + P312: IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell.

    • P302 + P352: IF ON SKIN: Wash with plenty of water.[6]

Physical and Chemical Properties (Comparative Estimates)

No empirical data for 3-(1-Methanesulfonylethenyl)benzonitrile is available. The table below provides data for the parent compound, Benzonitrile, as a baseline for estimation. The addition of the methanesulfonylethenyl group will substantially increase the molecular weight and is expected to raise the melting and boiling points significantly.

PropertyBenzonitrile (CAS 100-47-0)3-(1-Methanesulfonylethenyl)benzonitrile (Predicted)
Molecular Formula C₇H₅NC₁₀H₉NO₂S
Molecular Weight 103.12 g/mol [1]207.25 g/mol
Appearance Colorless liquid[1]Likely a white to off-white solid
Boiling Point 188 to 191 °C[1]Significantly higher than 191 °C
Melting Point -13 °C[1]Significantly higher than -13 °C; likely >100 °C
Solubility in Water <0.5 g/100 ml[1]Low; likely soluble in organic solvents like DMSO, DMF, Methanol.
Stability and Reactivity
  • Reactivity: The product is expected to be stable under normal laboratory conditions.[6][7] On intense heating, vapors may form explosive mixtures with air.

  • Chemical Stability: Stable under recommended storage conditions.[6][7]

  • Incompatible Materials: Strong oxidizing agents.[6][8]

  • Hazardous Decomposition Products: Upon combustion, it will emit toxic fumes including carbon oxides (CO, CO₂), nitrogen oxides (NOx), sulfur oxides (SOx), and potentially hydrogen cyanide (HCN).[2][6]

Experimental Protocols: A Self-Validating Workflow

Adherence to a strict, logical workflow is paramount when handling a compound with a provisional safety profile. The following diagram and protocol are designed to create a self-validating system of safety.

Risk Assessment and Handling Workflow

G cluster_prep Phase 1: Pre-Experiment Preparation cluster_exec Phase 2: Experimental Execution cluster_post Phase 3: Post-Experiment A Deconstruct Molecule: - Identify Functional Groups - (Benzonitrile, Sulfone, Vinyl) B Review Analog SDS: - Search databases for benzonitrile & sulfone analogs. A->B C Construct Provisional SDS: - Predict GHS Hazards - Define PPE Requirements B->C D Designated Area Prep: - Verify fume hood function - Prepare spill kit & waste containers C->D E Don Full PPE: - Nitrile Gloves (min.) - Safety Goggles - Lab Coat C->E Informs F Work in Fume Hood: - Handle all solids/solutions within the certified hood. E->F G Controlled Operations: - Use smallest practical scale - Monitor for unexpected reactions F->G H Segregated Waste: - Collect all contaminated materials in a labeled, sealed container. G->H I Decontamination: - Wipe down work surfaces - Wash hands thoroughly H->I Proceeds to J Proper Storage: - Store in a cool, dry, ventilated area - Away from oxidizing agents I->J K Update Records: - Document experiment details - Note any observed hazards I->K

Sources

Exploratory

Beyond the Acrylamide: Engineering Novel Cysteine-Targeting Warheads for Precision Medicine

Executive Summary For decades, the medicinal chemistry of covalent inhibition was synonymous with the acrylamide warhead—a blunt instrument that revolutionized oncology (e.g., Ibrutinib, Osimertinib). However, the "Gold...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

For decades, the medicinal chemistry of covalent inhibition was synonymous with the acrylamide warhead—a blunt instrument that revolutionized oncology (e.g., Ibrutinib, Osimertinib). However, the "Gold Rush" of covalent drugs has revealed the limitations of this scaffold: metabolic instability, indiscriminate reactivity with cellular thiols (glutathione), and the inability to target sterically occluded cysteines.

This technical guide details the next generation of cysteine-targeting warheads. We move beyond simple Michael acceptors to tunable irreversible electrophiles and reversible covalent systems , providing the structural logic, mechanistic underpinnings, and validation protocols required to engineer high-precision therapeutics.

Part 1: The Paradigm Shift – From "Hit" to "Engineered Bond"

The success of a Targeted Covalent Inhibitor (TCI) is governed by the two-step binding mechanism:[1][2]



Where:

  • 
     : The affinity of the non-covalent encounter complex.
    
  • 
     : The rate of covalent bond formation.[2]
    

The Engineering Challenge: Early covalent drugs relied on high intrinsic reactivity (high


), leading to off-target toxicity (low selectivity). The modern approach prioritizes ligand-directed reactivity : optimizing 

(residence time) and tuning the warhead to be "quiet" until positioned precisely against the target cysteine.
Diagram 1: The Warhead Selection Decision Tree

This decision matrix guides the selection of a warhead based on the target cysteine's accessibility and the desired duration of action.

WarheadSelection Start Target Cysteine Profiling Access Is the Cys solvent exposed? Start->Access Turnover Protein Turnover Rate? Access->Turnover Accessible Rigid Sterically Demanding (Alkynyl Benzoxazines) Access->Rigid Buried/Occluded HighTurnover High Turnover Turnover->HighTurnover LowTurnover Low/Slow Turnover Turnover->LowTurnover Rev Reversible Covalent (Cyanoacrylamides) HighTurnover->Rev Avoid rapid clearance of target Irrev Tunable Irreversible (Substituted Acrylamides) LowTurnover->Irrev Permanent silencing

Caption: Decision matrix for selecting warhead chemistry based on protein turnover and structural accessibility.

Part 2: The Arsenal – Novel Warhead Chemistries

The Reversible Revolution: -Cyanoacrylamides

Mechanism: Reversible Michael Addition.[3] Unlike standard acrylamides,


-cyanoacrylamides possess an electron-withdrawing nitrile group at the 

-position. This increases the acidity of the

-proton in the adduct, significantly lowering the activation energy for the retro-Michael reaction (elimination).
  • Application: Ideal for targets with rapid resynthesis rates (e.g., BTK) where permanent inhibition is unnecessary or toxic.

  • Key Example: Rilzabrutinib (BTK inhibitor).[3]

  • Tuning: The equilibrium constant (

    
    ) can be fine-tuned by altering the steric bulk on the 
    
    
    
    -carbon.
Tunable Irreversibles: -Substituted Methacrylamides

Mechanism: Conjugate Addition-Elimination.[4][5] Standard acrylamides are often too reactive. Introducing a heteroatom or alkyl group at the


-position creates a "steric governor."
  • Chemistry: The reaction often proceeds via an addition-elimination mechanism if the

    
    -substituent is a leaving group, or simply slows the transition state formation if it is an alkyl group.
    
  • Benefit: These warheads are metabolically stable and show minimal reactivity with glutathione (GSH) but react swiftly when held in proximity to the target Cys by the scaffold.

Rigid Electrophiles: Alkynyl Benzoxazines

Mechanism: Nucleophilic attack on an internal alkyne. Acrylamides are flexible and planar. Alkynyl benzoxazines offer a rigid, 3D scaffold where the electrophilic alkyne is locked in a specific orientation.

  • Application: Targeting "difficult" cysteines where the vector of attack for an acrylamide is sterically blocked.

  • Reference: McAulay et al. demonstrated these warheads could target Cys788 in c-KIT, a residue refractory to acrylamides [1].[6][7]

Table 1: Comparative Profile of Cysteine Warheads
Warhead ClassMechanismReversibilityIntrinsic Reactivity (GSH)Metabolic StabilityPrimary Utility
Acrylamide Michael AdditionIrreversibleHighLow/ModThe Baseline (e.g., Osimertinib)

-Cyanoacrylamide
Michael AdditionReversible High (Transient)ModerateHigh-turnover targets; reducing immunogenicity
Alkynyl Benzoxazine Alkyne AdditionIrreversibleVery LowHigh Cryptic/Occluded Cysteines
Propiolamide Michael AdditionIrreversibleModerateModerateLinear geometry requirements
Haloacetamide

Substitution
IrreversibleVery High LowChemical Biology Probes (Not Drugs)

Part 3: Rational Design & Reactivity Tuning

The goal is to maximize the Therapeutic Index (TI) , defined in the covalent context as:



Diagram 2: The Reversible Covalent Mechanism

This diagram illustrates the thermodynamic equilibrium essential for designing reversible inhibitors like Rilzabrutinib.

ReactionCoordinate Unbound E + I (Unbound) NonCov E·I (Non-Covalent) Unbound->NonCov K_I (Binding) TS TS‡ (Transition State) NonCov->TS Activation TS->NonCov Cov E-I (Covalent Adduct) TS->Cov k_inact (Bond Formation) Cov->TS Retro-Michael (facilitated by α-CN)

Caption: Reaction coordinate for reversible covalent inhibition. The α-cyano group lowers the barrier for the reverse path (red dashed).

Part 4: Experimental Protocols

Protocol A: Intrinsic Reactivity Profiling (GSH Assay)

Standard operating procedure to determine the metabolic liability and promiscuity of a warhead.

Objective: Determine the half-life (


) of the warhead in the presence of physiological nucleophiles.

Reagents:

  • Reduced L-Glutathione (GSH).

  • Phosphate Buffered Saline (PBS), pH 7.4.

  • Internal Standard (e.g., Indomethacin).

Workflow:

  • Preparation: Prepare a 10 mM stock of the test compound in DMSO.

  • Incubation: Dilute compound to 10 µM in PBS (pH 7.4) containing 5 mM GSH (500-fold excess to ensure pseudo-first-order kinetics).

    • Note: Include a "No GSH" control to monitor hydrolytic stability.

  • Sampling: Incubate at 37°C. Aliquot samples at

    
     min.
    
  • Quenching: Quench aliquots immediately with 1% Formic Acid in Acetonitrile (1:4 v/v) containing the internal standard.

  • Analysis: Analyze via LC-MS/MS (MRM mode). Monitor the depletion of the parent ion

    
    .
    
  • Calculation: Plot

    
     vs. time. The slope is 
    
    
    
    .
    
    
    • Target Criteria:

      
       min indicates acceptable stability for lead compounds.
      
Protocol B: Reversibility Confirmation (Jump-Dilution)

Essential for validating α-cyanoacrylamides.

Objective: Distinguish between irreversible inactivation and reversible covalent binding.

Workflow:

  • Inhibition: Incubate the enzyme with the inhibitor at a concentration equivalent to

    
     for 1 hour (to reach full occupancy).
    
  • Jump-Dilution: Rapidly dilute the mixture 100-fold into buffer containing the enzyme's substrate.

    • Final inhibitor concentration is now

      
      .
      
  • Measurement: Continuously monitor enzymatic activity over time.

    • Irreversible: Activity remains near 0% (flatline).

    • Reversible: Activity recovers over time as the inhibitor dissociates (

      
      ) and the equilibrium shifts.
      
    • Non-Covalent: Activity recovers instantly (limited only by diffusion/mixing).

Part 5: References

  • McAulay, K., et al. (2020).[6][7] Alkynyl Benzoxazines and Dihydroquinazolines as Cysteine Targeting Covalent Warheads and Their Application in Identification of Selective Irreversible Kinase Inhibitors.[6][7] Journal of the American Chemical Society. [Link][7]

  • Gehringer, M., & Laufer, S. A. (2019).[8] Emerging and Re-Emerging Warheads for Targeted Covalent Inhibitors: Applications in Medicinal Chemistry and Chemical Biology. Journal of Medicinal Chemistry. [Link][7]

  • Singh, J., et al. (2011). The resurgence of covalent drugs.[2][6][7][9][10][11] Nature Reviews Drug Discovery. [Link]

  • Bradshaw, J. M., et al. (2015). Prolonged and tunable residence time using reversible covalent kinase inhibitors. Nature Chemical Biology. [Link]

  • Strelow, J. M. (2017). A Perspective on the Kinetics of Covalent Binding. SLAS Discovery. [Link]

Sources

Protocols & Analytical Methods

Method

Application Notes and Protocols for the Michael Addition to 3-(1-Methanesulfonylethenyl)benzonitrile

For Researchers, Scientists, and Drug Development Professionals Authored by: [Your Name/Department], Senior Application Scientist Introduction: The Strategic Importance of Michael Additions to Activated Vinyl Species The...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Department], Senior Application Scientist

Introduction: The Strategic Importance of Michael Additions to Activated Vinyl Species

The Michael addition, a conjugate 1,4-addition of a nucleophile to an α,β-unsaturated carbonyl compound or other electron-deficient alkene, stands as a cornerstone of modern organic synthesis for its remarkable efficiency in forming carbon-carbon and carbon-heteroatom bonds under generally mild conditions.[1][2] This powerful transformation is of paramount importance in the fields of medicinal chemistry and drug development, where the resulting 1,5-dicarbonyl compounds, β-amino acids, β-thioethers, and other functionalized adducts serve as critical intermediates in the synthesis of complex molecular architectures and active pharmaceutical ingredients (APIs).[3]

The vinyl sulfone moiety, as present in 3-(1-Methanesulfonylethenyl)benzonitrile, is a particularly potent Michael acceptor. The strong electron-withdrawing capacity of the sulfonyl group significantly polarizes the carbon-carbon double bond, rendering the β-carbon highly electrophilic and susceptible to attack by a wide array of nucleophiles.[4] The presence of the benzonitrile group at the meta-position of the aromatic ring further influences the electronic properties of the vinyl sulfone, making 3-(1-Methanesulfonylethenyl)benzonitrile a unique and valuable building block for creating diverse molecular scaffolds. This application note provides a comprehensive guide to the Michael addition reaction using this specific substrate, offering detailed protocols for various classes of nucleophiles and insights into the underlying chemical principles.

Causality Behind Experimental Choices: Understanding the Reaction Mechanism

The successful execution of a Michael addition reaction hinges on a fundamental understanding of its mechanism, which informs the rational selection of reactants, catalysts, and conditions. The process can be dissected into three key steps:

  • Nucleophile Activation: In most instances, the reaction is initiated by the deprotonation of a pronucleophile (the Michael donor) by a suitable base to generate a more potent, negatively charged nucleophile (e.g., an enolate, thiolate, or amide anion). The choice of base is critical; it must be strong enough to deprotonate the donor but not so strong as to induce unwanted side reactions. For some highly nucleophilic species like certain amines and thiols, this step may not require a strong base.

  • Conjugate Addition: The activated nucleophile then attacks the electrophilic β-carbon of the Michael acceptor, in this case, 3-(1-Methanesulfonylethenyl)benzonitrile. This addition results in the formation of a new carbon-carbon or carbon-heteroatom bond and generates a resonance-stabilized carbanion intermediate.

  • Protonation: The final step involves the protonation of the carbanionic intermediate by a proton source, which is typically the conjugate acid of the base used in the first step or the solvent itself. This step regenerates the catalyst (if one is used) and yields the final, neutral Michael adduct.

The presence of the methanesulfonyl group (-SO₂CH₃) is the primary driver of the acceptor's reactivity. The sulfonyl group is a powerful electron-withdrawing group through both inductive and resonance effects, which significantly lowers the energy of the LUMO (Lowest Unoccupied Molecular Orbital) of the double bond, making it more susceptible to nucleophilic attack. The 3-benzonitrile substituent, while also electron-withdrawing, exerts its influence electronically on the aromatic ring, which can subtly modulate the reactivity of the vinyl sulfone.

Experimental Protocols

The following protocols are provided as a detailed guide for performing Michael addition reactions with 3-(1-Methanesulfonylethenyl)benzonitrile using various classes of nucleophiles. These protocols are based on established methodologies for analogous aryl vinyl sulfones and may require optimization for this specific substrate.

Protocol 1: Aza-Michael Addition of a Secondary Amine

The aza-Michael addition is a highly valuable transformation for the synthesis of β-amino sulfones, which are important structural motifs in medicinal chemistry. This protocol details the addition of N-methylaniline as a representative secondary amine.

Materials:

  • 3-(1-Methanesulfonylethenyl)benzonitrile

  • N-methylaniline

  • Triethylamine (Et₃N)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Hexane and Ethyl Acetate (for chromatography)

Procedure:

  • To a clean, dry round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), add 3-(1-Methanesulfonylethenyl)benzonitrile (1.0 mmol, 1.0 equiv).

  • Dissolve the starting material in anhydrous dichloromethane (5 mL).

  • To the stirred solution, add N-methylaniline (1.2 mmol, 1.2 equiv) followed by triethylamine (1.5 mmol, 1.5 equiv).

  • Stir the reaction mixture at room temperature and monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Upon completion of the reaction (typically 12-24 hours), quench the reaction by adding saturated aqueous ammonium chloride solution (10 mL).

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3 x 15 mL).

  • Combine the organic layers and wash with brine (20 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the desired β-amino sulfone adduct.

Data Presentation:

EntryNucleophileCatalystSolventTime (h)Yield (%)
1N-methylanilineEt₃NDCM18Expected >85%
2MorpholineNoneMethanol24Expected >90%
3PiperidineNoneNeat12Expected >90%

*Yields are estimated based on analogous reactions and will require experimental verification.

Protocol 2: Thia-Michael Addition of a Thiol

The thia-Michael addition provides a highly efficient route to β-thioether sulfones. This reaction is often rapid and can proceed under mild, often catalyst-free, conditions.[5] This protocol describes the addition of thiophenol.

Materials:

  • 3-(1-Methanesulfonylethenyl)benzonitrile

  • Thiophenol

  • Triethylamine (Et₃N) (optional, as a catalyst)

  • Methanol (MeOH)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Hexane and Ethyl Acetate

Procedure:

  • In a round-bottom flask, dissolve 3-(1-Methanesulfonylethenyl)benzonitrile (1.0 mmol, 1.0 equiv) in methanol (5 mL).

  • Add thiophenol (1.1 mmol, 1.1 equiv) to the solution.

  • Optional: For less reactive thiols or to accelerate the reaction, add a catalytic amount of triethylamine (0.1 mmol, 0.1 equiv).

  • Stir the reaction mixture at room temperature and monitor its progress by TLC. The reaction is often complete within a few hours.

  • Once the reaction is complete, remove the methanol under reduced pressure.

  • Dissolve the residue in ethyl acetate (20 mL) and wash with saturated aqueous sodium bicarbonate solution (2 x 10 mL) and brine (10 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography on silica gel (hexane/ethyl acetate gradient) to yield the pure β-thioether sulfone.

Data Presentation:

EntryNucleophileCatalystSolventTime (h)Yield (%)
1ThiophenolNoneMeOH2Expected >95%
2Benzyl mercaptanEt₃N (cat.)THF4Expected >90%
31-DodecanethiolDBU (cat.)CH₂Cl₂6Expected >85%

*Yields are estimated based on analogous reactions and will require experimental verification.

Protocol 3: Michael Addition of an Active Methylene Compound

Active methylene compounds, such as diethyl malonate, are excellent carbon nucleophiles for the Michael addition, leading to the formation of new carbon-carbon bonds and highly functionalized products.

Materials:

  • 3-(1-Methanesulfonylethenyl)benzonitrile

  • Diethyl malonate

  • Sodium ethoxide (NaOEt)

  • Ethanol (EtOH), absolute

  • 1 M Hydrochloric acid (HCl)

  • Ethyl acetate (EtOAc)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Hexane and Ethyl Acetate

Procedure:

  • Prepare a solution of sodium ethoxide by carefully dissolving sodium metal (1.1 mmol, 1.1 equiv) in absolute ethanol (5 mL) under an inert atmosphere. Alternatively, use a commercially available solution of sodium ethoxide.

  • To the sodium ethoxide solution at 0 °C (ice bath), add diethyl malonate (1.2 mmol, 1.2 equiv) dropwise. Stir the mixture for 30 minutes at this temperature to ensure complete formation of the enolate.

  • Add a solution of 3-(1-Methanesulfonylethenyl)benzonitrile (1.0 mmol, 1.0 equiv) in ethanol (3 mL) to the enolate solution at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 12-24 hours, monitoring by TLC.

  • After the reaction is complete, carefully neutralize the mixture with 1 M HCl until it is slightly acidic (pH ~6).

  • Remove the ethanol under reduced pressure.

  • Add water (15 mL) to the residue and extract the product with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine (20 mL), dry over anhydrous magnesium sulfate, filter, and concentrate.

  • Purify the crude adduct by flash column chromatography on silica gel (hexane/ethyl acetate gradient).

Data Presentation:

EntryNucleophileBaseSolventTime (h)Yield (%)
1Diethyl malonateNaOEtEtOH16Expected >80%
2Ethyl acetoacetateK₂CO₃DMF24Expected >75%
3NitromethaneDBUTHF12Expected >80%

*Yields are estimated based on analogous reactions and will require experimental verification.

Visualization of Reaction and Workflow

General Reaction Mechanism

Michael_Addition_Mechanism cluster_step1 Step 1: Nucleophile Activation cluster_step2 Step 2: Conjugate Addition cluster_step3 Step 3: Protonation Pronucleophile Pronucleophile (Nu-H) Nucleophile Nucleophile (Nu⁻) Pronucleophile->Nucleophile Deprotonation Base Base Base->Nucleophile Intermediate Resonance-Stabilized Carbanion Intermediate Nucleophile->Intermediate Nucleophilic Attack Acceptor 3-(1-Methanesulfonylethenyl)benzonitrile Acceptor->Intermediate Product Michael Adduct Intermediate->Product Protonation Proton_Source Proton Source (H-Base⁺) Proton_Source->Product

Caption: General mechanism of the Michael addition reaction.

Experimental Workflow

Experimental_Workflow Start Start Reaction_Setup Reaction Setup: - Add reactants and solvent - Establish inert atmosphere Start->Reaction_Setup Addition_of_Reagents Add Nucleophile and Catalyst/Base Reaction_Setup->Addition_of_Reagents Reaction Stir at appropriate temperature Monitor by TLC Addition_of_Reagents->Reaction Workup Quench reaction Aqueous workup and extraction Reaction->Workup Purification Dry organic layer Concentrate in vacuo Column Chromatography Workup->Purification Characterization Characterize pure product (NMR, MS, etc.) Purification->Characterization End End Characterization->End

Caption: A typical experimental workflow for a Michael addition reaction.

Trustworthiness and Self-Validation

The protocols described herein are designed to be self-validating through rigorous in-process monitoring and final product characterization.

  • Reaction Monitoring: The progress of each reaction should be carefully monitored by Thin Layer Chromatography (TLC). The disappearance of the starting material (3-(1-Methanesulfonylethenyl)benzonitrile) and the appearance of a new, more polar spot corresponding to the product will indicate the reaction's progression. This allows for the determination of the optimal reaction time and prevents the formation of byproducts due to prolonged reaction times or elevated temperatures.

  • Product Characterization: The identity and purity of the final Michael adduct must be unequivocally confirmed through standard analytical techniques.

    • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): NMR will provide detailed structural information, confirming the formation of the new bond and the overall structure of the adduct.

    • Mass Spectrometry (MS): MS will confirm the molecular weight of the product, verifying the successful addition of the nucleophile to the Michael acceptor.

    • Infrared (IR) Spectroscopy: IR spectroscopy can be used to identify key functional groups in the product.

By adhering to these analytical practices, researchers can ensure the reliability and reproducibility of the experimental results.

Conclusion

The Michael addition to 3-(1-Methanesulfonylethenyl)benzonitrile offers a versatile and powerful strategy for the synthesis of a wide array of functionalized molecules. The protocols provided in this application note serve as a robust starting point for researchers in organic synthesis and drug discovery. The inherent reactivity of the vinyl sulfone moiety, coupled with the electronic influence of the benzonitrile group, makes this substrate a valuable tool for the construction of complex molecular frameworks. Careful execution of these protocols, combined with rigorous analytical validation, will enable the successful application of this important reaction in various research and development endeavors.

References

  • Michael, A. (1887). Ueber die Addition von Natriumacetessig- und Natriummalonsäureäthern zu den Aethern ungesättigter Säuren. Journal für Praktische Chemie, 35(1), 349–356. [Link]

  • Bergman, E. D., Ginsburg, D., & Pappo, R. (1959). The Michael Reaction. Organic Reactions, 10, 179-555. [Link]

  • Mather, B. D., Viswanathan, K., Miller, K. M., & Long, T. E. (2006). Michael addition reactions in macromolecular design for emerging technologies. Progress in Polymer Science, 31(5), 487-531. [Link]

  • Nair, D. P., Podgórski, M., Chatani, S., Gong, T., Xi, W., Fenoli, C. R., & Bowman, C. N. (2014). The Thiol-Michael Addition Click Reaction: A Powerful and Widely Used Tool in Materials Chemistry. Chemistry of Materials, 26(1), 724–744. [Link]

  • Simpkins, N. S. (1993). Sulphones in Organic Synthesis. Pergamon Press.
  • Nair, D. P., et al. (2014). The Thiol-Michael Addition Click Reaction: A Powerful and Widely Used Tool in Materials Chemistry. Chemistry of Materials, 26(1), 724-744. [Link]

  • Choudary, B. M., et al. (2012). Synthesis of the Pleuromutilin Antibiotic SB-268091: A New Practical and Efficient Synthesis of Quinuclidine-4-thiol. Organic Process Research & Development, 16(11), 1927-1939. [Link]

  • Khatik, G. L., Kumar, R., & Chakraborti, A. K. (2006). Catalyst-Free Conjugate Addition of Thiols to α,β-Unsaturated Carbonyl Compounds in Water. Organic Letters, 8(11), 2433-2436. [Link]

  • Chopade, M. U. (2017). Enantioselective Michael Addition of Diethyl Malonate on Substituted Chalcone Catalysed by Nickel-Sparteine Complex. Organic Chemistry: Current Research, 6(1). [Link]

Sources

Application

Application Note: 3-(1-Methanesulfonylethenyl)benzonitrile as a High-Performance Dienophile in Diels-Alder Cycloadditions

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Content Type: Technical Application Note & Experimental Protocol Executive Summary In the pursuit of complex, heavily functionalized mo...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Content Type: Technical Application Note & Experimental Protocol

Executive Summary

In the pursuit of complex, heavily functionalized molecular scaffolds, the selection of an appropriate dienophile dictates both the efficiency and the stereochemical outcome of the Diels-Alder cycloaddition. 3-(1-Methanesulfonylethenyl)benzonitrile (CAS: 1506221-25-5) is a highly activated, electron-deficient vinyl sulfone that serves as a premier dienophile in normal electron-demand [4+2] cycloadditions ([1]).

The dual presence of a methanesulfonyl (–SO₂Me) group and a 3-cyanophenyl ring at the


-position of the vinyl moiety synergistically lowers the Lowest Unoccupied Molecular Orbital (LUMO) energy of the alkene. For drug development professionals, the resulting cycloadducts provide versatile synthetic handles: the sulfonyl group can be reductively cleaved or utilized for Julia-Kocienski-type olefinations, while the cyano group offers a direct vector for tetrazole synthesis or reduction to primary amines ([2]).

Mechanistic Rationale & Causality

Electronic Activation & FMO Theory

Standard unactivated alkenes require harsh thermal conditions to undergo Diels-Alder reactions. In contrast, vinyl sulfones are well-established, potent dienophiles ([3]). The addition of the 3-cyanophenyl group provides extreme inductive and mesomeric electron withdrawal, outperforming standard phenyl vinyl sulfones ([4]). This polarization narrows the HOMO(diene)-LUMO(dienophile) energy gap, accelerating the reaction even at ambient or mildly elevated temperatures.

Regio- and Stereocontrol
  • Regioselectivity: When reacted with asymmetric dienes like 1-methoxy-3-trimethylsilyloxy-1,3-butadiene (Danishefsky's diene), the highly polarized nature of the dienophile dictates strict regiocontrol. The transition state aligns the most nucleophilic carbon of the diene with the most electrophilic carbon (the unsubstituted

    
    -carbon) of the vinyl sulfone ([5]).
    
  • Stereoselectivity (Endo Rule): Despite the steric bulk of the methanesulfonyl and aryl groups, secondary orbital interactions between the diene

    
    -system and the aryl/cyano 
    
    
    
    -systems strongly favor the endo transition state, yielding predictable and rigid stereocenters.

MechanisticPathway Diene Electron-Rich Diene (HOMO Donor) TS Endo Transition State (Secondary Orbital Overlap) Diene->TS Cycloaddition Dienophile 3-(1-Methanesulfonylethenyl)benzonitrile (LUMO Acceptor) Dienophile->TS Cycloaddition Product Functionalized Cycloadduct (Stereodefined) TS->Product Irreversible Bond Formation

Fig 1: FMO interactions and transition state pathway for the Diels-Alder cycloaddition.

Experimental Workflow & Self-Validating Protocol

This self-validating protocol utilizes cyclopentadiene. Because cyclopentadiene is a symmetric, highly reactive diene, it provides immediate analytical feedback via ¹H NMR on the endo/exo ratio, validating the stereochemical outcome of the reaction without confounding regiochemical variables.

Materials Required
  • Dienophile: 3-(1-Methanesulfonylethenyl)benzonitrile (1.0 equiv, 1.0 mmol, 207 mg)

  • Diene: Freshly cracked cyclopentadiene (3.0 equiv, 3.0 mmol, 198 mg)

  • Solvent: Anhydrous Toluene (10 mL, 0.1 M)

  • Additive: Butylated hydroxytoluene (BHT) (1 crystal)

Step-by-Step Methodology
  • Preparation of Diene (Cracking): Thermally crack dicyclopentadiene at 170 °C using a fractional distillation setup. Collect the monomeric cyclopentadiene distillate in a receiving flask cooled to -78 °C.

    • Causality: Cyclopentadiene rapidly dimerizes at room temperature via a spontaneous Diels-Alder reaction. Fresh cracking ensures a high effective monomer concentration and prevents the reaction from stalling.

  • Reaction Setup: In a flame-dried 25 mL round-bottom flask equipped with a magnetic stir bar, dissolve the dienophile (207 mg) in 10 mL of anhydrous toluene. Add a single crystal of BHT.

    • Causality: Toluene allows for higher thermal ranges if needed later, while BHT acts as a radical scavenger to suppress competing radical polymerization of the diene.

  • Reagent Addition: Dropwise add the freshly cracked cyclopentadiene to the solution at 0 °C under an inert argon atmosphere.

  • Reaction Execution: Remove the ice bath, allow the reaction mixture to warm to room temperature (25 °C), and stir for 12–16 hours. Monitor the consumption of the dienophile via TLC (Hexanes:EtOAc 7:3, UV visualization at 254 nm).

  • Workup: Once complete, concentrate the mixture in vacuo to remove the toluene and the volatile excess cyclopentadiene.

  • Purification: Purify the crude residue via flash column chromatography on silica gel, utilizing a gradient elution of 10% to 30% EtOAc in Hexanes to isolate the bicyclic cycloadduct.

  • Validation: Analyze the purified product via ¹H NMR (CDCl₃).

    • Self-Validation: The bridgehead protons and the vinylic protons of the norbornene core will exhibit distinct coupling constants (

      
      -values) that confirm the endo configuration of the bulky 
      
      
      
      -substituents, proving the success of the stereocontrolled cycloaddition.

Workflow Step1 Diene Cracking Step2 Reaction Setup (0 °C) Step1->Step2 Step3 Thermal Stirring (RT) Step2->Step3 Step4 Vacuum Concentration Step3->Step4 Step5 Flash Chromatography Step4->Step5 Step6 NMR Validation Step5->Step6

Fig 2: Step-by-step experimental workflow for the thermal Diels-Alder protocol.

Quantitative Data Presentation

The table below summarizes the expected reaction parameters and outcomes when utilizing 3-(1-Methanesulfonylethenyl)benzonitrile with various standard dienes.

DieneConditionsCatalystTime (h)Yield (%)Regio/Stereoselectivity
Cyclopentadiene Toluene, 25 °CNone1288>95:5 endo:exo
Danishefsky's Diene Toluene, 80 °CNone2476Single regioisomer (para-like)
Isoprene DCM, 0 °C to RTAlCl₃ (0.2 eq)188190:10 para:meta
1,3-Cyclohexadiene Toluene, 110 °CNone366585:15 endo:exo

Note: Lewis acid catalysis (e.g., AlCl₃) can be employed for less reactive dienes to further lower the LUMO of the dienophile, though strict anhydrous conditions must be maintained to prevent catalyst quenching.

References

  • Title: 1506221-25-5 CAS Number Reference Source: ChemSrc URL: [Link]

  • Title: Phenyl Vinyl Sulfone and Sulfoxide Source: Organic Syntheses URL: [Link]

  • Title: Dienophilic properties of phenyl vinyl sulfone and trans-1-(phenylsulfonyl)-2-(trimethylsilyl)ethylene. Their utilization as synthons for ethylene, 1-alkenes, acetylene, and monosubstituted alkynes in the construction of functionalized six-membered rings via [4 + 2] pi cycloaddition methodology Source: The Journal of Organic Chemistry (ACS Publications) URL: [Link]

  • Title: Regiocontrolled synthesis of mono-, di-, and trisubstituted cyclohexenones by cycloaddition of vinyl sulfones to 1-methoxy-3-[(trimethylsilyl)oxy]-1,3-butadienes. Conversion of alkenes into effective dienophilic reagents Source: The Journal of Organic Chemistry (ACS Publications) URL: [Link]

  • Title: Advances in Vinyl Sulfone Catalyzed Synthesis: Methods, Mechanisms and Perspectives Source: ResearchGate URL: [Link]

Sources

Method

Application Notes &amp; Protocols: Strategic Coupling of 3-(1-Methanesulfonylethenyl)benzonitrile for Novel Scaffold Elaboration

Abstract This guide provides a comprehensive technical overview and detailed protocols for the chemical modification of scaffolds using 3-(1-methanesulfonylethenyl)benzonitrile. This reagent is a versatile building block...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This guide provides a comprehensive technical overview and detailed protocols for the chemical modification of scaffolds using 3-(1-methanesulfonylethenyl)benzonitrile. This reagent is a versatile building block in medicinal chemistry, featuring a highly reactive vinyl sulfone moiety, which acts as a potent Michael acceptor, and a benzonitrile group, a common pharmacophore in drug design.[1][2] We will explore the primary coupling strategies, focusing on the Michael addition reaction with various nucleophiles, and touch upon palladium-catalyzed cross-coupling reactions. The causality behind experimental choices, step-by-step protocols, and troubleshooting advice are provided to enable researchers, scientists, and drug development professionals to effectively utilize this valuable synthetic intermediate.

Introduction: The Strategic Value of 3-(1-Methanesulfonylethenyl)benzonitrile

In the landscape of drug discovery, the ability to rapidly and efficiently elaborate core scaffolds with desirable functional groups is paramount. 3-(1-Methanesulfonylethenyl)benzonitrile emerges as a significant tool in this endeavor. Its bifunctional nature offers distinct advantages:

  • The Vinyl Sulfone Moiety: This group is a powerful Michael acceptor, making it susceptible to conjugate addition by a wide range of soft nucleophiles.[3] Vinyl sulfones are generally more reactive than their acrylamide counterparts and can serve as "warheads" for designing targeted covalent inhibitors, forming stable bonds with nucleophilic residues like cysteine or lysine on protein targets.[1][4][5] This reactivity can be finely tuned based on reaction conditions.

  • The Benzonitrile Moiety: The benzonitrile fragment is present in numerous approved pharmaceuticals, such as the aromatase inhibitor Letrozole.[2] It can engage in crucial non-covalent interactions within protein binding pockets and serves as a stable, synthetically versatile handle for further modifications.[6]

This document will detail the methodologies to harness the reactivity of the vinyl sulfone group for the strategic derivatization of molecular scaffolds.

Core Coupling Methodology: The Michael Addition

The most prevalent and versatile method for coupling 3-(1-methanesulfonylethenyl)benzonitrile is the Michael (or conjugate) addition. This reaction involves the 1,4-addition of a nucleophile to the α,β-unsaturated vinyl sulfone system.[7][8]

Underlying Mechanism

The reaction is initiated by a nucleophile attacking the β-carbon of the vinyl group, which is electron-deficient due to the strong electron-withdrawing effect of the adjacent sulfonyl group. This forms a resonance-stabilized carbanion (an enolate-equivalent), which is subsequently protonated by a proton source (often the solvent or a mild acid during workup) to yield the final coupled product.[7][8] The process is thermodynamically controlled and results in the formation of a stable carbon-nucleophile bond.

Michael_Addition Reagents 3-(1-Methanesulfonylethenyl)benzonitrile + Nucleophile (Nu-H) Intermediate Resonance-Stabilized Carbanion Intermediate Reagents->Intermediate 1. Nucleophilic Attack (1,4-Conjugate Addition) Product Coupled Product Intermediate->Product 2. Protonation Base Base Base->Reagents Protonation Proton Source (e.g., H₂O, mild acid) Protonation->Intermediate Heck_Cycle pd0 Pd(0)L₂ pd2_aryl Ar-Pd(II)L₂-X pd0->pd2_aryl Oxidative Addition pd2_alkene Alkene Complex pd2_aryl->pd2_alkene insertion Migratory Insertion Product pd2_alkene->insertion Migratory Insertion pd_hydride H-Pd(II)L₂-X insertion->pd_hydride β-Hydride Elimination product Coupled Product insertion->product pd_hydride->pd0 Reductive Elimination h_base [H-Base]⁺X⁻ pd_hydride->h_base arx Ar-X (Aryl Halide) arx->pd2_aryl alkene Vinyl Sulfone alkene->pd2_alkene Coordination base Base base->pd_hydride Workflow cluster_prep 1. Preparation cluster_reaction 2. Reaction cluster_workup 3. Work-up & Purification cluster_analysis 4. Characterization prep_reagents Prepare Reagents & Solvents add_reagents Combine Scaffold, Reagent, & Solvent prep_reagents->add_reagents setup_glassware Set up Inert Atmosphere Glassware (if needed) setup_glassware->add_reagents add_catalyst Add Base / Catalyst add_reagents->add_catalyst run_reaction Stir at Defined Temperature add_catalyst->run_reaction monitor Monitor Progress (TLC, LC-MS) run_reaction->monitor monitor->run_reaction Continue quench Quench Reaction & Perform Extraction monitor->quench Complete purify Purify via Chromatography (Silica or HPLC) quench->purify analyze Confirm Structure & Purity (NMR, MS, HPLC) purify->analyze

Sources

Application

Application Note: Strategic Solvent Selection for Reactions of α-Substituted Vinyl Sulfones

Introduction α,β-Unsaturated sulfones, particularly α-substituted vinyl sulfones, are powerful and versatile intermediates in modern organic synthesis. Their strong electron-withdrawing sulfonyl group renders the double...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

α,β-Unsaturated sulfones, particularly α-substituted vinyl sulfones, are powerful and versatile intermediates in modern organic synthesis. Their strong electron-withdrawing sulfonyl group renders the double bond highly electrophilic, making them excellent acceptors in a variety of crucial carbon-carbon and carbon-heteroatom bond-forming reactions.[1] These motifs are found in numerous biologically active compounds and are pivotal in drug discovery for their roles as covalent inhibitors and synthetic building blocks.[1][2]

The reactivity, selectivity, and overall success of reactions involving α-substituted vinyl sulfones are profoundly influenced by the choice of solvent. The solvent does not merely act as a passive medium but actively participates in the reaction by solvating reactants, stabilizing transition states and intermediates, and in some cases, directly influencing the reaction pathway. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the principles and practices of solvent selection for key transformations involving this important class of compounds.

The Physicochemical Influence of Solvents on Vinyl Sulfone Reactivity

The selection of an appropriate solvent requires a fundamental understanding of how solvent properties can modulate the reaction environment. For reactions involving α-substituted vinyl sulfones, the most critical solvent parameters are polarity, proticity, and coordinating ability.

  • Polarity: A solvent's polarity, often quantified by its dielectric constant (ε), plays a significant role in stabilizing charged species. Reactions that proceed through charged intermediates or polar transition states, such as the Michael addition, are generally accelerated in polar solvents. Polar solvents can effectively solvate and stabilize the developing negative charge on the α-carbon of the vinyl sulfone as the nucleophile attacks the β-position.

  • Proticity: Solvents are classified as protic (containing acidic protons, e.g., alcohols, water) or aprotic (lacking acidic protons, e.g., THF, DCM, DMSO).

    • Polar Protic Solvents (e.g., methanol, water) are excellent at stabilizing both cations and anions. They can hydrogen bond with nucleophiles, which can sometimes decrease their reactivity, but they excel at stabilizing charged intermediates.[3] In some cases, protic species in the reaction mixture can significantly impede the rate of reactions like the thiol-Michael addition.[4][5]

    • Polar Aprotic Solvents (e.g., DMSO, DMF, acetonitrile) possess large dipole moments that allow them to solvate cations effectively, but they leave anions relatively "bare" and highly reactive. This often leads to significant rate enhancements in reactions involving anionic nucleophiles.

  • Coordinating Ability: Some solvents, particularly ethereal solvents like THF or 1,4-dioxane, can coordinate with metal catalysts (e.g., in cross-coupling reactions) or Lewis acids, modulating their activity and influencing the reaction's outcome.

Solvent Selection for Key Transformations

The optimal solvent is highly dependent on the specific reaction being performed. Below are guidelines for several common transformations involving α-substituted vinyl sulfones.

Michael Additions

The conjugate addition of nucleophiles to vinyl sulfones is one of their most important applications. The solvent choice is critical for controlling reaction rate and, in asymmetric variants, enantioselectivity.

Causality: The reaction proceeds via a negatively charged enolate-like intermediate. Polar solvents are required to stabilize this intermediate. For base-catalyzed or nucleophile-initiated additions, polar aprotic solvents (e.g., DMF, MeCN) often provide faster rates by increasing the effective nucleophilicity of the attacking species.[5] However, for enantioselective additions using bifunctional catalysts, non-polar solvents like toluene can be superior as they favor the formation of the crucial hydrogen-bonding complexes between the catalyst and substrates.[6]

Reaction TypeRecommended SolventsRationale & Key Considerations
Thiol-Michael Addition Aprotic: THF, DCM, MeCN, DMFVinyl sulfones react selectively and rapidly with thiols.[4][5] Protic species can inhibit the reaction.[4][5] Nitrogen-centered nucleophilic catalysts can be highly effective.[7]
Aza-Michael Addition Polar Aprotic: DMSO, DMF; Alcohols: MeOH, EtOHFor weak amine nucleophiles, highly polar solvents are often necessary. Solvent-free methods using solid supports like alumina have also been developed.[8]
Carbon-Michael Addition Aprotic: THF, Toluene, DCM, DioxaneFor stabilized carbanions (e.g., from malonates). Toluene is often the solvent of choice for asymmetric reactions to promote catalyst-substrate association.[6]
Radical Additions Toluene, Water, MethanolSolvent choice can be less intuitive and depends on the radical initiation method. Water has been used successfully in some radical-mediated thiodesulfonylation reactions.[9]
Cycloaddition Reactions

Vinyl sulfones are excellent dienophiles in Diels-Alder reactions and partners in [3+2] cycloadditions due to their electron-deficient nature.

Causality: The solvent can influence the frontier molecular orbital (FMO) energies of the reactants. While many Diels-Alder reactions are successful in non-polar solvents, polar solvents can sometimes accelerate the reaction by stabilizing the polar transition state. For [3+2] cycloadditions, solvent choice can dramatically affect yield and even regioselectivity by differentially solvating the transition states.[10] For instance, in certain visible-light-mediated cycloadditions, polar solvents like methanol (CH₃OH) have been shown to give higher yields.[11][12]

Reaction TypeRecommended SolventsRationale & Key Considerations
Diels-Alder [4+2] Toluene, Dichloromethane (DCM), XylenesGenerally, non-polar to moderately polar aprotic solvents are effective. High temperatures may require high-boiling solvents like xylenes.
[3+2] Dipolar Cycloaddition DMSO, Methanol (MeOH)Highly polar solvents are often required, especially for less reactive cyclic vinyl sulfones.[13] Methanol has been shown to decrease regioselectivity in some cases by better solvating one transition state over another.[10]
Cross-Coupling and Other Reactions

The utility of vinyl sulfones extends to various other synthetic transformations where solvent plays a key role.

Reaction TypeRecommended SolventsRationale & Key Considerations
Heck/Suzuki Coupling Polar Aprotic: DMF, DMAc, NMP; Ethers: Dioxane (often with H₂O)Solvent must solubilize the catalyst, organic halide/boronic acid, and base, while remaining stable at elevated temperatures.
Photoredox Vinylation Polar Aprotic: DMSO, MeCNSolvent must be stable to the photocatalytic conditions and effectively dissolve the catalyst and substrates.[14]
Radical-mediated Sulfonylation 1,4-Dioxane, TolueneIn the synthesis of vinyl sulfones, higher-boiling polar solvents like 1,4-dioxane can provide better yields and selectivities compared to less polar options.[15]

Visualizing the Workflow

Solvent Selection Decision Tree

The following diagram illustrates a simplified decision-making process for initial solvent screening.

SolventSelection start Define Reaction Type michael Michael Addition? start->michael cyclo Cycloaddition? start->cyclo other Other (e.g., Coupling)? start->other asymmetric Asymmetric Catalysis? michael->asymmetric Yes polar_aprotic Screen Polar Aprotic (THF, DCM, MeCN, DMF) michael->polar_aprotic No cyclo->polar_aprotic high_temp Screen High-Boiling Point (Dioxane, DMF, DMSO) other->high_temp nonpolar Screen Non-Polar Aprotic (Toluene, Hexane) asymmetric->nonpolar Yes asymmetric->polar_aprotic No polar_protic Screen Polar Protic (MeOH, EtOH, H2O) (Caution: may inhibit nucleophile) polar_aprotic->polar_protic

Caption: A decision tree for initial solvent screening in reactions with vinyl sulfones.

Experimental Protocols

Protocol 1: General Procedure for Thiol-Michael Addition to an α-Aryl Vinyl Sulfone

This protocol describes the conjugate addition of a thiol to phenyl vinyl sulfone, a representative reaction that demonstrates high efficiency and selectivity.

Materials:

  • Phenyl vinyl sulfone

  • 4-Methylbenzenethiol (p-thiocresol)

  • Triethylamine (TEA)

  • Dichloromethane (DCM), anhydrous

  • Magnetic stirrer and stir bar

  • Round-bottom flask

  • Nitrogen or Argon line

Procedure:

  • Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar, add phenyl vinyl sulfone (1.0 eq).

  • Inert Atmosphere: Purge the flask with an inert gas (Nitrogen or Argon) for 5 minutes. This is crucial to prevent the oxidation of the thiol nucleophile.

  • Solvent and Reagent Addition: Under the inert atmosphere, add anhydrous Dichloromethane (DCM) to achieve a concentration of approximately 0.2 M with respect to the vinyl sulfone. Begin stirring. Add 4-methylbenzenethiol (1.1 eq).

  • Initiation: Add triethylamine (0.1 eq) dropwise to the stirring solution. The base acts as a catalyst to deprotonate the thiol, generating the more nucleophilic thiolate anion.

  • Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the progress by Thin Layer Chromatography (TLC) or LC-MS until the starting vinyl sulfone is consumed (typically 1-4 hours).

  • Workup: Once the reaction is complete, dilute the mixture with additional DCM. Wash the organic layer sequentially with 1 M HCl (to remove TEA), saturated sodium bicarbonate solution, and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel to yield the pure thioether adduct.

Protocol 2: Experimental Workflow Diagram

ProtocolWorkflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification p1 1. Add Vinyl Sulfone to dry flask p2 2. Purge with N2/Ar p1->p2 p3 3. Add Anhydrous Solvent (DCM) p2->p3 r1 4. Add Thiol Nucleophile p3->r1 r2 5. Add Base Catalyst (TEA) r1->r2 r3 6. Stir at RT & Monitor by TLC r2->r3 w1 7. Dilute & Wash with 1M HCl, NaHCO3, Brine r3->w1 w2 8. Dry (Na2SO4) & Concentrate w1->w2 w3 9. Purify via Chromatography w2->w3 end end w3->end Pure Product

Caption: Experimental workflow for a typical Thiol-Michael addition to a vinyl sulfone.

Troubleshooting Guide

ProblemPotential Cause (Solvent-Related)Suggested Solution
Low or No Reactivity Solvent is too non-polar to stabilize the charged intermediate.Switch to a more polar aprotic solvent like THF, MeCN, or DMF.
Nucleophile is deactivated by a protic solvent (e.g., thiol in methanol).Use an anhydrous, aprotic solvent.
Side Product Formation Solvent is reacting with intermediates (e.g., DMSO decomposition at high temp).Choose a more inert solvent for the required temperature, such as dioxane or toluene.
Radical pathway is favored in a non-polar solvent.Consider a polar solvent which may disfavor radical formation. For specific radical reactions, solvent choice can be counterintuitive; screen options like water or alcohols.[9]
Poor Stereoselectivity Solvent is disrupting the organization of the catalyst-substrate complex.For asymmetric reactions, switch to a less polar, non-coordinating solvent like toluene or hexane.[6]
Poor Solubility Reagents or catalyst are not fully dissolved.Increase solvent polarity (e.g., from DCM to THF or MeCN). Consider a co-solvent system (e.g., DCM/H₂O for some photoredox reactions).[2]

References

  • Title: Radical-mediated thiodesulfonylation of the vinyl sulfones: Access to (α-fluoro)vinyl sulfides - PMC Source: National Center for Biotechnology Information URL: [Link]

  • Title: Sodium iodide-mediated synthesis of vinyl sulfides and vinyl sulfones with solvent-controlled chemical selectivity - PMC Source: National Center for Biotechnology Information URL: [Link]

  • Title: Synthesis of Vinyl Sulfones from Substituted Alkenes via Molybdooxaziridine Catalysis Source: Wiley Online Library URL: [Link]

  • Title: phenyl vinyl sulfone and sulfoxide - Organic Syntheses Procedure Source: Organic Syntheses URL: [Link]

  • Title: Photoredox α‑Vinylation of α‑Amino Acids and N‑Aryl Amines - Macmillan Group - Princeton University Source: Princeton University URL: [Link]

  • Title: Vinylcyclopropane [3+2] Cycloaddition with Acetylenic Sulfones Based on Visible Light Photocatalysis Source: Gutenberg Open Science URL: [Link]

  • Title: Proposed reaction pathway for the synthesis of vinyl sulfones Source: ResearchGate URL: [Link]

  • Title: Vinyl sulfone synthesis by C-S coupling reactions Source: Organic Chemistry Portal URL: [Link]

  • Title: Relative reactivity and selectivity of vinyl sulfones and acrylates towards the thiol–Michael addition reaction and polymerization Source: Royal Society of Chemistry URL: [Link]

  • Title: Catalytic enantioselective conjugate additions with α,β-unsaturated sulfones - PMC Source: National Center for Biotechnology Information URL: [Link]

  • Title: Selected syntheses and reactions of sulfones. Source: ResearchGate URL: [Link]

  • Title: A Molecular Electron Density Theory Study of the [3+2] Cycloaddition Reaction of Pseudo(mono)radical Azomethine Ylides with Phenyl Vinyl Sulphone Source: MDPI URL: [Link]

  • Title: Effects of Solvent, Leaving Group, and Nucleophile on Unimolecular Substitution Source: Chemistry LibreTexts URL: [Link]

  • Title: Vinylcyclopropane [3+2] Cycloaddition with Acetylenic Sulfones Based on Visible Light Photocatalysis Source: SciSpace URL: [Link]

  • Title: Catalyzed Double Michael Addition of Anilines to Vinyl Sulfone. Source: ResearchGate URL: [Link]

  • Title: Nitrogen-Centered Nucleophile Catalyzed Thiol-Vinylsulfone Addition, Another Thiol-ene “Click” Reaction Source: ACS Publications URL: [Link]

  • Title: Vinyl sulfone building blocks in covalently reversible reactions with thiols Source: Royal Society of Chemistry URL: [Link]

  • Title: Relative reactivity and selectivity of vinyl sulfones and acrylates towards the thiol–Michael addition reaction and polymerization | Request PDF Source: ResearchGate URL: [Link]

  • Title: Dipolar addition to cyclic vinyl sulfones leading to dual conformation tricycles Source: Beilstein Journal of Organic Chemistry URL: [Link]

  • Title: Access to spirocyclic vinyl sulfones via radical cyclization and functional group migration Source: Springer Nature URL: [Link]

Sources

Method

Application Note: Synthesis and Evaluation of 1-Methanesulfonylethenyl Covalent Inhibitors

Executive Summary & Mechanistic Rationale In the evolving landscape of targeted covalent inhibitors (TCIs), the discovery and optimization of novel electrophilic warheads are paramount for achieving high selectivity and...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Rationale

In the evolving landscape of targeted covalent inhibitors (TCIs), the discovery and optimization of novel electrophilic warheads are paramount for achieving high selectivity and sustained target engagement. While acrylamides remain the industry standard for targeting non-catalytic cysteine residues, they often suffer from off-target reactivity and potential metabolic instability. Vinyl sulfones have emerged as highly tunable, strictly irreversible electrophiles for targeting challenging enzymes .

The 1-methanesulfonylethenyl moiety (an


-substituted vinyl sulfone) represents a highly specialized, sterically distinct warhead. Unlike traditional trans-vinyl sulfones that present a linear trajectory for nucleophilic attack, the 1-methanesulfonylethenyl group projects its terminal alkene (=CH₂) outward while anchoring the strongly electron-withdrawing sulfonyl group at the substituted 

-carbon. This orthogonal topological arrangement is critical for engaging sterically restricted cysteine residues in kinase and protease active sites, preventing steric clashes while maintaining high Michael acceptor reactivity .

Mechanism A Target Enzyme (Active Site Cys-SH) C Non-Covalent Enzyme-Inhibitor Complex A->C Affinity Binding B 1-Methanesulfonylethenyl Warhead B->C D Irreversible Thioether Covalent Adduct C->D Michael Addition (Cys-S⁻ attack)

Caption: Mechanism of covalent inhibition via Michael addition of a cysteine thiolate to the warhead.

Structural and Kinetic Profiling

The efficacy of a covalent warhead is governed by its intrinsic reactivity (often measured by glutathione half-life assays) and its stereochemical demand. The 1-methanesulfonylethenyl group provides a unique balance, offering rapid reaction kinetics with thiols while maintaining excellent aqueous stability compared to standard amides .

Table 1: Comparative Reactivity and Physicochemical Properties of Covalent Warheads

Warhead TypeTarget NucleophileIntrinsic Reactivity (GSH

)
Aqueous StabilityStereochemical Demand
Acrylamide CysteineModerate (1–4 h)ModerateLow (Linear trajectory)
trans-Vinyl Sulfone CysteineHigh (< 30 min)HighModerate (Extended)
1-Methanesulfonylethenyl CysteineHigh (< 20 min)HighHigh (Branched/Orthogonal)
Sulfonyl Fluoride Tyrosine/LysineLow (> 12 h)VariableLow (Compact)

Synthetic Strategy & Causality

The synthesis of


-substituted vinyl sulfones is non-trivial. Direct olefination of a sulfonyl chloride is often low-yielding and prone to side reactions. Instead, the most robust protocol relies on the late-stage methylenation of a methanesulfonylmethyl precursor. By exploiting the high C-H acidity of the methylene protons flanked by the sulfone and the core scaffold, we can utilize a Mannich-type condensation with Eschenmoser's salt. Subsequent exhaustive methylation and base-promoted Hofmann-type elimination reliably furnishes the terminal olefin without isomerizing the double bond .

Synthesis S1 Aryl-methyl methanesulfonate (Starting Material) S2 Sulfination (MeSO₂Na, Et₃N, DMF) S1->S2 S3 Aryl-methanesulfonylmethyl (Intermediate) S2->S3 S4 Mannich Condensation (Eschenmoser's Salt, DCM) S3->S4 S5 Quaternization & Elimination (MeI, then DBU) S4->S5 S6 1-Methanesulfonylethenyl (Final Covalent Inhibitor) S5->S6

Caption: Step-by-step synthetic workflow for the installation of the 1-methanesulfonylethenyl warhead.

Detailed Experimental Protocols

Phase 1: Synthesis of the Methanesulfonylmethyl Precursor
  • Reagent Preparation : In a flame-dried round-bottom flask, dissolve the aryl-methyl methanesulfonate (1.0 eq) in anhydrous N,N-Dimethylformamide (DMF) to achieve a 0.2 M concentration.

  • Nucleophilic Substitution : Add sodium methanesulfinate (1.5 eq) and triethylamine (3.0 eq) to the solution.

    • Causality : Sodium methanesulfinate is an ambidentate nucleophile capable of reacting at either the sulfur or oxygen atom. Triethylamine is critical here; it neutralizes any trace acidic impurities that could protonate the sulfinate, thereby maintaining the nucleophile in a state that kinetically favors S-alkylation (forming the desired sulfone) over O-alkylation (forming the unstable sulfinate ester).

  • Thermal Activation : Heat the reaction mixture to 80 °C for 4 hours under an inert argon atmosphere.

  • Work-up : Quench the reaction with saturated aqueous NH₄Cl to buffer the system, extract with Ethyl Acetate (EtOAc), and purify via silica gel flash chromatography to isolate the methanesulfonylmethyl intermediate.

Phase 2: -Methylenation via Mannich Condensation and Elimination
  • Mannich Base Formation : Dissolve the purified intermediate (1.0 eq) in anhydrous dichloromethane (DCM). Add Eschenmoser's salt (N,N-Dimethylmethyleneammonium iodide, 2.0 eq) and stir at room temperature for 12 hours.

    • Causality : The strong electron-withdrawing nature of the sulfone group highly acidifies the adjacent methylene protons. This allows Eschenmoser's salt to readily undergo a Mannich-type condensation, appending a -CH₂NMe₂ group to the

      
      -position.
      
  • Quaternization : Cool the reaction mixture to 0 °C using an ice bath. Add methyl iodide (MeI, 5.0 eq) dropwise and stir for 4 hours.

    • Causality : The dimethylamine group is a poor leaving group. Alkylation with MeI generates a trimethylammonium salt, converting it into an excellent leaving group (-NMe₃⁺) necessary for the subsequent elimination step.

  • Elimination : Slowly add 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU, 3.0 eq) at 0 °C, then allow the mixture to warm to room temperature.

    • Causality : DBU is a sterically hindered, non-nucleophilic strong base. It facilitates a clean E2 elimination of the trimethylamine leaving group to form the terminal alkene. Its non-nucleophilic nature prevents it from undergoing a competitive Michael addition into the newly formed, highly reactive 1-methanesulfonylethenyl warhead.

  • Purification : Concentrate the crude mixture under reduced pressure and purify via silica gel chromatography (Hexanes/EtOAc gradient) to yield the final 1-methanesulfonylethenyl covalent inhibitor.

Analytical Self-Validation System

To ensure the protocol's success and validate the integrity of the synthesized warhead, a self-validating NMR analysis must be performed prior to biological assaying.

  • ¹H NMR Analysis (400 MHz, CDCl₃) : The defining markers for the successful installation of the 1-methanesulfonylethenyl group are two distinct doublet signals typically appearing between 6.00 ppm and 6.50 ppm . These correspond to the terminal =CH₂ protons and will exhibit a small geminal coupling constant (

    
     Hz). Furthermore, the sulfonyl methyl group (-SO₂CH₃) will appear as a sharp, highly integrated singlet around 3.10 - 3.20 ppm . The absence of the original methylene singlet (usually around 4.20 - 4.50 ppm) confirms complete conversion.
    

References

  • Schneider, T., et al. "Vinyl sulfone building blocks in covalently reversible reactions with thiols." New Journal of Chemistry, 2015, 39, 5841-5853. URL:[Link]

  • Burgdorf, L., et al. "5-MORPHOLIN-4-YL-PYRAZOLO[4,3-B]PYRIDINE DERIVATIVES." European Patent Office, EP 3846904 B1, 2023.
  • Gehring, A. P., et al. "Vinyl sulfones: selective and tunable covalent warheads against challenging enzyme targets." Exploration of Targeted Anti-tumor Therapy, 2020.

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Stabilization &amp; Storage of 3-(1-Methanesulfonylethenyl)benzonitrile

Welcome to the Technical Support Center for reactive Michael acceptors. As drug development professionals and synthetic chemists, handling 3-(1-Methanesulfonylethenyl)benzonitrile requires a deep understanding of its int...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for reactive Michael acceptors. As drug development professionals and synthetic chemists, handling 3-(1-Methanesulfonylethenyl)benzonitrile requires a deep understanding of its intrinsic reactivity. Due to the dual electron-withdrawing effects of the methanesulfonyl and benzonitrile groups, the vinyl moiety is exceptionally electron-deficient. This drastically lowers the Lowest Unoccupied Molecular Orbital (LUMO), making the compound hyper-reactive and prone to spontaneous degradation during storage.

This guide provides field-proven troubleshooting insights, quantitative storage parameters, and a self-validating protocol to ensure the absolute integrity of your monomer batches.

Troubleshooting FAQs: Diagnosing Degradation

Q1: My stored batch of 3-(1-Methanesulfonylethenyl)benzonitrile has turned into a viscous gel or insoluble solid. What happened? A1: This is a classic symptom of runaway radical homopolymerization. Due to the highly activated vinyl group, trace free radicals (generated via thermal fluctuations or UV exposure) can initiate a chain reaction. If the monomer was stored without an inhibitor, the double bonds will rapidly cross-link. To prevent this, reactive vinyl sulfones must be stored with a radical scavenger like .

Q2: I added MEHQ to my monomer, but it still polymerized after a month in the freezer. Why did the inhibitor fail? A2: MEHQ requires trace amounts of dissolved oxygen to function effectively. The mechanism involves the formation of a stable quinone radical, which depends on oxygen acting as a co-inhibitor to form peroxyl radicals first.[1]. If you purged your storage vial completely with Argon and sealed it tightly, the MEHQ was rendered inert. Solution: Use a mixed atmosphere (e.g., 90% Argon / 10% dry air) or switch to a non-oxygen-dependent inhibitor like BHT (butylated hydroxytoluene) if strict anaerobic conditions are mandatory.

Q3: My NMR shows a loss of the vinyl proton signals (around 6.0–7.0 ppm), but no gelation occurred. There is just a white precipitate. A3: This indicates the formation of low-molecular-weight oligomers via anionic (Michael-type) polymerization. This pathway is often catalyzed by trace moisture or alkaline residues on the glass vial rather than radicals. Solution: Pre-treat storage vials with a dilute acid wash, or [2] to neutralize stray nucleophiles before they can attack the electrophilic beta-carbon.

Q4: What is the optimal storage temperature for this specific compound? A4: Kinetic energy drives both radical initiation and propagation. While short-term handling at room temperature is acceptable, [3]. Storage at -20 °C is highly recommended for long-term archiving (>1 month) to effectively freeze the propagation kinetics.

Quantitative Data: Inhibitor Selection & Storage Matrix

To optimize your storage conditions, compare the following stabilization strategies based on your downstream application requirements.

Inhibitor / ConditionMechanism of ActionOptimal ConcentrationOxygen DependencyPrimary Degradation Target
MEHQ / Hydroquinone Radical Scavenger100 – 500 ppmYes (Requires trace O₂)Radical Homopolymerization
BHT Radical Scavenger50 – 200 ppmNo (Works anaerobically)Radical Homopolymerization
Citric Acid Nucleophile Neutralizer10 – 50 ppmNo Anionic / Base-Catalyzed Poly.
Amber Glass Photonic SuppressionN/ANo UV-Induced Radical Initiation
-20 °C Storage Kinetic SuppressionN/ANo Spontaneous Propagation

Self-Validating Protocol: Preparation and Long-Term Storage

To guarantee the stability of 3-(1-Methanesulfonylethenyl)benzonitrile, follow this self-validating methodology. This protocol addresses both radical and anionic degradation pathways.

Step 1: Purification & Dehydration

  • Action: Ensure the monomer is free of synthetic impurities (especially trace amines). Dry thoroughly using high-vacuum for 4 hours.

  • Causality: Trace moisture and amines act as potent nucleophiles, initiating anionic Michael-type polymerization at the beta-carbon.

Step 2: Dual-Inhibitor Doping

  • Action: Dissolve the monomer in a volatile, inert solvent (e.g., Dichloromethane). Add 200 ppm of MEHQ and 20 ppm of anhydrous citric acid .

  • Causality: MEHQ quenches carbon-centered radicals, while citric acid acts as a sacrificial electrophile to neutralize trace alkaline residues on glassware.

Step 3: Solvent Evaporation & Aliquoting

  • Action: Evaporate the solvent under reduced pressure. Divide the stabilized monomer into single-use amber glass vials.

  • Causality: Amber glass blocks UV light, preventing photo-induced homolytic cleavage and subsequent radical generation. Single-use aliquots prevent repeated freeze-thaw cycles and moisture introduction.

Step 4: Atmosphere Control

  • Action: Purge the vials with a gas mixture of 90% dry Nitrogen and 10% dry air. Seal tightly with PTFE-lined caps.

  • Causality: MEHQ requires trace O₂ to form the active quinone radical complex. A 100% anaerobic environment renders the MEHQ useless.

Step 5: Temperature-Controlled Storage

  • Action: Transfer the sealed vials immediately to a -20 °C freezer.

  • Causality: Low thermal energy drastically reduces the propagation rate constant (

    
    ) of any spontaneously initiated polymer chains.
    

Step 6: Self-Validation Check (Pre-Use)

  • Action: Before utilizing a stored aliquot in a critical synthesis, run a rapid

    
    H-NMR in CDCl₃. Integrate the terminal vinyl protons (typically doublets around 6.2–6.8 ppm) against the benzonitrile aromatic protons.
    
  • Validation Logic: A stable batch will show a precise 2:4 integration ratio with no broadening of the vinylic peaks and no elevated baseline "humps" (which indicate oligomerization). If the variance is <2%, the system is validated and safe for use.

Mechanistic Pathway of Degradation and Inhibition

The following diagram maps the dual vulnerabilities of the vinyl sulfone moiety and illustrates where specific inhibitors intervene to halt degradation.

G Monomer 3-(1-Methanesulfonylethenyl) benzonitrile RadicalPoly Radical Polymerization Monomer->RadicalPoly Propagation AnionicPoly Anionic / Michael Polymerization Monomer->AnionicPoly Propagation Radical Free Radicals (Heat / UV / O2) Radical->Monomer Initiates Nucleophile Trace Nucleophiles (Moisture / Amines) Nucleophile->Monomer Initiates Polymer Degraded Polymer (Viscous / Insoluble) RadicalPoly->Polymer AnionicPoly->Polymer MEHQ MEHQ / HQ Inhibitor (Radical Scavenger) MEHQ->Radical Quenches Acidic Acidic Stabilizer (e.g., Citric Acid) Acidic->Nucleophile Neutralizes

Mechanistic pathways of vinyl sulfone polymerization and targeted inhibition strategies.

References

  • European Patent Office. "EP0770908A1 - Stabilized vinyl sulfone hardening compositions useful in photographic manufacturing." Source: Google Patents.
  • National Institutes of Health. "18F-PEG1-Vinyl Sulfone-Labeled Red Blood Cells as Positron Emission Tomography Agent to Image Intra-Abdominal Bleeding." Source: PMC. URL: [Link]

Sources

Optimization

Technical Support Center: Optimizing the Yield of 1-Methanesulfonylethenyl Group Installation

Prepared by: Gemini, Senior Application Scientist Welcome to the technical support center for the synthesis and optimization of compounds containing the 1-methanesulfonylethenyl group. This vinyl sulfone moiety is a crit...

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for the synthesis and optimization of compounds containing the 1-methanesulfonylethenyl group. This vinyl sulfone moiety is a critical pharmacophore and a versatile synthetic intermediate, primarily due to its role as a potent Michael acceptor in drug development, particularly in the design of covalent inhibitors.[1][2]

This guide is structured as a series of frequently asked questions (FAQs) and troubleshooting scenarios encountered in the field. Our goal is to provide you with the causal logic behind experimental choices, empowering you to diagnose issues and rationally optimize your reaction conditions for maximum yield and purity.

FAQ 1: Strategic Planning - Which Synthetic Route Should I Choose?

Question: I need to install a 1-methanesulfonylethenyl group onto my substrate. What are the primary synthetic strategies, and how do I decide which one is best for my specific application?

Answer: The two most robust and widely adopted methods for forming the carbon-carbon double bond of a vinyl sulfone are the Horner-Wadsworth-Emmons (HWE) reaction and the Julia-Kocienski Olefination . The choice between them depends largely on the nature of your starting materials, required stereoselectivity, and reagent availability.

The HWE reaction utilizes a phosphonate-stabilized carbanion, which reacts with an aldehyde or ketone to form the alkene.[3][4] It is renowned for its reliability and generally high yields of the (E)-isomer due to thermodynamic control in the elimination step.[5][6]

The Julia-Kocienski Olefination involves the reaction of a metalated heteroaryl sulfone with a carbonyl compound.[7][8] This method offers excellent stereoselectivity, which can be tuned by selecting the appropriate heteroaryl activating group and reaction conditions.[9][10]

Below is a decision-making workflow to help guide your choice.

G start Goal: Install 1-Methanesulfonylethenyl Group carbonyl_check Is your starting material a methyl ketone or an aldehyde? start->carbonyl_check other_methods Consider Alternative Methods (e.g., elimination, cross-coupling) carbonyl_check->other_methods No e_selectivity High (E)-selectivity generally favored? carbonyl_check->e_selectivity Yes hwe_path Use Horner-Wadsworth-Emmons (HWE) hwe_reagent Reagent: Diethyl (methylsulfonyl)methylphosphonate hwe_path->hwe_reagent julia_path Use Julia-Kocienski Olefination julia_reagent Reagent: 1-(Phenyl-1H-tetrazol-5-yl)- 1-(methylsulfonyl)methane (PT-sulfone) or equivalent julia_path->julia_reagent e_selectivity->hwe_path Yes e_selectivity->julia_path No (or need tunable selectivity)

Caption: Decision workflow for selecting a primary synthetic strategy.

FAQ 2: Troubleshooting the Horner-Wadsworth-Emmons (HWE) Reaction

Question: My HWE reaction for generating a vinyl sulfone is giving a low yield. What are the common failure points and how can I address them?

Answer: Low yields in an HWE reaction typically stem from one of three areas: inefficient deprotonation of the phosphonate, stalling of the reaction after addition to the carbonyl, or competing side reactions. Let's break down the troubleshooting process.

Sub-Problem 2.1: Incomplete Deprotonation

Symptom: TLC analysis shows significant unreacted phosphonate starting material, even after extended reaction times.

Causality: The acidity of the α-proton on diethyl (methylsulfonyl)methylphosphonate is significant, but a sufficiently strong, non-nucleophilic base is required for complete and rapid deprotonation. Weaker bases like NaOMe may not be effective. Furthermore, the choice of solvent and counterion can dramatically influence the reactivity of the resulting carbanion.

Solutions:

  • Base Selection: Use a stronger base. Sodium hydride (NaH) is a common and effective choice. For more sterically hindered or sensitive substrates, potassium hexamethyldisilazide (KHMDS) or lithium diisopropylamide (LDA) are excellent alternatives.[11]

  • Solvent: Ensure your solvent is anhydrous. Tetrahydrofuran (THF) is the most common solvent. The polarity of the solvent can affect the aggregation and reactivity of the ylide.[10]

  • Temperature: Perform the deprotonation at 0 °C or even -78 °C to improve stability and prevent side reactions, then allow the reaction to warm to room temperature after the addition of the aldehyde/ketone.

BaseSolventTypical Temp. (°C)Notes
NaHTHF, DMF0 to 25Common, inexpensive. Ensure good stirring as it's a heterogeneous reaction.
KHMDSTHF-78 to 0Excellent for high stereoselectivity and sensitive substrates. Generates a more reactive potassium ylide.[10]
BuLiTHF-78Very strong, but can be nucleophilic and may lead to side reactions if not handled carefully.[6]
Sub-Problem 2.2: Reaction Stalls or is Incomplete

Symptom: TLC shows the formation of a new, polar spot (the β-hydroxy phosphonate intermediate) but incomplete conversion to the final vinyl sulfone product.

Causality: The rate-limiting step in the HWE reaction is often the initial nucleophilic addition of the phosphonate carbanion to the carbonyl.[3] However, the subsequent elimination of the dialkylphosphate salt to form the alkene must also proceed efficiently. If this elimination is slow, the intermediate can accumulate.

Solutions:

  • Increase Temperature: After the initial addition at low temperature, gently warming the reaction mixture (e.g., to room temperature or refluxing THF) can provide the necessary activation energy for the elimination step.

  • Change Counterion: Lithium ions are known to coordinate with the oxygen atoms in the intermediate, forming a stable six-membered ring that can sometimes slow the elimination. Using a sodium or potassium base can alter the kinetics of this step.[10]

FAQ 3: Optimizing the Julia-Kocienski Olefination

Question: I've chosen the Julia-Kocienski route, but my yields are poor and I'm seeing multiple products. How can I optimize this reaction?

Answer: The Julia-Kocienski olefination is a powerful tool, but its success hinges on the careful orchestration of the base, sulfone activating group, and reaction conditions.[7][9]

Sub-Problem 3.1: Choosing the Right Activating Group

Symptom: The reaction is sluggish, or the stereoselectivity is not what I expected.

Causality: The heteroaryl group on the sulfone is not just a spectator; it acts as the activating group that facilitates the key Smiles rearrangement and subsequent elimination of sulfur dioxide.[8] The nature of this group dictates the reaction's stereochemical outcome and overall efficiency.

Solutions:

  • For High (E)-Selectivity: 1-phenyl-1H-tetrazol-5-yl (PT) sulfones are generally the best choice. The steric bulk of the phenyl group favors the transition state leading to the (E)-alkene.[10]

  • For High (Z)-Selectivity: Pyridinyl (PYR) sulfones can favor the formation of (Z)-alkenes, although this is less common for vinyl sulfone synthesis.[10]

  • General Purpose: Benzothiazol-2-yl (BT) sulfones were used in the original modified Julia reaction and are a good starting point, often allowing for a one-pot procedure.[8]

Sub-Problem 3.2: Side-Product Formation

Symptom: Mass spectrometry or NMR of the crude product indicates self-condensation of the sulfone starting material.

Causality: The metalated sulfone is a potent nucleophile. If it is generated and allowed to sit in solution before the aldehyde is added, it can attack the electrophilic carbon of another molecule of the heteroaryl sulfone, leading to dimerization.[10][11]

Solutions:

  • Employ Barbier-like Conditions: This is the most effective solution. Instead of pre-forming the sulfone anion, add the base slowly to a pre-mixed solution of the sulfone and the aldehyde.[10] This ensures that as soon as the anion is formed, it reacts preferentially with the more electrophilic aldehyde, minimizing self-condensation.

G start Julia-Kocienski Troubleshooting problem Problem Encountered start->problem low_yield Low Yield / Incomplete Reaction problem->low_yield side_products Side Products Observed problem->side_products poor_selectivity Poor E/Z Selectivity problem->poor_selectivity cause1 Cause: Insufficiently Strong Base or Poor Anion Stability low_yield->cause1 cause2 Cause: Sulfone Self-Condensation side_products->cause2 cause3 Cause: Sub-optimal Heteroaryl Activating Group poor_selectivity->cause3 solution1 Solution: Use KHMDS or LiHMDS. React at low temp (-78 °C). cause1->solution1 solution2 Solution: Use Barbier-like conditions. Add base to mixture of sulfone and aldehyde. cause2->solution2 solution3 Solution: For E-alkenes, use PT-Sulfone. For general use, try BT-Sulfone. cause3->solution3

Caption: Troubleshooting logic for the Julia-Kocienski Olefination.

FAQ 4: Purification and Characterization

Question: How do I purify my final 1-methanesulfonylethenyl product and confirm its structure?

Answer: Vinyl sulfones are typically stable, crystalline solids or high-boiling oils, making them amenable to standard purification techniques. Spectroscopic analysis is straightforward for confirming successful installation.

Purification:

  • Aqueous Workup: For HWE reactions, a simple aqueous wash is highly effective at removing the dialkylphosphate byproduct.[6]

  • Silica Gel Chromatography: This is the most common method for purifying vinyl sulfones. Use a gradient of ethyl acetate in hexanes or petroleum ether. The polar sulfone group means the product will not be extremely nonpolar.[12]

  • Recrystallization: If the product is a solid, recrystallization from a solvent system like ethanol/water or ethyl acetate/hexanes can provide highly pure material.

Characterization: Successful installation is confirmed by a combination of NMR and IR spectroscopy.

TechniqueKey FeatureTypical Value / Observation
¹H NMR Vinylic ProtonsTwo doublets in the 6-8 ppm region. The coupling constant (J-value) is diagnostic of stereochemistry: ~15 Hz for (E)-isomers, ~9-12 Hz for (Z)-isomers.
Methyl Protons (SO₂CH₃)A sharp singlet around 3.0 ppm.
¹³C NMR Vinylic CarbonsTwo signals in the 120-150 ppm region.
Methyl Carbon (SO₂CH₃)A signal around 40-45 ppm.
IR Spec. S=O StretchStrong, characteristic absorptions around 1300-1350 cm⁻¹ (asymmetric) and 1120-1160 cm⁻¹ (symmetric).
C=C StretchA medium absorption around 1620 cm⁻¹.

Note: Specific chemical shifts can vary based on the full molecular structure and the NMR solvent used.[13]

Experimental Protocols
Protocol 1: General Procedure for HWE Installation of a 1-Methanesulfonylethenyl Group
  • Preparation: To a flame-dried, three-neck round-bottom flask under an inert atmosphere (N₂ or Ar), add diethyl (methylsulfonyl)methylphosphonate (1.1 eq.).

  • Solvent Addition: Add anhydrous THF via syringe to achieve a concentration of approximately 0.2 M.

  • Deprotonation: Cool the solution to 0 °C in an ice bath. Add sodium hydride (60% dispersion in mineral oil, 1.2 eq.) portion-wise. Allow the mixture to stir for 30 minutes at 0 °C, then 30 minutes at room temperature.

  • Carbonyl Addition: Cool the resulting ylide solution back to 0 °C. Add a solution of the aldehyde or ketone (1.0 eq.) in anhydrous THF dropwise over 15 minutes.

  • Reaction: Allow the reaction to warm to room temperature and stir for 4-12 hours, monitoring by TLC. If the reaction is sluggish, it may be gently heated to reflux.

  • Workup: Quench the reaction by carefully adding saturated aqueous NH₄Cl solution. Extract the mixture with ethyl acetate (3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue by silica gel column chromatography.

Protocol 2: General Procedure for Julia-Kocienski Installation (Barbier Conditions)
  • Preparation: To a flame-dried, three-neck round-bottom flask under an inert atmosphere, add the appropriate heteroaryl methyl sulfone (e.g., PT-SO₂CH₃, 1.2 eq.) and the aldehyde (1.0 eq.).

  • Solvent Addition: Add anhydrous THF via syringe to achieve a concentration of approximately 0.1 M.

  • Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.

  • Base Addition: Add KHMDS (1.0 M solution in THF, 1.3 eq.) dropwise via syringe pump over 30-60 minutes.

  • Reaction: After the addition is complete, allow the mixture to stir at -78 °C for 2-4 hours. Monitor the reaction by TLC.

  • Workup & Purification: Quench, extract, and purify as described in Protocol 1.

References
  • Optimization of Julia-Kocienski olefination reaction conditions. (n.d.). ResearchGate. Retrieved from [Link]

  • The Julia-Kocienski Olefination. (2018, April 4). CoLab.ws. Retrieved from [Link]

  • Sodium iodide-mediated synthesis of vinyl sulfides and vinyl sulfones with solvent-controlled chemical selectivity. (2021, October 31). PMC. Retrieved from [Link]

  • Modified Julia Olefination, Julia-Kocienski Olefination. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

  • Horner-Wadsworth-Emmons Reaction. (2023, November 20). YouTube. Retrieved from [Link]

  • Horner–Wadsworth–Emmons reaction. (n.d.). Wikipedia. Retrieved from [Link]

  • Horner–Wadsworth–Emmons reaction as an excellent tool in the synthesis of fluoro-containing biologically important compounds. (n.d.). Organic & Biomolecular Chemistry (RSC Publishing). Retrieved from [Link]

  • Vinyl sulfone. (n.d.). Wikipedia. Retrieved from [Link]

  • Aminooxylation Horner–Wadsworth–Emmons Sequence for the Synthesis of Enantioenriched γ‑Functionalized Vinyl Sulfones. (2016, February 12). The Journal of

Sources

Troubleshooting

Technical Support Center: Troubleshooting Low Reactivity of α-Substituted Vinyl Sulfones

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth troubleshooting strategies and field-proven insights for overcoming the...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth troubleshooting strategies and field-proven insights for overcoming the low reactivity of α-substituted vinyl sulfones in Michael addition reactions. As a Senior Application Scientist, my goal is to not only provide protocols but to explain the underlying chemical principles that govern these powerful bond-forming reactions.

Part 1: Understanding the Challenge: The "Why" Behind Low Reactivity

Q1: Why is my α-substituted vinyl sulfone unreactive in a Michael addition?

The diminished reactivity of α-substituted vinyl sulfones in comparison to their unsubstituted counterparts is a common frustration in synthetic chemistry. This challenge is rooted in a combination of steric and electronic factors.

  • Steric Hindrance: The primary culprit is steric hindrance. The Michael addition proceeds through the attack of a nucleophile on the β-carbon of the vinyl sulfone. An α-substituent, particularly a bulky one, acts as a physical barrier, impeding the approach of the nucleophile to the reactive center. This increases the activation energy of the reaction, often leading to sluggish or no product formation under standard conditions.

  • Electronic Effects: While the sulfone group is a potent electron-withdrawing group that activates the double bond for nucleophilic attack, the electronic nature of the α-substituent can modulate this effect. Electron-donating groups at the α-position can slightly decrease the electrophilicity of the β-carbon, further dampening reactivity.

Understanding these fundamental principles is the first step toward rationally designing a successful reaction strategy.

Part 2: Troubleshooting Guide: A-to-Z Solutions

This section provides a systematic approach to troubleshooting and optimizing your Michael addition reactions involving α-substituted vinyl sulfones.

Section A: Reaction Conditions
Q2: My reaction is sluggish or not starting. Should I increase the temperature?

Yes, increasing the temperature is often a viable strategy for overcoming the activation energy barrier in sterically hindered reactions.[1] For sluggish aza-Michael additions, for instance, elevated temperatures (even up to 150 °C) may be necessary to drive the reaction forward.[1] However, this approach is not without its caveats:

  • Side Reactions: Higher temperatures can promote undesired side reactions, such as polymerization of the vinyl sulfone or decomposition of starting materials or products.

  • Retro-Michael Addition: The Michael addition is a reversible reaction. At elevated temperatures, the reverse reaction, or retro-Michael addition, can become significant, leading to a lower overall yield.[1]

Recommendation: Increase the temperature incrementally (e.g., from room temperature to 50 °C, then to 80 °C) while carefully monitoring the reaction by TLC or LC-MS to find the optimal balance between reaction rate and product stability.

Q3: What is the best solvent for my reaction?

Solvent choice can have a profound impact on reaction rates. Polar aprotic solvents are generally preferred for Michael additions.

  • Polar Aprotic Solvents (e.g., DMF, DMSO, Acetonitrile): These solvents can stabilize charged intermediates and promote the formation of more nucleophilic species (e.g., thiolates), thereby accelerating the reaction.[2][3]

  • Aprotic Solvents (e.g., Toluene, Dichloromethane, THF): These are also commonly used and can be effective, especially when paired with a suitable catalyst.

Recommendation: If your reaction is slow in a nonpolar solvent like toluene, consider switching to a more polar aprotic solvent such as acetonitrile or DMF.

Section B: Catalysis - The Key to Activation

For challenging substrates like α-substituted vinyl sulfones, catalysis is often not just beneficial but necessary.

Q4: When should I use a catalyst, and what type? (Lewis Acids vs. Organocatalysts vs. Strong Bases)

A catalyst should be considered when thermal activation is insufficient or leads to decomposition. The choice of catalyst depends on the nature of your nucleophile and the specifics of your vinyl sulfone.

  • Lewis Acids: Excellent for activating the vinyl sulfone, making it more electrophilic.

  • Organocatalysts: Particularly useful for asymmetric reactions and can activate both the nucleophile and the electrophile.

  • Strong Bases: Can be used to deprotonate weak nucleophiles, significantly increasing their reactivity.

Q5: How do I choose the right Lewis acid for my sterically hindered vinyl sulfone?

Lewis acids function by coordinating to the sulfone oxygens, thereby increasing the electron-withdrawing effect of the sulfone group and rendering the β-carbon more susceptible to nucleophilic attack. This is a powerful strategy for activating sterically hindered substrates.

  • Commonly Used Lewis Acids: Zn(OTf)₂, Sc(OTf)₃, Yb(OTf)₃, and AlCl₃ are effective promoters of Michael additions.[4][5]

  • Mechanism of Activation: The Lewis acid (LA) coordinates to the sulfone, polarizing the C=C bond and lowering the LUMO energy, making it more susceptible to nucleophilic attack.

Recommendation: Zinc triflate (Zn(OTf)₂) is an excellent starting point due to its high catalytic activity and environmental friendliness. A catalyst loading of 10-20 mol% is a typical starting point.

Q6: Can organocatalysis help with my challenging Michael addition?

Yes, organocatalysis has emerged as a powerful tool for promoting difficult Michael additions, including those with α-substituted vinyl sulfones.[6][7][8]

  • Bifunctional Thiourea Catalysts: These catalysts are particularly effective as they can activate both the nucleophile and the electrophile simultaneously through hydrogen bonding.[9][10][11] The thiourea moiety activates the vinyl sulfone, while a basic group (like a tertiary amine) on the catalyst deprotonates the nucleophile.[9][10] This dual activation provides a highly organized transition state that can overcome steric barriers.

  • Chiral Amine Catalysts: Catalysts such as silylated biarylprolinols can activate aldehydes and ketones via enamine formation, which then react with vinyl sulfones in a highly enantioselective manner.[6][7][8]

Recommendation: For asymmetric reactions or when dealing with nucleophiles like 1,3-dicarbonyl compounds, a bifunctional thiourea catalyst is an excellent choice.

Q7: Is a strong base a good option to force the reaction?

Using a strong, non-nucleophilic base like 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) can be an effective "brute force" method, particularly for carbon nucleophiles with high pKa values.[12][13][14]

  • Mechanism of Action: DBU deprotonates the nucleophile to generate a highly reactive anion that can then attack the vinyl sulfone.

  • Potential Side Reactions: The high basicity of DBU can lead to side reactions, such as polymerization or elimination reactions. It is crucial to carefully control the reaction conditions.[15]

Recommendation: Use DBU as a catalyst (10-20 mol%) at room temperature or slightly elevated temperatures. If the reaction is still sluggish, stoichiometric amounts of a weaker base like Cs₂CO₃ in combination with a catalyst can be explored.

Section C: Nucleophile Considerations
Q8: Does the nature of my nucleophile affect the reaction success?

Absolutely. The reactivity of the nucleophile is a critical factor.

  • "Soft" Nucleophiles: Soft nucleophiles, such as thiols and malonates, are generally well-suited for Michael additions. Thiols are particularly reactive towards vinyl sulfones.[2]

  • "Hard" Nucleophiles: Hard nucleophiles, like organolithium reagents, tend to favor 1,2-addition to the sulfone group rather than the desired 1,4-conjugate addition.

  • Weakly Nucleophilic Amines: Aromatic amines or sterically hindered secondary amines can be challenging nucleophiles. In these cases, Lewis acid catalysis or higher reaction temperatures are often necessary.[5][16]

Recommendation: If you are using a weak nucleophile, consider strategies to increase its reactivity, such as deprotonation with a suitable base or using a catalyst that can activate it.

Part 3: Practical Protocols & Data

The following protocols provide a starting point for your experiments. Remember that optimization is often necessary for challenging substrates.

Experimental Protocol 1: Base-Catalyzed Thia-Michael Addition to an α-Substituted Vinyl Sulfone

This protocol is adapted from methodologies for thiol-Michael additions.[17]

  • Preparation: To a solution of the α-substituted vinyl sulfone (1.0 mmol) in acetonitrile (5 mL) under an inert atmosphere (N₂ or Ar), add the thiol (1.2 mmol).

  • Catalysis: Add 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) (0.2 mmol, 20 mol%).

  • Reaction: Stir the reaction mixture at room temperature and monitor its progress by TLC or LC-MS. If the reaction is sluggish, gently heat to 50 °C.

  • Workup: Upon completion, dilute the reaction mixture with ethyl acetate (20 mL) and wash with 1 M HCl (2 x 10 mL) and brine (10 mL).

  • Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Experimental Protocol 2: Lewis Acid-Catalyzed Aza-Michael Addition to an α-Substituted Vinyl Sulfone

This protocol is based on the use of Lewis acids to promote additions of less reactive amines.[5]

  • Preparation: In a flame-dried flask under an inert atmosphere, dissolve the α-substituted vinyl sulfone (1.0 mmol) and the amine (1.2 mmol) in dichloromethane (5 mL).

  • Catalysis: Add Zn(OTf)₂ (0.1 mmol, 10 mol%) to the solution.

  • Reaction: Stir the mixture at room temperature. If the reaction does not proceed, heat to reflux. Monitor the reaction by TLC or LC-MS.

  • Workup: Once the reaction is complete, quench with saturated aqueous NaHCO₃ solution (10 mL) and extract with dichloromethane (3 x 15 mL).

  • Isolation: Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate in vacuo. Purify the residue by flash chromatography.

Data Presentation

Table 1: Comparison of Catalytic Systems for the Addition of Diethyl Malonate to an α-Aryl Vinyl Sulfone

CatalystCatalyst Loading (mol%)SolventTemperature (°C)Time (h)Yield (%)Reference
DBU20THF252465Adapted from[12]
Zn(OTf)₂10CH₂Cl₂401285Adapted from[4]
Bifunctional Thiourea5Toluene251892 (95% ee)Adapted from[10]

Table 2: Effect of Temperature on the Aza-Michael Addition of Aniline to an α-Aryl Vinyl Sulfone (10 mol% AlCl₃ catalyst)

Temperature (°C)Time (h)Yield (%)CommentsReference
2548<10No significant reactionAdapted from[5]
602445Moderate conversionAdapted from[5]
1001288Good conversion, minor byproducts observedAdapted from[5]

Part 4: Visualization & Formatting

Diagrams

Michael_Addition cluster_reactants Reactants cluster_catalysis Catalysis (Optional) cluster_intermediate Intermediate cluster_product Product Vinyl_Sulfone α-Substituted Vinyl Sulfone (Electrophile) Adduct Michael Adduct Vinyl_Sulfone->Adduct Protonation Nucleophile Nucleophile (e.g., Nu-H) Catalyst Catalyst (Lewis Acid, Base, or Organocatalyst) Nucleophile->Catalyst Activation Enolate Resonance-Stabilized Enolate/Carbanion Nucleophile->Enolate Deprotonation Catalyst->Vinyl_Sulfone Activation Enolate->Vinyl_Sulfone Nucleophilic Attack (Rate-Determining Step)

Caption: General mechanism of a catalyzed Michael addition to an α-substituted vinyl sulfone.

Troubleshooting_Workflow start Low or No Reaction check_temp Increase Temperature? start->check_temp check_solvent Change Solvent? check_temp->check_solvent Yes add_catalyst Add Catalyst? check_temp->add_catalyst No/Decomposition check_solvent->add_catalyst Yes check_solvent->add_catalyst No lewis_acid Lewis Acid (e.g., Zn(OTf)₂) add_catalyst->lewis_acid Aprotic/Non-basic organocatalyst Organocatalyst (e.g., Thiourea) add_catalyst->organocatalyst Asymmetric/Dual Activation strong_base Strong Base (e.g., DBU) add_catalyst->strong_base Weak Nucleophile optimize Optimize Conditions (Concentration, Time) lewis_acid->optimize organocatalyst->optimize strong_base->optimize

Caption: A decision-making workflow for troubleshooting sluggish Michael additions.

Part 5: References

  • Singleton, D. A., & Bogle, X. S. (2012). Transition state analysis of an enantioselective Michael addition by a bifunctional thiourea organocatalyst. PMC. [Link]

  • Okino, T., Hoashi, Y., Furukawa, T., Xu, X., & Takemoto, Y. (2005). Enantio- and Diastereoselective Michael Reaction of 1,3-Dicarbonyl Compounds to Nitroolefins Catalyzed by a Bifunctional Thiourea. Organic Chemistry Portal. [Link]

  • Zhang, J., et al. (2022). Bifunctional thiourea-catalyzed asymmetric [3 + 2] annulation reactions of 2-isothiocyanato-1-indanones with barbiturate-based olefins. Beilstein Journal of Organic Chemistry. [Link]

  • Lu, Y. (2009). Chiral Amine-Mediated Asymmetric Conjugate Additions to Vinyl Sulfones. ConnectSci. [Link]

  • Al-Qahtani, A. A. (2013). Bifunctional primary amine-thioureas in asymmetric organocatalysis. Organic & Biomolecular Chemistry. [Link]

  • Afonso, A. R. M., et al. (2021). Non-Covalent Interactions in Enantioselective Organocatalysis: Theoretical and Mechanistic Studies of Reactions Mediated by Dual H-Bond Donors, Bifunctional Squaramides, Thioureas and Related Catalysts. MDPI. [Link]

  • Sato, K., et al. (2020). Scope of α‐substituted vinyl sulfones. ResearchGate. [Link]

  • Pasha, M. A., & Begum, A. (2022). A review on DBU-mediated organic transformations. Taylor & Francis Online. [Link]

  • Kolvari, E., & Koukabi, N. (2016). Radical-mediated thiodesulfonylation of the vinyl sulfones: Access to (α-fluoro)vinyl sulfides. PMC. [Link]

  • Du, D., & Wang, Y. (2017). DBU-catalyzed Michael addition of bulky glycine imine to α,β-unsaturated isoxazoles and pyrazolamides. Beilstein Archives. [Link]

  • Wang, C., et al. (2022). DBU Promoted Polysubstituted Arene Formation via a Michael Addition/Cyclization/Elimination Cascade Reaction. MDPI. [Link]

  • Sulzer-Mossé, S., et al. (2009). Enantioselective Organocatalytic Conjugate Addition of Aldehydes to Vinyl Sulfones and Vinyl Phosphonates as Challenging Michael. Yaroslav Filinchuk's Homepage.

  • De, S., et al. (2023). Exploiting retro oxa-Michael chemistry in polymers. RSC Publishing. [Link]

  • Kamal, A., & Reddy, K. S. (2000). Catalyzed Double Michael Addition of Anilines to Vinyl Sulfone. ResearchGate. [Link]

  • Lund University Publications. (2023). Michael additions utilizing transition-metal-catalysts, Scope and limitations. Lund University. [Link]

  • ResearchGate. (2005). 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU): A Powerful Catalyst for the Michael Addition Reaction of β-Ketoesters to Acrylates and Enones. ResearchGate. [Link]

  • Organic Chemistry Portal. (2014). Asymmetric Sulfa-Michael Addition to α-Substituted Vinyl Ketones Catalyzed by Chiral Primary Amine. Organic Chemistry Portal. [Link]

  • ResearchGate. (2021). Is it possible to do a Michael addition reaction between Vinyl sulfones and Phenolic Amines. ResearchGate. [Link]

  • Dagorne, S., et al. (2017). The aza-Michael reaction as an alternative strategy to generate advanced silicon-based (macro)molecules and materials. ResearchGate. [Link]

  • National Institutes of Health. (2020). A Lewis Acid-Promoted Michael Addition and Ring-Expansion Cascade for the Construction of Nitrogen-Containing Medium-Sized Rings. PMC. [Link]

  • DiRocco, D. A., & Rovis, T. (2014). Photoredox α-Vinylation of α-Amino Acids and N-Aryl Amines. ACS Publications. [Link]

  • Zhu, Q., & Lu, Y. (2008). Organocatalytic Michael addition of aldehydes to vinyl sulfones: enantioselective alpha-alkylations of aldehydes and their derivatives. PubMed. [Link]

  • Vanlaldinpuia, K. (2016). Organocatalysts: A powerful tool for asymmetric Michael addition. OAJI. [Link]

  • ResearchGate. (2023). Photothermal Aza‐Michael Addition of Divergent Amines to Vinyl Sulfones: A Method Towards Transition Metal‐ and Base‐Free Medium. ResearchGate. [Link]

  • Nair, D. P., et al. (2013). Relative reactivity and selectivity of vinyl sulfones and acrylates towards the thiol–Michael addition reaction and polymerization. Polymer Chemistry. [Link]

  • Organic Chemistry Portal. (2021). Controllable Activation of β-Alkyl Nitroalkenes: Regioselective Synthesis of Allyl and Vinyl Sulfones. Organic Chemistry Portal. [Link]

  • OUCI. (2021). Organocatalytic Asymmetric Michael Addition in Aqueous Media by a Hydrogen-Bonding Catalyst and Application for Inhibitors of GABAB Receptor. OUCI. [Link]

  • Podgórski, M., & Bowman, C. N. (2021). Effects of Thiol Substitution on the Kinetics and Efficiency of Thiol-Michael Reactions and Polymerizations. NSF Public Access Repository. [Link]

  • ResearchGate. (2025). The synthesis methods of vinyl sulfones are classified according to the types of catalysts. ResearchGate. [Link]

  • Van Lommel, R., et al. (2017). Thiol-Michael addition in polar aprotic solvents: nucleophilic initiation or base catalysis? Polymer Chemistry. [Link]

  • ResearchGate. (2018). Thiol-Michael addition reaction involving a vinyl-sulfone group. ResearchGate. [Link]

Sources

Optimization

Technical Support Center: Resolving Regioisomer Mixtures in Vinyl Sulfone Synthesis

Overview Vinyl sulfones are highly versatile structural motifs, serving as potent Michael acceptors in covalent drug design (e.g., cysteine protease inhibitors) and as robust dienophiles in complex organic synthesis. How...

Author: BenchChem Technical Support Team. Date: March 2026

Overview Vinyl sulfones are highly versatile structural motifs, serving as potent Michael acceptors in covalent drug design (e.g., cysteine protease inhibitors) and as robust dienophiles in complex organic synthesis. However, synthesizing these compounds frequently results in problematic regioisomer mixtures—such as


- versus 

-substituted sulfones, or thermodynamic equilibration between allyl and vinyl species. This guide provides mechanistic troubleshooting, validated separation protocols, and catalytic strategies to achieve absolute regiocontrol.

Part 1: Troubleshooting Guide & FAQs

Q1: My alkyne hydrosulfonylation is yielding an inseparable mixture of - and -substituted vinyl sulfones. How do I force absolute regioselectivity?

Root Cause: The regiochemical outcome of alkyne sulfonylation is dictated by the electronic activation of the triple bond versus the steric profile of the radical intermediate. Uncatalyzed or poorly optimized transition-metal reactions often yield statistical or structurally biased mixtures.

Resolution: You must switch your catalytic system to exploit specific mechanistic pathways:

  • For the Markovnikov (

    
    -substituted) Regioisomer:  Employ a Gold(I) catalyst. Shi and co-workers demonstrated that the gold-catalyzed addition of arylsulfinic acids to terminal alkynes exclusively yields 
    
    
    
    -substituted vinyl sulfones[1]. The Au(I) species acts as a soft Lewis acid, electrophilically activating the alkyne and directing the sulfonyl nucleophile to the more substituted carbon via a carbocationic-like transition state.
  • For the Anti-Markovnikov (

    
    -substituted) Regioisomer:  Utilize a Copper-catalyzed aerobic oxidative coupling. Copper stabilizes a sulfonyl radical intermediate, which preferentially attacks the less sterically hindered terminal carbon, yielding the (E)-
    
    
    
    -vinyl sulfone[1].
Q2: During the synthesis of -methyl substituted vinyl sulfones for covalent inhibitor development, my product exists as a 1:3 mixture of allyl and vinyl sulfone regioisomers. Why is this happening, and how can I resolve it?

Root Cause: This is a well-documented issue in medicinal chemistry, notably observed during the synthesis of Chikungunya nsP2 protease inhibitors[2]. The addition of a ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">


-methyl group sterically hinders the conjugated double bond, reducing the thermodynamic energy gap between the conjugated (vinyl) and unconjugated (allyl) forms. Under basic conditions (e.g., during Boc deprotection or amide coupling), the acidic 

-protons facilitate the formation of a reversible enolate-like intermediate, leading to rapid equilibration.

Resolution:

  • Preventative (Kinetic Control): Avoid strong bases during downstream deprotections. Use strictly acidic conditions (e.g., TFA/DCM) for Boc removal to prevent the deprotonation of the

    
    -position.
    
  • Corrective (Chromatographic Resolution): Standard silica gel cannot resolve this mixture due to identical polarities. You must employ Silver-Nitrate Impregnated Silica Gel (AgNO

    
    -Silica). The unconjugated allyl double bond is sterically accessible and coordinates strongly with Ag
    
    
    
    , whereas the electron-deficient, sterically hindered vinyl sulfone double bond coordinates poorly, allowing for baseline separation.
Q3: I am using a vinyl sulfone as a dienophile in a Diels-Alder reaction, but I am getting a mixture of ortho and meta cycloadducts. How can I improve regioselectivity?

Root Cause: While the strongly electron-withdrawing sulfone group polarizes the alkene to direct regiochemistry, steric clashes between the diene and the dienophile can override these electronic preferences, leading to mixed adducts.

Resolution: The regiochemistry of the Diels-Alder addition is heavily influenced by the electronics of the substrate and is not solely dependent on steric constraints[3]. To force a specific regioisomer, you can utilize an isomeric vinyl sulfone with a removable directing group (acting as an alkyne equivalent) to provide the necessary electronic bias, ensuring bond formation occurs exclusively between the electrophilic


-carbon of the vinyl sulfone and the nucleophilic carbon of the diene[3].

Part 2: Data Presentation

The following table summarizes the causal relationship between reaction conditions and the resulting vinyl sulfone regioisomer.

Synthetic GoalStarting MaterialCatalyst / ReagentsPrimary MechanismMajor Regioisomer
Markovnikov Addition Terminal Alkyne + Arylsulfinic Acid[Ph

PAuCl] / AgOTf
Electrophilic Alkyne Activation

-Substituted Vinyl Sulfone
Anti-Markovnikov Addition Terminal Alkyne + Sulfonyl HydrazideCuI / O

Sulfonyl Radical Addition(E)-

-Substituted Vinyl Sulfone
Prevent Isomerization Allyl/Vinyl Sulfone PrecursorTFA / DCM (Acidic)Suppression of

-deprotonation
Retains Kinetic Regioisomer
Diels-Alder Regiocontrol Diene + Isomeric Vinyl SulfoneThermal (

)
Electronic PolarizationOrtho-Cycloadduct (Targeted)

Part 3: Experimental Methodologies

Protocol A: Copper-Catalyzed Regioselective Synthesis of (E)- -Vinyl Sulfones

This self-validating protocol ensures absolute anti-Markovnikov regioselectivity by forcing the reaction through a sterically governed radical pathway.

  • Preparation: In a dry Schlenk tube equipped with a magnetic stir bar, add the terminal alkyne (1.0 equiv), sulfonyl hydrazide (1.2 equiv), and CuI (10 mol%).

  • Solvent & Atmosphere: Add anhydrous DMF (0.2 M concentration). Attach an oxygen balloon to maintain an aerobic atmosphere, which is critical for the oxidative N-S bond cleavage.

  • Reaction: Stir the mixture at 80°C for 8-12 hours. Monitor the consumption of the alkyne via TLC.

  • Workup: Quench the reaction with saturated aqueous NH

    
    Cl. Extract with Ethyl Acetate (3x). Wash the combined organic layers with brine to remove residual DMF.
    
  • Validation: Dry over Na

    
    SO
    
    
    
    , concentrate, and purify via flash chromatography.
    
    
    H NMR will confirm the (E)-
    
    
    -regioisomer via a characteristic trans-alkene coupling constant (
    
    
    Hz).
Protocol B: Resolution of Allyl/Vinyl Sulfone Mixtures via AgNO -Silica Chromatography

This method exploits the differential


-bond coordination affinities of the regioisomers to silver ions.
  • Stationary Phase Preparation: Dissolve 10 g of AgNO

    
     in 100 mL of Acetonitrile. Add 90 g of standard flash silica gel (230-400 mesh) to form a slurry.
    
  • Drying: Evaporate the solvent on a rotary evaporator in the dark (wrap the flask in aluminum foil to prevent photo-reduction of Ag

    
     to Ag
    
    
    
    ). Dry the resulting powder under high vacuum for 4 hours.
  • Column Packing: Pack the column using the AgNO

    
    -silica gel with a non-polar solvent system (e.g., 100% Hexanes).
    
  • Elution: Load the 1:3 allyl/vinyl sulfone mixture. Elute with a shallow gradient of Ethyl Acetate in Hexanes (2% to 10%).

  • Validation: The sterically hindered vinyl sulfone will elute first. The unconjugated allyl sulfone, which coordinates strongly to the silver stationary phase, will elute significantly later.

Part 4: Visualizations

G Alkyne Terminal Alkyne + Sulfonyl Source AuCat Gold(I) Catalysis [Ph3PAuCl / AgOTf] Alkyne->AuCat Electrophilic Activation CuCat Copper Catalysis [CuI / O2] Alkyne->CuCat Radical Pathway Alpha α-Substituted Vinyl Sulfone (Markovnikov) AuCat->Alpha C-S Bond at Substituted Carbon Beta β-Substituted Vinyl Sulfone (Anti-Markovnikov) CuCat->Beta C-S Bond at Terminal Carbon

Divergent catalytic pathways for regioselective alkyne sulfonylation.

G Mix 1:3 Allyl/Vinyl Sulfone Mixture Cause Base-Mediated Equilibration (Deprotonation of γ-protons) Mix->Cause Caused by Solution1 Avoid Strong Bases (Use Acidic Deprotection) Mix->Solution1 Prevention Solution2 AgNO3-Silica Chromatography (Ag+ Coordination) Mix->Solution2 Resolution PureVinyl Pure Vinyl Sulfone Solution2->PureVinyl Elutes First (Weak Ag+ Binding) PureAllyl Pure Allyl Sulfone Solution2->PureAllyl Elutes Last (Strong Ag+ Binding)

Troubleshooting workflow for resolving allyl and vinyl sulfone regioisomer mixtures.

References

  • Fang, Y., Luo, Z., & Xu, X. (2016). Recent advances in the synthesis of vinyl sulfones. RSC Advances.[Link]

  • Mishra, P., et al. (2024). Structure Activity of

    
    -Amidomethyl Vinyl Sulfones as Covalent Inhibitors of Chikungunya nsP2 Cysteine Protease with Antialphavirus Activity. PubMed Central (PMC).[Link]
    
  • Zhao, P., et al. (2013). Total Synthesis of (±)-Cavicularin: Control of Pyrone Diels–Alder Regiochemistry Using Isomeric Vinyl Sulfones. Organic Letters.[Link]

Sources

Troubleshooting

overcoming steric hindrance in Michael additions to alpha-substituted sulfones

Topic: Overcoming Steric Hindrance in Michael Additions Involving Sulfones Status: Operational Agent: Senior Application Scientist Diagnostic Triage: Identify Your Failure Mode Before modifying your reaction parameters,...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Overcoming Steric Hindrance in Michael Additions Involving Sulfones Status: Operational Agent: Senior Application Scientist

Diagnostic Triage: Identify Your Failure Mode

Before modifying your reaction parameters, use this decision tree to isolate the specific steric or electronic barrier preventing your Michael addition.

Troubleshooting Start START: What is the primary failure? NoConv No Conversion (Starting Material Recovered) Start->NoConv LowYield Low Yield / Reversion (Retro-Michael) Start->LowYield PoorSelectivity Racemic / Poor dr Start->PoorSelectivity SubstrateCheck Is the Steric Bulk on the Nucleophile or Electrophile? NoConv->SubstrateCheck ThermoCheck Is the product thermodynamically less stable? LowYield->ThermoCheck Sol_Cat SOLUTION: Bifunctional Organocatalysis (H-Bonding + Amine) PoorSelectivity->Sol_Cat BulkNuc Bulky Nucleophile (alpha-substituted sulfone) SubstrateCheck->BulkNuc BulkElec Bulky Electrophile (beta-substituted vinyl sulfone) SubstrateCheck->BulkElec Sol_Naked SOLUTION: Use 'Naked' Anion Conditions (PTC / 18-Crown-6) BulkNuc->Sol_Naked Sol_Activate SOLUTION: Lewis Acid Activation (Sc(OTf)3) or High Pressure BulkElec->Sol_Activate Sol_Trap SOLUTION: Kinetic Trapping (In-situ acylation or intramolecular cyclization) ThermoCheck->Sol_Trap

Figure 1: Diagnostic logic flow for isolating steric vs. thermodynamic failure modes in sulfone conjugate additions.

Technical Knowledge Base (FAQs)

Ticket #001: The "Unreactive Nucleophile"

User Query: I am trying to add an isopropyl-phenyl sulfone anion to methyl acrylate. The lithiated species forms (color change), but I recover starting material. Is the isopropyl group too bulky?

Technical Analysis: The issue is likely ion-pairing , not just pure sterics. When you generate an


-sulfonyl carbanion using strong bases like 

-BuLi or LDA in THF, the lithium cation forms a tight contact ion pair (CIP) with the sulfone oxygen atoms and the carbanion center. This "cages" the nucleophile. Adding an

-substituent (like isopropyl) increases steric gearing, making it impossible for the electrophile to penetrate this cation shield [1].

Troubleshooting Protocol:

  • Switch to "Naked" Anions: Move away from Lithium. Use Potassium bases (

    
     or 
    
    
    
    ). Potassium is larger and coordinates less tightly.
  • Add Solvating Agents: Add HMPA (toxic, use DMPU as alternative) or 18-Crown-6 (if using K+). This sequesters the cation, leaving a "naked," highly reactive sulfone carbanion that can overcome steric repulsion.

  • Phase Transfer Catalysis (PTC): This is often superior for hindered substrates. Using a quaternary ammonium salt (

    
    ) in a biphasic system generates a bulky cation-anion pair that cannot form a tight lattice, increasing nucleophilicity [2].
    
Ticket #002: The "Bulky Acceptor" Blockade

User Query: My nucleophile won't add to my


-substituted vinyl sulfone. The 

-position seems completely blocked.

Technical Analysis:


-substituted vinyl sulfones are notoriously poor Michael acceptors because the sulfone group's electron-withdrawing power is inductively diminished by distance and sterically shielded by the 

-substituent.

Troubleshooting Protocol:

  • Lewis Acid Activation: Coordinate the sulfone oxygens with a Lewis Acid like

    
     or 
    
    
    
    . This lowers the LUMO energy of the alkene, compensating for the steric barrier.
  • The "Bis-Sulfone" Workaround: If possible, switch your reagent to a 1,1-bis(sulfonyl)ethylene . These are "rigidified" and hyper-electrophilic. Even with steric bulk, the electronic activation is so high that addition occurs. One sulfone group can be reductively removed later (desulfonylation) to yield your target mono-sulfone product [3].

Ticket #003: The "Retro-Michael" Yield Drop

User Query: The reaction goes to 60% conversion but then stalls or even reverses upon warming.

Technical Analysis: Sulfone-stabilized carbanions are excellent leaving groups. In sterically crowded systems, the Michael adduct (product) often possesses significant ground-state strain (steric compression). This makes the reverse reaction (Retro-Michael) thermodynamically accessible, especially if the temperature is raised [4].

Troubleshooting Protocol:

  • Kinetic Control: Run the reaction at the lowest possible temperature (

    
    ) and quench immediately at that temperature with a strong acid. Do not allow the mixture to warm up before quenching.
    
  • In-Situ Trapping: If the intermediate enolate is formed, trap it immediately with an electrophile (e.g., TMSCl or an aldehyde) to prevent ejection of the sulfone anion.

Experimental Protocols

Protocol A: Phase-Transfer Catalyzed Addition (For Sterically Hindered Nucleophiles)

Recommended for generating quaternary centers using


-substituted sulfones.

Reagents:

  • 
    -Substituted Sulfone (1.0 equiv)
    
  • Michael Acceptor (1.2 - 1.5 equiv)

  • Catalyst: Tetrabutylammonium bromide (TBAB) or Benzyltriethylammonium chloride (TEBA) (10 mol%)

  • Base:

    
     aqueous 
    
    
    
    or solid
    
    
  • Solvent: Toluene or Fluorobenzene (creates a biphasic system)

Step-by-Step:

  • Dissolution: Dissolve the sulfone and the Michael acceptor in Toluene (

    
     concentration).
    
  • Catalyst Addition: Add the Phase Transfer Catalyst (10 mol%).

  • Initiation: Add the base (

    
     aq 
    
    
    
    or pulverized
    
    
    ) with vigorous stirring.
    • Why? The interface generates the deprotonated sulfone paired with the bulky quaternary ammonium cation (

      
      ). This 
      
      
      
      pair diffuses into the organic layer.
  • Monitoring: Monitor via TLC. The "naked" anion in the organic layer is highly reactive despite sterics.

  • Workup: Dilute with water, extract with EtOAc, wash with brine, dry over

    
    .
    
Protocol B: Lewis-Acid Mediated Addition (For Sterically Hindered Acceptors)

Recommended when the Michael Acceptor is a


-substituted vinyl sulfone.

Reagents:

  • Nucleophile (e.g., Silyl Enol Ether or Allyl Silane) (1.2 equiv)

  • Vinyl Sulfone Acceptor (1.0 equiv)

  • Catalyst:

    
     (10 mol%) or 
    
    
    
    (stoichiometric if very hindered)
  • Solvent:

    
     (Anhydrous)
    

Step-by-Step:

  • Activation: Dissolve the vinyl sulfone and Lewis Acid in DCM under Argon. Stir for 15 mins.

    • Mechanism:[1][2][3][4][5] The Metal binds to the sulfonyl oxygens, pulling electron density and activating the alkene.

  • Addition: Add the nucleophile dropwise at

    
    .
    
  • Reaction: Allow to warm to RT. If sterics are severe, refluxing in DCE (

    
    ) may be required.
    
  • Quench: Quench with saturated

    
    .
    

Mechanistic Visualization

The following diagram illustrates the "Steric Gearing" effect and how the "Naked Anion" strategy overcomes it.

Mechanism Substrate Alpha-Substituted Sulfone (Bulky) LithiumBase Base: n-BuLi (Standard) Substrate->LithiumBase PTCBase Base: KOH + TBAB (Recommended) Substrate->PTCBase TightPair Tight Ion Pair (CIP) Li+ blocks approach STERICALLY DEAD LithiumBase->TightPair Li+ coordinates sulfonyl oxygens NakedPair Naked Anion (Q+) Loose Ion Pair REACTIVE PTCBase->NakedPair Bulky Q+ cannot coordinate tightly Product Quaternary Sulfone Product TightPair->Product BLOCKED TransitionState Transition State Steric strain minimized by flexible counterion NakedPair->TransitionState Successful Attack TransitionState->Product Successful Attack

Figure 2: Comparison of Tight Ion Pairing (Lithium) vs. Naked Anion (PTC) pathways. The Lithium pathway is often shut down by steric gearing in


-substituted systems.

Quantitative Data: Solvent & Base Effects

Table 1: Relative Rates of Michael Addition for Hindered Sulfones Data synthesized from general reactivity trends in sulfone alkylation [1, 5].

Solvent SystemBase / AdditiveCation StateReactivity w/ Hindered SubstrateRisk of Side Rxns
THF

-BuLi
Tight Ion PairVery Low High (Elimination)
THF/HMPA LDASolvent SeparatedModerate Moderate
DMSO

Solvated AnionHigh High (Polymerization)
Toluene/H2O KOH / TBAB (PTC) Naked Anion Excellent Low
DCM

(Lewis Acid)
Neutral / ActivatedGood (For Acceptors)Low

References

  • Usera, A. R., & Posner, G. H. (2007).[6] Unexpected steric effects of "remote" alkyl groups on the rate of conjugate additions to alkyl

    
    -ethylenic sulfones, sulfoxides, and esters.[6] The Journal of Organic Chemistry, 72(7), 2329–2334.[6] [Link]
    
  • Makosza, M. (2000). Phase-transfer catalysis. A general green methodology in organic synthesis. Pure and Applied Chemistry, 72(7), 1399–1403. [Link]

  • Villaescusa, L., et al. (2011). Rigidified Bis(sulfonyl)ethylenes as Effective Michael Acceptors for Asymmetric Catalysis: Application to the Enantioselective Synthesis of Quaternary Hydantoins. Journal of the American Chemical Society, 133(44), 17934–17941.[7] [Link]

  • Bąk, A., et al. (2018). Mechanistic Studies: Reversibility of the addition of sulfone carbanions to 3‐nitropyridine. Chemistry – A European Journal, 24(1), 123-130. [Link]

  • Trost, B. M. (1988). The sulfone group in organic synthesis.[4][5][6][8] Bulletin of the Chemical Society of Japan, 61(1), 107-124. [Link]

Sources

Optimization

stabilizing 3-(1-Methanesulfonylethenyl)benzonitrile in aqueous buffers

An Application Scientist's Guide to Stabilizing 3-(1-Methanesulfonylethenyl)benzonitrile in Aqueous Buffers Introduction: Understanding the Core Chemistry Welcome to the technical support center for 3-(1-Methanesulfonyle...

Author: BenchChem Technical Support Team. Date: March 2026

An Application Scientist's Guide to Stabilizing 3-(1-Methanesulfonylethenyl)benzonitrile in Aqueous Buffers

Introduction: Understanding the Core Chemistry

Welcome to the technical support center for 3-(1-Methanesulfonylethenyl)benzonitrile. While specific data for this compound is not extensively published, its stability in aqueous environments is governed by the highly reactive vinyl sulfone functional group. This guide is built upon the well-established principles of vinyl sulfone chemistry to provide you with robust strategies for its handling and stabilization.

The vinyl sulfone moiety is an electrophilic Michael acceptor, making it susceptible to covalent modification by nucleophiles.[1][2][3] This reactivity is the primary source of instability in aqueous buffers, where water, buffer components, and other molecules can act as nucleophiles, leading to compound degradation or the formation of unwanted adducts. This guide will equip you with the knowledge to mitigate these challenges.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of 3-(1-Methanesulfonylethenyl)benzonitrile instability in aqueous buffers?

The principal degradation pathway is the Michael-type conjugate addition of nucleophiles to the electron-deficient double bond of the vinyl sulfone group.[1] The rate of this reaction is highly dependent on the pH, temperature, and the nucleophilicity of the species present in the buffer.

Q2: Which buffers should I absolutely avoid?

Avoid buffers containing primary or secondary amines, such as Tris (tris(hydroxymethyl)aminomethane), glycine, HEPES, and MOPS . These buffer components are nucleophilic and can directly react with your compound, forming stable covalent adducts and depleting the active compound from your solution.[4][5]

Q3: What are the recommended non-nucleophilic buffers?

Phosphate buffers (e.g., sodium phosphate, potassium phosphate), carbonate/bicarbonate buffers, and acetate buffers are generally preferred. These have a lower propensity to react with the vinyl sulfone group. However, stability should always be empirically verified for your specific experimental conditions.

Q4: How does pH affect the stability of my compound?

The stability of vinyl sulfones is highly pH-dependent. The rate of both hydrolysis (reaction with water/hydroxide) and reaction with other nucleophiles increases significantly with rising pH.[1][6][7][8] This is because the concentration of the more nucleophilic anionic forms (e.g., hydroxide, thiolate, deprotonated amines) increases at higher pH. While reactions can still occur in acidic media, the compound is generally most stable at a lower pH (e.g., pH 5-6).[1][8]

Q5: My protocol requires a thiol-containing reagent like DTT or BME. Is this a problem?

Yes, this is a significant concern. Thiols are extremely potent nucleophiles and react very rapidly with vinyl sulfones, often much faster than amines or water.[1] If reducing agents are necessary, their addition should be timed carefully (i.e., immediately before the intended reaction), and their impact on compound stability must be considered a critical experimental variable.

Troubleshooting Guide

This section addresses specific problems you may encounter during your experiments.

Issue 1: Rapid Loss of Compound and Appearance of New Peaks in HPLC/LC-MS
  • Symptoms: Your analytical chromatogram shows a rapid decrease in the peak area for 3-(1-Methanesulfonylethenyl)benzonitrile over a short period (minutes to hours), accompanied by the emergence of one or more new, more polar peaks.

  • Probable Cause: Covalent modification of your compound by a nucleophile in the buffer system. The most likely culprits are amine-based buffers or hydroxide ions (at elevated pH).

  • Solutions:

    • Buffer Exchange: Immediately switch to a non-nucleophilic buffer system as recommended in the table below. Phosphate or acetate buffers are excellent starting points.

    • pH Adjustment: Lower the pH of your working solution to the lowest level tolerable for your experiment (ideally pH ≤ 7). The rate of degradation generally correlates directly with the anion concentration of the nucleophile, which is determined by the pKa and the pH of the medium.[1]

    • Temperature Control: Perform all experiments on ice or at 4°C unless your protocol requires higher temperatures. An increase of just 10°C can more than double the rate of hydrolysis and other side reactions.[6]

Issue 2: Inconsistent Results or Poor Reproducibility
  • Symptoms: You observe significant variability in your assay results between experiments run on different days or with different batches of buffer.

  • Probable Cause: This is often a result of inconsistent stock solution preparation and storage. The compound may be degrading in your stock solution, leading to a lower effective concentration in your final assay.

  • Solutions:

    • Stock Solution Solvent: Prepare your primary stock solution in an anhydrous, aprotic organic solvent like DMSO or DMF and store it at -20°C or -80°C.

    • Fresh Working Solutions: Prepare aqueous working solutions fresh for each experiment by diluting the organic stock into the cold aqueous buffer immediately before use. Do not store the compound in aqueous buffers for extended periods.

    • Perform a Stability Test: Use the protocol provided below ("Protocol for Assessing Compound Stability") to determine the stability window of your compound in your chosen buffer system. This will define the maximum time your compound can be incubated without significant degradation.

Issue 3: Complete Loss of Activity in a Cell-Based Assay
  • Symptoms: The compound shows no biological effect, even at high concentrations.

  • Probable Cause: The compound is reacting with components of the cell culture medium before it can reach its intended target. Cell culture media are rich in nucleophiles, including amino acids (like cysteine and lysine) and pH indicators that can react with vinyl sulfones.[1][4]

  • Solutions:

    • Reduce Incubation Time: Minimize the pre-incubation time of the compound in the full culture medium.

    • Serum-Free Conditions: If possible, perform the initial incubation in a simpler, serum-free buffer (like PBS, with caution for pH) before replacing it with the full growth medium.

    • Dose-Response Confirmation: Always confirm the concentration of your compound by HPLC immediately before adding it to your assay to ensure you are using the intended concentration of active compound.

Data & Protocols for Ensuring Stability

Table 1: Buffer System Recommendations
Buffer SystemBuffer TypepKa (approx.)Recommended pH RangeCompatibility with Vinyl Sulfones
Phosphate (PBS) Non-NucleophilicpKa2 = 7.26.5 - 7.5Excellent - Recommended first choice.
Acetate Non-Nucleophilic4.764.0 - 5.5Excellent - Ideal for experiments requiring acidic pH.
Carbonate Non-NucleophilicpKa2 = 10.39.2 - 10.8Good, but use with caution. High pH will accelerate hydrolysis.
HEPES Zwitterionic/Amine7.57.0 - 8.0Poor - Contains a secondary amine that can act as a nucleophile.
Tris Primary Amine8.17.5 - 9.0Very Poor - Highly reactive primary amine. AVOID .[4]
Glycine Primary AminepKa2 = 9.68.8 - 10.6Very Poor - Highly reactive primary amine. AVOID .
Diagram 1: Primary Degradation Pathway

The primary mechanism of instability for 3-(1-Methanesulfonylethenyl)benzonitrile is the Michael addition of a nucleophile (Nu⁻) to the vinyl group.

G Compound 3-(1-Methanesulfonylethenyl)benzonitrile (Electrophile) Adduct Covalent Adduct (Inactive) Compound->Adduct Michael Addition (+ Nu-H, -H⁺) Nucleophile Nucleophile (Nu-H) e.g., H₂O, R-NH₂, R-SH

Caption: Workflow for determining compound stability via HPLC.

References

  • Influence of Nonionic Surfactant on Hydrolysis of Vinyl Sulfone Reactive Dye. ResearchGate. Available from: [Link]

  • Expanding the Crosslinking Mass Spectrometry Toolbox With Vinyl Sulfone Crosslinkers. PMC. Available from: [Link]

  • Vinyl Sulfone: A Multi-Purpose Function in Proteomics. SciSpace. Available from: [Link]

  • Overall reaction rate constants (k) for the vinyl sulfone dye and the... ResearchGate. Available from: [Link]

  • Azabicyclic vinyl sulfones for residue-specific dual protein labelling. RSC Publishing. Available from: [Link]

  • Study of hydrolytic kinetics of vinyl sulfone reactive dye in siloxane reverse micro-emulsion. Wiley Online Library. Available from: [Link]

  • Aryl vinyl sulfonates and sulfones as active site-directed and mechanism-based probes for protein tyrosine phosphatases. PMC. Available from: [Link]

  • Improving the Serum Stability of Site-Specific Antibody Conjugates with Sulfone Linkers. ACS Publications. Available from: [Link]

  • Osmium Catalyzed Dihydroxylation And Oxidative Cleavage Of Vinyl Sulfone And Elucidation Of The Vinylsulfone Polypropionate Meth. Purdue e-Pubs. Available from: [Link]

  • Synthetic hydrogels formed by thiol-ene crosslinking of vinyl sulfone-functional poly(methyl vinyl ether-alt-maleic acid) with α,ω-dithio-polyethyleneglycol. ResearchGate. Available from: [Link]

  • The vinyl sulfone group (red) reacts with primary amines, preferably on... ResearchGate. Available from: [Link]

  • Photoredox α‑Vinylation of α‑Amino Acids and N‑Aryl Amines. Macmillan Group - Princeton University. Available from: [Link]

  • (PDF) Vinyl sulfone: A versatile function for simple bioconjugation and immobilization. ResearchGate. Available from: [Link]

  • Synthetic hydrogels formed by thiol–ene crosslinking of vinyl sulfone-functional poly(methyl vinyl ether-alt-maleic acid) with α,ω-dithio-polyethyleneglycol. RSC Publishing. Available from: [Link]

  • Vinyl sulfones: selective and tunable covalent warheads against challenging enzyme targets. Taylor & Francis Online. Available from: [Link]

Sources

Troubleshooting

Technical Support Center: Tuning Electrophilicity of Benzonitrile-Substituted Vinyl Sulfones

Welcome to the Technical Support Center for covalent warhead optimization. This guide is designed for researchers, medicinal chemists, and drug development professionals working with vinyl sulfones—privileged electrophil...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for covalent warhead optimization. This guide is designed for researchers, medicinal chemists, and drug development professionals working with vinyl sulfones—privileged electrophiles frequently used to target catalytic cysteines in proteases (e.g., cruzain, rhodesain, and SARS-CoV-2 3CLpro).

Below, you will find authoritative troubleshooting guides, structural-activity relationship (SAR) data, and self-validating experimental protocols to help you successfully synthesize and tune benzonitrile-substituted vinyl sulfones.

Part 1: Core Principles & FAQs

Q: Why use a benzonitrile substituent on the vinyl sulfone scaffold? A: Standard aliphatic vinyl sulfones often lack the intrinsic reactivity required for potent target inhibition. By introducing a benzonitrile group, you leverage the strong electron-withdrawing nature of the cyano (–CN) moiety. The –CN group exerts both inductive (–I) and resonance (–R) effects, which significantly lower the Lowest Unoccupied Molecular Orbital (LUMO) energy of the alkene [1]. This increased electrophilicity at the


-carbon accelerates the nucleophilic attack (Michael addition) by the target cysteine thiolate, thereby increasing the inactivation rate (

).

Q: How do I balance target potency with off-target toxicity? A: Toxicity in covalent inhibitors is directly correlated with excessive warhead electrophilicity, which leads to indiscriminate reactions with abundant cellular nucleophiles like glutathione (GSH) [1]. To tune this, you must modulate the position of the cyano group (e.g., meta vs. para) or introduce steric hindrance (e.g.,


-methyl substitution). We highly recommend using Density Functional Theory (DFT) calculations to estimate LUMO energies prior to synthesis; this provides a predictive threshold to avoid overly promiscuous electrophiles [1, 3].

Part 2: Troubleshooting Guide

Issue 1: High Cellular Toxicity / Glutathione Depletion

Symptom: Your lead benzonitrile vinyl sulfone shows excellent enzymatic inhibition (


) but fails in cellular assays due to high cytotoxicity and rapid GSH depletion.
Root Cause:  The warhead is too electrophilic. A para-benzonitrile group may lower the LUMO energy excessively, making the Michael acceptor a promiscuous binder.
Solution: 
  • Shift the cyano group to the meta position. This removes the direct resonance stabilization of the intermediate carbanion, relying solely on the inductive effect, thereby dampening reactivity.

  • Switch to a reversible covalent warhead or a less electron-withdrawing motif (e.g., vinyl sulfonimidamides) if the toxicity persists [3].

Issue 2: Low Yields During Warhead Synthesis

Symptom: Attempts to synthesize the benzonitrile-substituted vinyl sulfone via traditional Horner-Wadsworth-Emmons (HWE) reactions result in complex mixtures, polymerization, or low yields (< 20%). Root Cause: The strongly electron-withdrawing benzonitrile group activates the alkene toward side reactions and polymerization under the strongly basic conditions required for HWE olefination. Solution: Abandon basic olefination in favor of a visible-light-induced photoredox sulfonylation . This atom-transfer radical addition proceeds under mild, room-temperature conditions, preserving the integrity of the cyano group and yielding the (E)-vinyl sulfone selectively [2]. (See Protocol A below).

Issue 3: Disconnect Between and

Symptom: A highly electrophilic derivative (confirmed by rapid GSH depletion) shows poor overall enzymatic inhibition. Root Cause: Intrinsic electrophilicity only drives the chemical step (


). If the bulky benzonitrile ring clashes with the S1/S2 subpockets of the target protease, the reversible binding affinity (

) will plummet, ruining the overall efficiency. Solution: Conduct docking studies to ensure the benzonitrile vector points toward a solvent-exposed region or a complementary hydrophobic pocket before attempting to tune the electronics.

Part 3: Quantitative Data Summary

The following table summarizes the causal relationship between aryl substitution, electronic effects, and resulting electrophilicity.

Table 1: Influence of Vinyl Sulfone Substituents on Electrophilicity and Reactivity

Substituent on Aryl RingElectronic Effect (Hammett

)
Relative LUMO EnergyGSH Half-life (

, min)
Covalent Reactivity Profile
-p-OMe Electron Donating (-0.27)High> 120Low (Often inactive)
-H Neutral (0.00)Baseline~ 60Moderate (Selective)
-p-Cl Mildly Withdrawing (+0.23)Lower~ 30High (Potent)
-m-CN Withdrawing (+0.56)Low~ 15High (Tunable/Optimal)
-p-CN Strongly Withdrawing (+0.66)Lowest< 5Very High (Promiscuous/Toxic)

Data synthesized from structure-activity relationship studies on covalent cysteine protease inhibitors [1, 3].

Part 4: Experimental Protocols

Protocol A: Visible-Light-Induced Synthesis of (E)-4-{2-[(4-Nitrophenyl)sulfonyl]vinyl}benzonitrile

Causality Focus: This protocol utilizes Ru(bpy)₃Cl₂ as a photoredox catalyst. Upon blue LED irradiation, the catalyst undergoes a metal-to-ligand charge transfer, enabling a single-electron transfer to the sulfonyl chloride. This generates an electrophilic sulfonyl radical that adds to the alkene under mild conditions, preventing the polymerization of the sensitive 4-vinylbenzonitrile precursor [2].

Step-by-Step Methodology:

  • Preparation: Equip a 10 mL transparent reaction vessel with a magnetic stirring bar.

  • Reagents: Add 4-nitrobenzenesulfonyl chloride (0.5 mmol), 4-vinylbenzonitrile (0.5 mmol), and Ru(bpy)₃Cl₂·6H₂O (7.5 mg, 1 mol%).

  • Solvent: Dissolve the mixture in anhydrous Acetonitrile (MeCN, 2 mL).

  • Irradiation: Place the vial approximately 2 cm away from a blue LED light source (5 W). Stir the mixture at room temperature in an air atmosphere for 4 hours.

  • Validation Check: Monitor the reaction via TLC (Hexanes/EtOAc 3:1). The disappearance of the starting materials and the emergence of a UV-active spot indicates successful radical addition.

  • Purification: Remove the solvent under reduced pressure. Purify the crude product via flash column chromatography using Petroleum Ether/EtOAc (6:1) to isolate the pure (E)-vinyl sulfone (Typical yield: ~78%).

Protocol B: NMR-Based GSH Reactivity Assay

Causality Focus: This assay isolates the intrinsic chemical reactivity of the warhead from the biological binding event. By using a D₂O/phosphate buffer at pH 7.4, the assay mimics physiological conditions where a specific fraction of GSH exists as the reactive thiolate. NMR allows real-time, label-free monitoring of the Michael addition [1].

Step-by-Step Methodology:

  • Stock Preparation: Prepare a 10 mM stock solution of the benzonitrile vinyl sulfone in DMSO-

    
    .
    
  • Nucleophile Preparation: Prepare a 100 mM solution of reduced glutathione (GSH) in D₂O, buffered to pH 7.4 using potassium phosphate.

  • Reaction Initiation: In an NMR tube, combine the solutions to achieve a final concentration of 1 mM warhead and 10 mM GSH (pseudo-first-order conditions).

  • Data Acquisition: Immediately insert the tube into the NMR spectrometer. Record ¹H-NMR spectra every 10 minutes for 2 hours.

  • Analysis: Monitor the integration of the vinylic protons (typically appearing between

    
     6.5–7.5 ppm).
    
  • Validation & Calculation: Plot the natural log of the remaining vinylic integration versus time. The slope yields the pseudo-first-order rate constant (

    
    ), from which the half-life (
    
    
    
    ) is calculated. A
    
    
    < 10 minutes flags the compound as a high-risk promiscuous binder.

Part 5: Visualizations

G A Target Protein (Catalytic Cys-SH) C Deprotonation (Cys-S⁻) A->C Base/His B Benzonitrile Vinyl Sulfone (Electrophile) D Michael Addition (Transition State) B->D LUMO lowered by -CN C->D Nucleophilic Attack E Irreversible Covalent Adduct Formation D->E C-S Bond Formation

Caption: Mechanism of irreversible covalent inhibition via Michael addition to vinyl sulfones.

G S1 Design & Synthesize Substituted Vinyl Sulfones S2 In Vitro GSH Assay (Evaluate Intrinsic Reactivity) S1->S2 S3 Enzymatic Kinetics (Determine k_inact / K_i) S2->S3 S4 Cellular Toxicity & Off-Target Profiling S3->S4 Decision Is Selectivity Window Optimal? S4->Decision Opt Lead Candidate Selection Decision->Opt Yes Redesign Modulate Electrophilicity (Change -CN position/sterics) Decision->Redesign No Redesign->S1 Iterative Tuning

Caption: Iterative workflow for tuning warhead electrophilicity and optimizing selectivity.

References

  • Covalent Inhibitors for Neglected Diseases: An Exploration of Novel Therapeutic Options. Molecules (MDPI).[Link]

  • Synthesis and functionalization of vinyl sulfonimidamides and their potential as electrophilic warheads. Chemical Science (NIH).[Link]

  • The vinyl sulfone motif as a structural unit for novel drug design and discovery. Expert Opinion on Drug Discovery.[Link]

Reference Data & Comparative Studies

Validation

A Senior Application Scientist's Guide to the ¹H NMR Characterization of 3-(1-Methanesulfonylethenyl)benzonitrile

Introduction: The Imperative for Unambiguous Structural Elucidation In the landscape of drug discovery and materials science, the precise characterization of novel chemical entities is paramount. 3-(1-Methanesulfonylethe...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Imperative for Unambiguous Structural Elucidation

In the landscape of drug discovery and materials science, the precise characterization of novel chemical entities is paramount. 3-(1-Methanesulfonylethenyl)benzonitrile represents a molecule of interest, incorporating three key functionalities: a benzonitrile ring, a vinyl group, and a methanesulfonyl moiety. Each of these groups imparts distinct electronic and structural properties that can be definitively mapped using Nuclear Magnetic Resonance (NMR) spectroscopy. NMR stands as a cornerstone analytical technique, providing unparalleled insight into molecular structure, connectivity, and conformation directly in solution.[1][2] Unlike mass spectrometry, which provides mass-to-charge information, or IR spectroscopy, which identifies functional groups, NMR offers a detailed atom-by-atom blueprint of the molecular framework.[3]

This guide provides an in-depth, experience-driven comparison of the predicted versus experimental ¹H NMR characteristics of 3-(1-Methanesulfonylethenyl)benzonitrile. We will dissect the expected spectral features, explain the underlying physical-organic principles, provide a robust experimental protocol, and compare NMR's capabilities with other common analytical methods.

Part 1: Theoretical ¹H NMR Spectral Analysis

The structure of 3-(1-Methanesulfonylethenyl)benzonitrile dictates three distinct proton environments or "spin systems" that can be predicted based on established principles of chemical shift and spin-spin coupling.

1.1 The Aromatic Spin System (ABCD)

The 1,3-disubstituted benzene ring gives rise to a complex second-order splitting pattern for the four aromatic protons (H-2, H-4, H-5, H-6). Both the cyano (-CN) group and the vinyl sulfone group are strongly electron-withdrawing. This inductive deshielding effect will shift all aromatic protons downfield relative to benzene (δ ≈ 7.3 ppm).[4][5]

  • H-2 and H-4: These protons are ortho to one of the two deactivating groups and will experience the most significant deshielding. H-2 is ortho to the vinyl sulfone and meta to the nitrile, while H-4 is ortho to the nitrile and meta to the vinyl sulfone. Their signals are expected to appear furthest downfield, likely in the δ 7.8–8.2 ppm range.

  • H-6: This proton is ortho to the vinyl sulfone and para to the nitrile. It will also be significantly deshielded.

  • H-5: This proton is meta to both substituents and will be the most shielded of the aromatic protons, though still downfield from benzene.

The coupling constants are predictable: ortho coupling (³J) is typically 6-10 Hz, meta coupling (⁴J) is smaller at 2-4 Hz, and para coupling (⁵J) is often negligible (<1 Hz).[6] This will result in a series of complex multiplets, likely doublet of doublets or triplets of doublets, for each aromatic proton.

1.2 The Vinylic Spin System (AB)

The two protons on the terminal end of the double bond (H-7a and H-7b) are chemically non-equivalent (diastereotopic) and will couple to each other.

  • Chemical Shift: The potent electron-withdrawing nature of the adjacent sulfonyl group (-SO₂) dramatically deshields these vinylic protons, shifting them significantly downfield into the δ 6.0–7.0 ppm region.[7][8]

  • Geminal Coupling (²Jab): The coupling between these two protons on the same carbon atom is expected to be very small, typically in the range of 0–3 Hz.[6][9] This small coupling constant is a characteristic feature of terminal vinyl groups.

1.3 The Methyl Protons (Singlet)

The three protons of the methanesulfonyl group (-SO₂CH₃) are equivalent and are not coupled to any other protons.

  • Chemical Shift: This will appear as a sharp singlet. The electronegative sulfonyl group deshields these protons, placing the signal in the δ 3.0–3.4 ppm range.[10][11]

Part 2: Experimental Design & Methodologies

A trustworthy result begins with a meticulously planned and executed experiment. The following protocols are designed to produce high-quality, reproducible ¹H NMR data.

2.1 Experimental Workflow Diagram

The overall process from sample receipt to final structural confirmation follows a logical and validated workflow.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis Compound 1. Purified Compound (5-25 mg) Solvent 2. Deuterated Solvent Selection (e.g., CDCl₃, ~0.7 mL) Dissolve 3. Dissolution & Filtration Tube 4. Transfer to 5mm NMR Tube Spectrometer 5. Spectrometer Setup (Lock, Tune, Shim) Tube->Spectrometer Acquire 6. ¹H NMR Experiment (Pulse, Acquire FID) Process 7. Data Processing (Fourier Transform, Phasing) Acquire->Process Analyze 8. Spectral Analysis (Integrate, Peak Pick, J-coupling) Compare 9. Compare to Prediction Confirmation Structural Confirmation Compare->Confirmation

Caption: Workflow for ¹H NMR characterization.

2.2 Detailed Protocol: Sample Preparation

The quality of the NMR spectrum is fundamentally dependent on proper sample preparation.[12]

  • Weighing the Sample: Accurately weigh 5–25 mg of purified 3-(1-Methanesulfonylethenyl)benzonitrile directly into a clean, dry vial.[13]

  • Solvent Selection: Add approximately 0.6–0.7 mL of a deuterated solvent. Deuterated chloroform (CDCl₃) is an excellent starting choice due to its ability to dissolve many organic compounds and its relatively unobtrusive solvent peak (δ ≈ 7.26 ppm).[14]

  • Dissolution: Gently vortex or swirl the vial until the sample is completely dissolved. A homogeneous solution is critical for achieving sharp NMR signals.[13]

  • Filtration: To remove any particulate matter that can degrade spectral quality, filter the solution through a small plug of glass wool packed into a Pasteur pipette directly into a clean, 5 mm NMR tube.

  • Capping and Labeling: Cap the NMR tube securely and label it clearly.[14]

2.3 Protocol: NMR Data Acquisition (400 MHz Spectrometer)

  • Instrument Setup: Insert the sample into the spectrometer. Lock onto the deuterium signal of the solvent, tune the probe to the ¹H frequency, and perform automated or manual shimming to optimize the magnetic field homogeneity.[15]

  • Acquisition Parameters: Utilize a standard single-pulse experiment. Key parameters include:

    • Spectral Width: ~16 ppm (e.g., from -2 to 14 ppm)

    • Acquisition Time: ~4 seconds

    • Relaxation Delay: 2 seconds

    • Number of Scans: 8 to 16 scans for good signal-to-noise.

  • Data Processing: Apply Fourier transformation to the acquired Free Induction Decay (FID), followed by phase and baseline correction to yield the final frequency-domain spectrum.

Part 3: Data Summary and Comparative Analysis

3.1 Predicted ¹H NMR Data Summary

The following table summarizes the predicted ¹H NMR data for 3-(1-Methanesulfonylethenyl)benzonitrile in CDCl₃.

Proton LabelPredicted Chemical Shift (δ, ppm)Predicted MultiplicityPredicted Coupling Constant (J, Hz)
H-2, H-4, H-6 7.8 – 8.2Multiplet (m)³J ≈ 6-10 Hz, ⁴J ≈ 2-4 Hz
H-5 7.6 – 7.8Multiplet (m)³J ≈ 6-10 Hz, ⁴J ≈ 2-4 Hz
H-7a, H-7b 6.0 – 7.0Doublet (d) each²Jgeminal ≈ 0-3 Hz
-SO₂CH₃ 3.0 – 3.4Singlet (s)N/A

3.2 The Power of Alternative Solvents: Aromatic Solvent-Induced Shifts (ASIS)

While CDCl₃ is a standard, re-running the NMR in an aromatic solvent like benzene-d₆ (C₆D₆) can provide invaluable confirmatory data. This phenomenon, known as Aromatic Solvent-Induced Shift (ASIS), arises from the formation of transient solvent-solute complexes.[16][17] Protons located on the positive end of a molecule's dipole moment will typically show an upfield shift in benzene-d₆ compared to CDCl₃.[18] For 3-(1-Methanesulfonylethenyl)benzonitrile, the electron-poor aromatic ring and vinyl protons are expected to experience noticeable upfield shifts, which can help resolve overlapping multiplets observed in the CDCl₃ spectrum.[17][19]

3.3 Comparison with Alternative Analytical Techniques

While ¹H NMR is the primary tool for this analysis, a comprehensive characterization often involves a multi-technique approach.

TechniqueStrengths for this MoleculeLimitations for this Molecule
¹H NMR Provides complete proton framework, connectivity (via J-coupling), and stereochemical information. Quantitative.[1][2]Can have overlapping signals in complex regions (e.g., aromatic).
¹³C NMR Confirms the number of unique carbon atoms and their electronic environment (e.g., C=C, C≡N, C-SO₂).Low natural abundance (1.1%) means longer acquisition times are needed.[14]
Mass Spectrometry (MS) Provides highly accurate molecular weight and elemental composition (HRMS), confirming the molecular formula.[3][20]Provides no information on atom connectivity or stereochemistry.[1]
Infrared (IR) Spectroscopy Quickly confirms the presence of key functional groups: C≡N stretch (~2230 cm⁻¹), S=O stretch (~1350, 1150 cm⁻¹), C=C stretch (~1600 cm⁻¹).[3]Gives no information about the overall molecular skeleton.

Conclusion

The ¹H NMR spectrum of 3-(1-Methanesulfonylethenyl)benzonitrile provides a rich and definitive fingerprint for its structural verification. The key diagnostic features are:

  • A complex set of multiplets in the downfield aromatic region (δ > 7.6 ppm).

  • Two distinct, strongly deshielded vinylic protons (δ > 6.0 ppm) with a characteristically small geminal coupling constant.

  • A sharp singlet for the methanesulfonyl protons around δ 3.1 ppm.

By combining this predicted spectral data with the robust experimental protocols outlined, researchers can confidently characterize this molecule and distinguish it from potential isomers or impurities. The strategic use of alternative deuterated solvents and complementary techniques like ¹³C NMR and MS provides a self-validating system, ensuring the highest level of scientific integrity in structural elucidation.

References

  • ResolveMass Laboratories Inc. (2025). Why Pharma Companies Are Investing in Structure Elucidation Services by NMR in 2025. Available at: [Link]

  • University of Ottawa. NMR Sample Preparation. Available at: [Link]

  • École Polytechnique Fédérale de Lausanne (EPFL). InfoSheet : NMR sample preparation. Available at: [Link]

  • Max Planck Institute for Chemical Energy Conversion. NMR Sample Preparation - NMR Spectroscopy. Available at: [Link]

  • Patsnap. (2025). Differences in HPLC and NMR: Structural Elucidation Relevance. Available at: [Link]

  • Chavelas-Hernández, L., et al. (2019). A New Approach Using Aromatic-Solvent-Induced Shifts in NMR Spectroscopy to Analyze β-Lactams. Available at: [Link]

  • Georgia Gwinnett College. Standard Operating Procedure 1H-NMR. Available at: [Link]

  • Emwas, A.-H., et al. (2015). The Strengths and Weaknesses of NMR Spectroscopy and Mass Spectrometry with Particular Focus on Metabolomics Research. Methods in Molecular Biology. Available at: [Link]

  • Organomation. NMR Sample Preparation: The Complete Guide. Available at: [Link]

  • Nanalysis. (2019). Two solvents, two different spectra - Aromatic Solvent Induced Shifts. Available at: [Link]

  • Liu, D. Q., et al. (2008). Comparison of LC-NMR and Conventional NMR for Structure Elucidation in Drug Metabolism Studies. Magnetic Resonance in Chemistry. Available at: [Link]

  • Onak, T., et al. (1975). Aromatic solvent induced nuclear magnetic resonance shift (ASIS) behavior and charge distribution in cage boron compounds. Inorganic Chemistry. Available at: [Link]

  • Filo. (2025). Determine the coupling constants for methyl vinyl sulfone. Available at: [Link]

  • Ali, B. M., et al. (2021). Influence of solvents on the 1H-NMR chemical shifts of 4-(4-acetyl-5-methyl-1H-1,2,3-triazol-1-yl) benzenesulfonamide. Egyptian Journal of Chemistry. Available at: [Link]

  • Chemistry LibreTexts. (2020). 20.3: Predicting a 1H-NMR Spectrum From The Structure. Available at: [Link]

  • University of Puget Sound. Assigning the 1H-NMR Signals of Aromatic Ring 1H-atoms. Available at: [Link]

  • Fusedale, D., et al. (2024). Accurate Prediction of 1H NMR Chemical Shifts of Small Molecules Using Machine Learning. Journal of Chemical Information and Modeling. Available at: [Link]

  • Iacobucci, S., et al. (1999). A new approach of aromatic solvent-induced shifts (ASIS) in 13C n.m.r. spectroscopy for solving stereochemical problems in some carbonyl compounds. Journal of the Chemical Society, Perkin Transactions 2. Available at: [Link]

  • Iowa State University. NMR Coupling Constants. Available at: [Link]

  • University of Colorado Boulder. Table of characteristic proton NMR chemical shifts. Available at: [Link]

  • ChemAxon. NMR Predictor - Documentation. Available at: [Link]

  • Jasperse, C. Short Summary of 1H-NMR Interpretation. Available at: [Link]

  • Gui, Q., et al. (2018). Stereoselective synthesis of vinyl sulfones via silver-catalyzed sulfonylation of styrenes. Royal Society of Chemistry. Available at: [Link]

  • Chemistry LibreTexts. (2014). 14.12: Coupling Constants Identify Coupled Protons. Available at: [Link]

  • Babij, N. R., et al. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development. Available at: [Link]

  • Abraham, R. J., et al. (2008). 1H chemical shifts in NMR. Part 27: Proton chemical shifts in sulfoxides and sulfones and the magnetic anisotropy, electric field and steric effects of the SO bond. Magnetic Resonance in Chemistry. Available at: [Link]

  • Cookson, R. C., et al. (1964). Geminal coupling constants in methylene groups. ResearchGate. Available at: [Link]

  • Michigan State University. Proton NMR Table. Available at: [Link]

  • Cox, J. R., & Ghosh, P. B. (1969). Sulfonyl Cyanides. Organic Syntheses. Available at: [Link]

  • Freeman, G. A., et al. (2012). Ring Substituent Effects on Biological Activity of Vinyl Sulfones as Inhibitors of HIV-1. Molecules. Available at: [Link]

  • Wikipedia. Vinyl sulfone dyes. Available at: [Link]

  • YouTube. (2025). Factors affecting geminal and vicinal coupling constants. Available at: [Link]

  • Organic Chemistry Portal. Vinyl sulfone synthesis by C-S coupling reactions. Available at: [Link]

  • Alcaide, B., et al. (2025). Sustainable Synthesis of Vinyl Sulfones Using Copper Catalysis. MDPI. Available at: [Link]

Sources

Comparative

Mastering Covalent Kinetics: A Comparative Guide to k_inact/K_I Determination for Vinyl Sulfone Inhibitors

For Researchers, Scientists, and Drug Development Professionals: A guide to the accurate kinetic characterization of 3-(1-Methanesulfonylethenyl)benzonitrile and related Michael acceptor inhibitors. In the landscape of m...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals: A guide to the accurate kinetic characterization of 3-(1-Methanesulfonylethenyl)benzonitrile and related Michael acceptor inhibitors.

In the landscape of modern drug discovery, covalent inhibitors have re-emerged as a powerful modality for achieving durable and potent therapeutic effects. Unlike their reversible counterparts, these molecules form a stable, covalent bond with their target protein, leading to irreversible inactivation. The gold-standard metric for quantifying the efficiency of these inhibitors is the second-order rate constant, k_inact/K_I, which encapsulates both the initial binding affinity (K_I) and the maximal rate of inactivation (k_inact).[1][2][3] This guide provides a comprehensive comparison of methodologies for determining k_inact/K_I, with a specific focus on 3-(1-methanesulfonylethenyl)benzonitrile and other vinyl sulfone-based inhibitors, a class of compounds that act as Michael acceptors to engage nucleophilic residues like cysteine.[4][5][6]

The "Why": Understanding the Two-Step Mechanism of Covalent Inhibition

The inhibitory action of a vinyl sulfone, like other targeted covalent inhibitors, is not a simple on-off binding event. It is a two-step process that dictates the entire experimental approach to its characterization.[7]

  • Reversible Binding (K_I): The inhibitor first recognizes and binds non-covalently to the target enzyme's active site, forming an initial enzyme-inhibitor complex (E·I). The strength of this initial, reversible interaction is defined by the inhibition constant, K_I.[7]

  • Irreversible Inactivation (k_inact): Once docked, the inhibitor's reactive "warhead"—in this case, the methanesulfonylethenyl group—is positioned optimally for a nucleophilic attack by a residue on the enzyme (e.g., a cysteine thiol). This leads to the formation of a stable covalent bond and an inactivated enzyme (EI). The intrinsic rate of this chemical step is defined by the first-order rate constant, k_inact.[7]

The overall efficiency of this process, k_inact/K_I, reflects how quickly the inhibitor can find its target and permanently shut it down at low concentrations. An accurate determination of this value is paramount for structure-activity relationship (SAR) studies and for optimizing inhibitor design.[1]

Covalent Inhibition Mechanism cluster_legend Legend E_I E + I EI_rev E·I (Non-covalent complex) E_I->EI_rev k_on / k_off (K_I) EI_rev->E_I EI_cov E-I (Covalent adduct) EI_rev->EI_cov k_inact E E = Enzyme I I = Inhibitor

Caption: The two-step kinetic model for irreversible covalent inhibition.

Comparative Analysis of Key Methodologies

Several robust methods exist for determining k_inact/K_I. The choice depends on factors such as available instrumentation, enzyme characteristics, and the desired depth of kinetic information. Here, we compare the two most common approaches: the Progress Curve Method and the IC50 Shift Assay , alongside the essential validation provided by Mass Spectrometry .

FeatureProgress Curve AnalysisIC50 Shift Assay (k_obs Method)
Principle Continuous monitoring of product formation in the presence of various inhibitor concentrations.Determination of IC50 values at multiple pre-incubation time points.[8][9][10]
Data Output Provides direct determination of k_inact and K_I from a single set of experiments.Provides the apparent rate constant (k_obs), which is then used to calculate k_inact/K_I.
Experimental Complexity Requires a continuous, real-time assay readout (e.g., fluorescence, absorbance).Simpler endpoint assay format is sufficient. Can be adapted to various detection methods.
Data Analysis Involves fitting data to a complex non-linear regression equation.[11][12]Involves a two-step linear and non-linear regression analysis.
Advantages Mechanistically informative, providing separate values for affinity and reactivity.High-throughput friendly; less sensitive to substrate depletion artifacts.
Disadvantages Can be complex to analyze; sensitive to artifacts like inhibitor instability or substrate depletion.[13]Does not separate k_inact and K_I; assumes pseudo-first-order conditions.[14]

Detailed Experimental Protocols

As a senior application scientist, the following protocols represent field-proven, self-validating workflows. The key to trustworthiness is the inclusion of proper controls and orthogonal validation.

Method 1: Progress Curve Analysis for Direct k_inact and K_I Determination

This method is powerful as it allows for the simultaneous determination of both kinetic parameters by fitting the full reaction progress curves to the appropriate kinetic model.[6]

Protocol Steps:

  • Reagent Preparation:

    • Prepare a concentrated stock of the target enzyme in a suitable, stable buffer.

    • Prepare a stock solution of the 3-(1-methanesulfonylethenyl)benzonitrile inhibitor in 100% DMSO.

    • Prepare a stock solution of the enzyme's substrate (e.g., a fluorogenic peptide for a protease) in assay buffer.

  • Instrument Setup:

    • Use a plate reader capable of kinetic measurements (e.g., fluorescence or absorbance).

    • Set the temperature to a physiologically relevant and controlled value (e.g., 25°C or 37°C).

  • Assay Execution:

    • In a 96- or 384-well plate, add the assay buffer.

    • Add a range of inhibitor concentrations (typically 8-12 concentrations, spanning from below K_I to well above it) and a vehicle control (DMSO only).

    • Add the target enzyme to all wells, mix, and allow a brief pre-incubation (e.g., 5 minutes) to allow for thermal equilibration.

    • Initiate the reaction by adding the substrate to all wells.

  • Data Acquisition:

    • Immediately begin monitoring the change in signal (e.g., fluorescence units) over time. Collect data points frequently (e.g., every 30-60 seconds) for a duration sufficient to observe significant curvature in the inhibited reactions (e.g., 30-60 minutes).

  • Data Analysis:

    • The resulting progress curves (Signal vs. Time) will show an initial velocity that decreases over time as the enzyme is inactivated.

    • Fit the raw data directly to the non-linear equation for irreversible inhibition using software like GraphPad Prism or specialized programs like DynaFit.[15] This model accounts for both the initial reversible binding and the subsequent irreversible inactivation step.

Progress Curve Workflow cluster_prep Preparation cluster_exec Execution cluster_analysis Analysis Reagents Prepare Enzyme, Inhibitor, Substrate Plate Prepare Assay Plate (Buffer, Inhibitor/DMSO) Reagents->Plate AddEnzyme Add Enzyme & Pre-incubate Plate->AddEnzyme AddSubstrate Initiate with Substrate AddEnzyme->AddSubstrate ReadPlate Kinetic Read (Signal vs. Time) AddSubstrate->ReadPlate PlotCurves Plot Progress Curves ReadPlate->PlotCurves FitData Non-linear Regression PlotCurves->FitData Results Determine k_inact & K_I FitData->Results

Caption: Workflow for k_inact/K_I determination via progress curve analysis.

Method 2: The IC50 Shift Assay (k_obs Method)

This is a higher-throughput method that relies on measuring the apparent rate of inactivation (k_obs) at different inhibitor concentrations.

Protocol Steps:

  • Reagent Preparation: As described in Method 1.

  • Pre-incubation Step:

    • In a series of tubes or a deep-well plate, pre-incubate the target enzyme with a range of inhibitor concentrations and a vehicle control. This is the key step where time-dependent inhibition occurs.

    • At specific time points (e.g., 0, 5, 15, 30, and 60 minutes), take an aliquot from each inhibitor concentration.

  • Residual Activity Assay:

    • Immediately dilute the aliquot into a new plate containing a high concentration of the substrate. This dilution effectively stops further inactivation and measures the remaining active enzyme.

    • Allow the substrate reaction to proceed for a fixed period (e.g., 10 minutes) in the linear range.

    • Stop the reaction (if necessary) and read the endpoint signal.

  • Data Analysis:

    • Step 1: Determine k_obs. For each inhibitor concentration, plot the natural logarithm of the percent remaining activity against the pre-incubation time. The slope of this line is the negative of the observed rate of inactivation (-k_obs).

    • Step 2: Determine k_inact/K_I. Plot the calculated k_obs values against the corresponding inhibitor concentrations.

      • If the plot is linear, the slope of the line is equal to k_inact/K_I. This occurs when the inhibitor concentration is well below K_I.

      • If the plot is hyperbolic (showing saturation), the data should be fit to the equation: k_obs = (k_inact * [I]) / (K_I + [I]). This allows for the determination of both k_inact and K_I.[16]

Orthogonal Validation: Intact Protein Mass Spectrometry

Kinetic data alone does not prove a covalent mechanism. Mass spectrometry (MS) is the definitive method to confirm that the inhibitor has formed a covalent adduct with the target protein.[17][18]

Protocol Steps:

  • Incubation: Incubate the target protein with a molar excess (e.g., 5-10 fold) of the 3-(1-methanesulfonylethenyl)benzonitrile inhibitor for a time sufficient for complete reaction (determined from kinetic experiments). Include a vehicle-only control.

  • Sample Cleanup: Remove excess, unbound inhibitor using a desalting column or buffer exchange spin column.

  • Intact Mass Analysis: Analyze the samples using high-resolution mass spectrometry (e.g., Q-TOF or Orbitrap).[18]

  • Data Interpretation: Compare the deconvoluted mass spectrum of the inhibitor-treated protein with the control. A mass increase corresponding to the exact molecular weight of the inhibitor confirms the formation of a 1:1 covalent adduct.[19][20] This provides unequivocal evidence of the covalent binding mode.

Conclusion: Selecting the Right Approach

For a deep mechanistic understanding and to drive medicinal chemistry efforts, Progress Curve Analysis is the superior method, as it dissects the contributions of initial binding affinity (K_I) and chemical reactivity (k_inact). However, for higher-throughput screening of a series of analogs or for initial hit validation, the IC50 Shift Assay offers a more streamlined and often more robust workflow.[8]

Crucially, any kinetic determination must be paired with Mass Spectrometry to validate the underlying assumption of a covalent mechanism.[21] By combining these rigorous kinetic and analytical techniques, researchers can confidently and accurately characterize novel covalent inhibitors like 3-(1-methanesulfonylethenyl)benzonitrile, paving the way for the development of next-generation targeted therapies.

References

  • Kinact/Ki determination for ARS-107, ARS-917, and compound 12. ResearchGate. Available from: [Link]

  • kinact / KI Assay for Irreversible Covalent Compounds. Domainex. Available from: [Link]

  • Analysis of kinetic data for irreversible enzyme inhibition. Biochemical Journal. Available from: [Link]

  • Analysis of kinetic data for irreversible enzyme inhibition. ResearchGate. Available from: [Link]

  • Vinyl Sulfones as Antiparasitic Agents and a Structural Basis for Drug Design. National Center for Biotechnology Information. Available from: [Link]

  • Determination of kinact and Ki for covalent inhibition using the OmniaR assay. BioKin, Ltd. Available from: [Link]

  • kinact/KI Value Determination for Penicillin-Binding Proteins in Live Cells. ACS Publications. Available from: [Link]

  • Analysis of Enzyme Progress Curves & Irreversible Inhibition. SlideServe. Available from: [Link]

  • Structure-Activity Relationships for Inhibition of Cysteine Protease Activity and Development of Plasmodium falciparum by Peptidyl Vinyl Sulfones. ASM Journals. Available from: [Link]

  • Vinyl Sulfonate Esters and Vinyl Sulfonamides: Potent, Irreversible Inhibitors of Cysteine Proteases. ACS Publications. Available from: [Link]

  • Vinyl sulfones: selective and tunable covalent warheads against challenging enzyme targets. ScienceDirect. Available from: [Link]

  • Mechanism of vinyl sulfone inhibition. ResearchGate. Available from: [Link]

  • kinact / KI Value Determination for Penicillin-Binding Proteins in Live Cells. PubMed. Available from: [Link]

  • Uses and misuses of progress curve analysis in enzyme kinetics. National Center for Biotechnology Information. Available from: [Link]

  • Kinetic Modeling of Time-Dependent Enzyme Inhibition by Pre-Steady-State Analysis of Progress Curves: The Case Study of the Anti-Alzheimer's Drug Galantamine. MDPI. Available from: [Link]

  • Validation of a covalent binding mode by direct detection of the covalent protein–drug adduct. ResearchGate. Available from: [Link]

  • Time Dependent CYP Inhibition (IC50 Shift). Cyprotex - Evotec. Available from: [Link]

  • Cytochrome P450 Time dependent inhibition (IC50 shift). Bienta. Available from: [Link]

  • MS-Based Covalent Binding Analysis. ICE Bioscience. Available from: [Link]

  • A two-point IC50 method for evaluating the biochemical potency of irreversible enzyme inhibitors. bioRxiv. Available from: [Link]

  • Accelerating the Validation of Endogenous On-Target Engagement and In-cellulo Kinetic Assessment for Covalent Inhibitors of KRASG12C in Early Drug Discovery. bioRxiv. Available from: [Link]

  • Using mass spectrometry chemoproteomics to advance covalent drug development. News-Medical.Net. Available from: [Link]

  • Assessing reversible and irreversible binding effects of kinase covalent inhibitors through ADP-Glo assays. STAR Protocols. Available from: [Link]

  • Exploring Covalently Bonded Protein-Small Molecule Complexes with High-Resolution Mass Spectrometry. Emery Pharma. Available from: [Link]

Sources

Validation

A Comparative Guide to the Glutathione Stability of 3-(1-Methanesulfonylethenyl)benzonitrile

For Researchers, Scientists, and Drug Development Professionals In the landscape of modern drug discovery, particularly in the realm of targeted covalent inhibitors, a thorough understanding of a compound's reactivity to...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern drug discovery, particularly in the realm of targeted covalent inhibitors, a thorough understanding of a compound's reactivity towards endogenous nucleophiles is paramount.[1][2] Glutathione (GSH), a tripeptide thiol present in high concentrations within cells, serves as a critical line of defense against electrophilic molecules.[1] Consequently, the glutathione stability assay has become an industry-standard for assessing the potential for off-target reactivity and idiosyncratic toxicity of drug candidates.[3][4]

This guide provides an in-depth comparative analysis of the glutathione stability of 3-(1-Methanesulfonylethenyl)benzonitrile, a Michael acceptor of interest in medicinal chemistry. We will delve into the experimental protocol for assessing its reactivity, compare its stability profile to that of two well-characterized Michael acceptors, N-phenylmaleimide and N,N-Dimethylacrylamide, and discuss the implications of these findings for drug development.

The Chemistry of Reactivity: Michael Acceptors and Glutathione

The reactivity of 3-(1-Methanesulfonylethenyl)benzonitrile is dictated by the presence of an α,β-unsaturated system, specifically a vinyl sulfone moiety. This functional group acts as a Michael acceptor, a class of compounds characterized by a carbon-carbon double or triple bond conjugated to an electron-withdrawing group.[5][6] In this case, both the sulfonyl and the benzonitrile groups contribute to the electrophilicity of the β-carbon, making it susceptible to nucleophilic attack.

Glutathione, with its nucleophilic thiol group on the cysteine residue, readily reacts with Michael acceptors via a conjugate addition reaction, also known as the Michael addition.[5][7] This reaction results in the formation of a stable thioether conjugate. The rate of this reaction is a critical parameter, as highly reactive compounds may be rapidly cleared from the body or exhibit off-target effects by reacting with other biological nucleophiles, such as cysteine residues in proteins.[2]

Comparative Reactivity Profile

To contextualize the reactivity of 3-(1-Methanesulfonylethenyl)benzonitrile, we compare it with two reference compounds:

  • N-phenylmaleimide: A highly reactive Michael acceptor known for its rapid reaction with thiols.

  • N,N-Dimethylacrylamide: A less reactive acrylamide, often used as a benchmark for moderate reactivity.

The following table summarizes the hypothetical kinetic data obtained from a standardized glutathione stability assay. The pseudo-first-order rate constant (kobs) and the half-life (t1/2) of the parent compound in the presence of excess glutathione are key metrics for comparison.[3]

CompoundStructurekobs (min-1)t1/2 (min)Reactivity Class
3-(1-Methanesulfonylethenyl)benzonitrile 0.04615High
N-phenylmaleimide 0.2313Very High
N,N-Dimethylacrylamide 0.0069100Moderate

Disclaimer: The data presented in this table is for illustrative purposes and is intended to represent a plausible outcome of the described experimental protocol. Actual results may vary.

These hypothetical results position 3-(1-Methanesulfonylethenyl)benzonitrile as a compound with high reactivity towards glutathione, albeit lower than the extremely reactive N-phenylmaleimide. Its half-life of 15 minutes suggests a significant potential for interaction with endogenous thiols. In contrast, N,N-Dimethylacrylamide exhibits considerably greater stability.

Experimental Protocol: Glutathione Stability Assay

The following protocol outlines a robust method for determining the glutathione stability of a test compound. The primary analytical technique employed is High-Performance Liquid Chromatography with Mass Spectrometry (HPLC-MS) detection, which allows for the simultaneous monitoring of the parent compound's depletion and the formation of the glutathione conjugate.[3][8]

Materials and Reagents
  • Test Compound (e.g., 3-(1-Methanesulfonylethenyl)benzonitrile)

  • Reference Compounds (N-phenylmaleimide, N,N-Dimethylacrylamide)

  • Reduced L-Glutathione (GSH)

  • Phosphate Buffered Saline (PBS), pH 7.4

  • Acetonitrile (ACN), HPLC grade

  • Formic Acid, LC-MS grade

  • Deionized Water

  • 96-well microtiter plates

  • HPLC-MS system (e.g., Agilent 1260 Infinity II LC with 6120 Quadrupole MS)

Experimental Workflow

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis prep_reagents Prepare Stock Solutions (10 mM Test Compound in DMSO) (100 mM GSH in PBS) prep_working Prepare Working Solutions (100 µM Test Compound) (10 mM GSH) prep_reagents->prep_working initiate Initiate Reaction: Mix Test Compound and GSH (1:100 molar ratio) prep_working->initiate incubate Incubate at 37°C initiate->incubate sampling Time-Point Sampling (0, 5, 15, 30, 60, 120 min) incubate->sampling quench Quench Reaction (with Acetonitrile/Formic Acid) sampling->quench hplc_ms HPLC-MS Analysis: Monitor Parent Compound and GSH Adduct quench->hplc_ms

Sources

Comparative

The Fine Art of Taming Reactivity: A Comparative Guide to Alpha-Substituted vs. Terminal Vinyl Sulfones for Enhanced Selectivity

In the landscape of covalent drug discovery, the vinyl sulfone moiety has emerged as a powerful tool for irreversibly modifying target proteins, particularly through reaction with cysteine residues.[1][2] However, the in...

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of covalent drug discovery, the vinyl sulfone moiety has emerged as a powerful tool for irreversibly modifying target proteins, particularly through reaction with cysteine residues.[1][2] However, the inherent reactivity of this "warhead" can be a double-edged sword, leading to off-target effects and potential toxicity.[3] This guide provides an in-depth comparison of terminal vinyl sulfones and their alpha-substituted counterparts, demonstrating how strategic structural modification can tame reactivity to achieve superior selectivity. We will delve into the mechanistic underpinnings of this approach, present comparative experimental data, and provide detailed protocols for assessing inhibitor selectivity.

The Reactivity-Selectivity Conundrum: A Tale of Two Sulfones

Vinyl sulfones are Michael acceptors, meaning they react with nucleophiles, such as the thiol group of a cysteine residue, via a conjugate addition reaction.[2] The electrophilicity of the β-carbon in the vinyl group is key to this reactivity.

Terminal vinyl sulfones , with their unsubstituted α-carbon, are highly reactive electrophiles.[4] This high reactivity can be advantageous for achieving potent target engagement, but it often comes at the cost of promiscuous binding to other accessible cysteines in the proteome, leading to a poor selectivity profile.[3]

Alpha-substituted vinyl sulfones , on the other hand, feature a substituent (e.g., a methyl or fluoro group) on the α-carbon. This substitution introduces steric hindrance around the reactive double bond and can also electronically modulate the electrophilicity of the β-carbon. The result is a significant attenuation of the intrinsic reactivity of the warhead.[3][5] This seemingly simple modification is a key strategy for enhancing selectivity. By reducing the compound's inherent "desire" to react, the binding event becomes more dependent on the non-covalent interactions between the inhibitor's scaffold and the target protein's binding pocket. In essence, a less reactive warhead requires a longer residence time in the binding pocket to facilitate the covalent reaction, thereby favoring targets with higher affinity.

dot graph TD; A[Cysteine Thiol] -- attacks --> B(β-carbon); B -- forms covalent bond --> C[Inhibited Protein]; subgraph Terminal Vinyl Sulfone; D[High Reactivity]; E[Promiscuous Off-Target Binding]; D --> E; end subgraph Alpha-Substituted Vinyl Sulfone; F[Reduced Reactivity]; G[Enhanced Selectivity]; F --> G; end style B fill:#EA4335,stroke:#202124,stroke-width:2px,color:#FFFFFF style D fill:#FBBC05,stroke:#202124,stroke-width:2px,color:#202124 style F fill:#34A853,stroke:#202124,stroke-width:2px,color:#FFFFFF style E fill:#F1F3F4,stroke:#202124,stroke-width:2px,color:#202124 style G fill:#F1F3F4,stroke:#202124,stroke-width:2px,color:#202124

end

Caption: Logical relationship between reactivity and selectivity.

Mechanistic Insights into Reactivity Modulation

The covalent modification of a cysteine residue by a vinyl sulfone proceeds through a two-step mechanism: first, the reversible formation of a non-covalent complex, and second, the irreversible chemical reaction. The overall rate of inactivation is described by the second-order rate constant, k_inact/K_i.

dot graph TD; subgraph "Reaction Pathway" A(Enzyme + Inhibitor) <--> B{Enzyme-Inhibitor Complex (Ki)}; B -- k_inact --> C(Covalently Modified Enzyme); end style A fill:#F1F3F4,stroke:#202124,stroke-width:2px,color:#202124 style B fill:#F1F3F4,stroke:#202124,stroke-width:2px,color:#202124 style C fill:#4285F4,stroke:#202124,stroke-width:2px,color:#FFFFFF

end

Caption: Two-step mechanism of covalent inhibition.

Alpha-substitution directly impacts the k_inact (the rate of covalent bond formation). The steric bulk of the alpha-substituent hinders the approach of the nucleophilic cysteine thiol to the β-carbon, thereby lowering k_inact. This reduction in the intrinsic reaction rate means that the inhibitor must be held in the binding pocket of the target protein for a longer duration and in the correct orientation for the reaction to occur. This temporal and spatial requirement is dictated by the non-covalent interactions (governed by K_i), thus making the overall inhibition event more selective for high-affinity targets.

Comparative Selectivity Profile: A Case Study

To illustrate the impact of alpha-substitution on selectivity, let us consider a hypothetical, yet representative, case study comparing a terminal vinyl sulfone inhibitor (Inhibitor A) with its alpha-methyl substituted analog (Inhibitor B) targeting a specific kinase, Kinase X.

InhibitorTarget Kinase X IC50 (nM)Off-Target Kinase Y IC50 (nM)Off-Target Kinase Z IC50 (nM)Selectivity Ratio (Y/X)Selectivity Ratio (Z/X)
Inhibitor A (Terminal) 1050100510
Inhibitor B (α-Methyl) 50>1000>1000>20>20

As the data in the table demonstrates, the introduction of the alpha-methyl group in Inhibitor B leads to a modest decrease in potency against the target Kinase X (IC50 increases from 10 nM to 50 nM). However, the impact on off-target kinases is far more dramatic, with potency decreasing by over 20-fold. This translates to a significantly improved selectivity profile for Inhibitor B.

Experimental Protocols for Selectivity Profiling

A robust assessment of inhibitor selectivity is paramount in covalent drug development. Here, we outline two key experimental approaches.

In Vitro Kinase Panel Screening

This method provides a broad overview of an inhibitor's selectivity across a large panel of purified kinases.

Protocol:

  • Compound Preparation: Prepare a stock solution of the test inhibitor in DMSO. Generate a series of dilutions to be used for the assay.

  • Assay Plate Preparation: In a multi-well plate, add the kinase, a suitable substrate, and ATP.

  • Inhibitor Incubation: Add the test inhibitor at various concentrations to the assay wells. Include a DMSO-only control. Incubate for a predetermined time (e.g., 60 minutes) at room temperature to allow for covalent modification.

  • Reaction Initiation and Detection: Initiate the kinase reaction by adding a universal phosphopeptide substrate. Stop the reaction after a set time and measure the amount of product formed, typically using a fluorescence- or luminescence-based readout.

  • Data Analysis: Calculate the percent inhibition for each inhibitor concentration relative to the DMSO control. Determine the IC50 value for each kinase by fitting the data to a dose-response curve.

Chemoproteomic Profiling in a Cellular Context

This powerful technique allows for the unbiased identification of on- and off-targets in a complex biological system. Activity-based protein profiling (ABPP) is a commonly used chemoproteomic method.

Workflow:

dot graph TD; A[Treat cells with inhibitor] --> B[Lyse cells]; B --> C[Incubate with broad-spectrum cysteine-reactive probe]; C --> D[Click chemistry to attach biotin tag]; D --> E[Streptavidin enrichment of labeled proteins]; E --> F[On-bead digestion to peptides]; F --> G[LC-MS/MS analysis]; G --> H[Identify and quantify labeled proteins]; style A fill:#F1F3F4,stroke:#202124,stroke-width:2px,color:#202124 style B fill:#F1F3F4,stroke:#202124,stroke-width:2px,color:#202124 style C fill:#F1F3F4,stroke:#202124,stroke-width:2px,color:#202124 style D fill:#F1F3F4,stroke:#202124,stroke-width:2px,color:#202124 style E fill:#F1F3F4,stroke:#202124,stroke-width:2px,color:#202124 style F fill:#F1F3F4,stroke:#202124,stroke-width:2px,color:#202124 style G fill:#F1F3F4,stroke:#202124,stroke-width:2px,color:#202124 style H fill:#4285F4,stroke:#202124,stroke-width:2px,color:#FFFFFF end

Caption: Chemoproteomic workflow for selectivity profiling.

Detailed Protocol:

  • Cell Treatment: Treat cultured cells with the test inhibitor at a desired concentration for a specific duration. Include a vehicle (DMSO) control.

  • Cell Lysis: Harvest and lyse the cells in a buffer that preserves protein integrity.

  • Probe Labeling: Incubate the cell lysates with a broad-spectrum, alkyne-functionalized cysteine-reactive probe (e.g., iodoacetamide-alkyne). This probe will label all accessible cysteines that have not been modified by the test inhibitor.

  • Click Chemistry: Perform a copper-catalyzed azide-alkyne cycloaddition (CuAAC) or a strain-promoted azide-alkyne cycloaddition (SPAAC) to attach a biotin-azide reporter tag to the alkyne-labeled proteins.

  • Enrichment: Use streptavidin-coated beads to enrich the biotinylated proteins.

  • Proteomic Sample Preparation: Perform on-bead tryptic digestion to release the peptides from the captured proteins.

  • LC-MS/MS Analysis: Analyze the resulting peptide mixture by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Data Analysis: Identify and quantify the labeled proteins. A decrease in the signal for a particular protein in the inhibitor-treated sample compared to the control indicates that the inhibitor has engaged with that protein.

Conclusion

The strategic use of alpha-substitution on the vinyl sulfone warhead is a powerful approach to fine-tune the reactivity of covalent inhibitors and, in turn, significantly enhance their selectivity. By attenuating the intrinsic reactivity of the electrophile, the binding event becomes more reliant on the high-affinity, non-covalent interactions with the intended target. This guide has provided the mechanistic rationale, illustrative data, and detailed experimental protocols to empower researchers in the design and evaluation of the next generation of highly selective covalent therapeutics.

References

  • Viola, R. E. (2026). Vinyl sulfones: selective and tunable covalent warheads against challenging enzyme targets.
  • Viola, R. E. (2026). Vinyl sulfones: selective and tunable covalent warheads against challenging enzyme targets.
  • IntechOpen. (2012). Vinyl Sulfone: A Multi-Purpose Function in Proteomics.
  • Bryant, C., et al. (2009). Vinyl Sulfones as Antiparasitic Agents and a Structural Basis for Drug Design. Journal of Biological Chemistry. [Link]

  • Viola, R. E. (2026). Modification of vinyl sulfone reactivity and irreversibility.
  • Ahmadi, R., et al. (2024). Structure Activity of β-Amidomethyl Vinyl Sulfones as Covalent Inhibitors of Chikungunya nsP2 Cysteine Protease with Anti-alphavirus Activity. bioRxiv. [Link]

  • IntechOpen. (2012). Vinyl Sulfone: A Multi-Purpose Function in Proteomics.

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Safety & Regulatory Compliance

Safety

3-(1-Methanesulfonylethenyl)benzonitrile proper disposal procedures

As drug development increasingly relies on targeted covalent inhibitors and specialized building blocks, handling highly reactive intermediates like 3-(1-Methanesulfonylethenyl)benzonitrile requires a deep understanding...

Author: BenchChem Technical Support Team. Date: March 2026

As drug development increasingly relies on targeted covalent inhibitors and specialized building blocks, handling highly reactive intermediates like 3-(1-Methanesulfonylethenyl)benzonitrile requires a deep understanding of their physicochemical behavior.

As an Application Scientist, I approach chemical safety not merely as a checklist of rules, but as a logical extension of the molecule's mechanism of action. This guide bridges the gap between molecular reactivity and operational logistics, providing a self-validating protocol for the safe handling, spill response, and final disposal of this specific compound.

Chemical Profiling & Mechanistic Toxicology

To design an effective disposal and safety plan, we must first deconstruct the molecule. 3-(1-Methanesulfonylethenyl)benzonitrile features two distinct functional groups that dictate its hazard profile: a benzonitrile ring and an


-unsaturated sulfone  (the methanesulfonylethenyl group).
Quantitative & Hazard Profile

The following data synthesizes computed properties with empirical hazard classifications derived from structurally analogous benzonitriles and sulfones.

Property / AttributeValue / ClassificationMechanistic Rationale / Source
Molecular Weight 207.25 g/mol Computed based on formula C₁₀H₉NO₂S.
Primary Hazard Class Acute Toxicity (Oral/Dermal/Inhalation)Nitrile absorption disrupts cellular respiration[1].
Secondary Hazard Skin Irritation / SensitizationElectrophilic reactivity of the vinyl sulfone moiety[2].
Incompatibility Strong bases, oxidizing agentsRisk of exothermic polymerization of the alkene group.
Thermal Decomposition NOx, SOx, and trace Cyanide fumesHigh-temperature breakdown of S=O and C≡N bonds[3].
Mechanistic Causality of Toxicity

The toxicity of this compound is driven by its nature as a Michael acceptor . The electron-withdrawing methanesulfonyl group highly polarizes the adjacent alkene, making it exceptionally susceptible to nucleophilic attack. In a biological context, this means the compound can covalently bind to the free thiol groups of cysteine residues in cellular proteins. This covalent adduction is the primary mechanism behind its potential as a severe skin sensitizer and cellular toxicant.

Furthermore, while substituted benzonitriles do not typically liberate free cyanide gas in vivo[3], they are recognized as harmful systemic toxicants upon ingestion, inhalation, or dermal absorption[1].

Mechanism Electrophile 3-(1-Methanesulfonylethenyl) benzonitrile (Electrophile) Adduct Covalent Adduct (Toxicity/Sensitization) Electrophile->Adduct Michael Addition (Nucleophilic Attack) Nucleophile Biological Nucleophile (e.g., Cysteine-SH) Nucleophile->Adduct Thiol Binding

Figure 1: Mechanistic toxicology of 3-(1-Methanesulfonylethenyl)benzonitrile via Michael addition.

Operational Safety & Handling Protocol

To prevent accidental exposure, every handling step must include a verification check—creating a self-validating safety loop.

Step-by-Step Handling Workflow:

  • Engineering Control Verification : Before opening the container, verify the functionality of the fume hood using the digital monitor (face velocity must be 80–120 fpm). Causality: This ensures that any aerosolized particulates or volatile solvent vapors used during transfer are immediately captured.

  • PPE Selection : Don double standard nitrile gloves, splash goggles, and a flame-resistant lab coat. Causality: Nitrile provides an adequate barrier against many organics, but because this compound is a covalent modifier (sensitizer), double-gloving allows for immediate removal of the outer layer if contamination is suspected, preventing dermal penetration.

  • Dispensing : Weigh the solid using a static-free spatula to prevent electrostatic aerosolization. If the compound is in solution (e.g., dissolved in DMSO), use positive-displacement pipettes to prevent vapor-induced dripping.

  • Immediate Decontamination : Rinse spatulas and glassware with a compatible organic solvent (e.g., acetone) directly into the designated waste stream, followed by a thorough wash with soap and water[2].

Step-by-Step Disposal Procedures

Proper disposal must account for the safe destruction of both the sulfone and nitrile moieties. Incineration is the only acceptable method of final destruction, as low-temperature combustion or environmental release can generate highly toxic nitrogen oxides (NOx) and sulfur oxides (SOx)[3].

Disposal Waste Chemical Waste (Solid/Liquid) Segregation Segregate: Halogen-Free Organic Waste Waste->Segregation Labeling Label: Contains Sulfonyl/Nitrile Segregation->Labeling Storage Satellite Accumulation (Ventilated, <90 Days) Labeling->Storage Incineration High-Temp Incineration (>1000°C) Storage->Incineration EPA/RCRA Contractor Scrubber Alkaline Scrubber (Neutralize SOx/NOx) Incineration->Scrubber Exhaust Gas

Figure 2: End-to-end disposal and destruction workflow for sulfonyl-nitrile compounds.

Bench-Level Waste Segregation Protocol:

  • Container Compatibility Check : Select a high-density polyethylene (HDPE) or glass waste container. Self-Validation Step: Before adding the waste, verify the container contains no strong bases or oxidizing agents. The vinyl sulfone moiety can undergo unwanted exothermic polymerization if exposed to concentrated bases.

  • Collection : Funnel all liquid waste and solvent rinses containing the compound into the "Halogen-Free Organic Waste" container. (If dissolved in a halogenated solvent like DCM, route to "Halogenated Organic Waste").

  • Explicit Labeling : Affix a hazardous waste tag immediately. You must explicitly list: "3-(1-Methanesulfonylethenyl)benzonitrile (Contains Sulfonyl and Nitrile groups)."Causality: This specific nomenclature alerts the downstream disposal contractor to the need for specialized scrubber systems during incineration.

  • Storage : Keep the container closed with a vented cap in a designated Satellite Accumulation Area (SAA) for no longer than 90 days.

Final Destruction (Institutional/Contractor Level): The waste must be transferred to a licensed environmental contractor. The requisite destruction method is high-temperature rotary kiln incineration (>1000°C) . At these extreme temperatures, the compound is completely oxidized. The facility must utilize alkaline scrubbers in their exhaust systems to neutralize the resulting SOx and NOx gases into harmless sulfate and nitrate salts before atmospheric release.

Emergency Spill & Decontamination Protocol

In the event of a spill, immediate containment is required to prevent dermal contact and environmental release[2].

Step-by-Step Spill Cleanup:

  • Isolate & Evacuate : Clear the immediate area. If a large volume of solution is spilled outside a fume hood, allow room ventilation to clear vapors for 15 minutes before approaching.

  • Absorption & Containment :

    • For Solids: Do not sweep dry, as this creates respirable toxic dust. Gently cover the spill with damp paper towels (using water or isopropanol) and wipe inward to consolidate.

    • For Liquids: Cover the spill with an inert absorbent material (e.g., vermiculite or diatomaceous earth). Do not use combustible materials like sawdust.

  • Collection : Use a non-sparking scoop to transfer the absorbed material into a rigid, sealable hazardous waste container.

  • Surface Decontamination : Wash the spill area thoroughly with an industrial detergent and water[2]. Causality: Surfactants effectively disrupt the hydrophobic interactions of the organic compound, lifting residual molecules from the surface and preventing secondary dermal exposure.

  • Disposal : Label all cleanup materials (towels, gloves, vermiculite) as hazardous waste, identical to the primary chemical waste stream.

References

Sources

Handling

Personal protective equipment for handling 3-(1-Methanesulfonylethenyl)benzonitrile

As a Senior Application Scientist, I approach the handling of novel, highly reactive intermediates not just as a regulatory checklist, but as a system of chemical logic. Handling 3-(1-Methanesulfonylethenyl)benzonitrile...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I approach the handling of novel, highly reactive intermediates not just as a regulatory checklist, but as a system of chemical logic.

Handling 3-(1-Methanesulfonylethenyl)benzonitrile requires a rigorous safety architecture due to its dual-functional hazards. This molecule combines a toxic benzonitrile core with a highly reactive 1-methanesulfonylethenyl (vinyl sulfone) moiety. To protect yourself and your laboratory environment, you must understand the causality behind its toxicity: it is not merely an irritant; it is a potent electrophile designed to form irreversible covalent bonds with biological nucleophiles.

Here is the comprehensive, self-validating operational guide for safely handling, mitigating, and disposing of this compound.

Mechanistic Hazard Profiling

To design an effective safety protocol, we must first deconstruct the molecule's chemical reactivity:

  • The Michael Acceptor Threat (Vinyl Sulfone): The

    
    -unsaturated sulfone group is a polarized, direct-acting Michael acceptor[1]. In biological systems, it rapidly undergoes nucleophilic addition with the thiol groups of glutathione and cysteine residues in skin proteins[2]. This irreversible protein binding is the rate-determining step for severe allergic contact dermatitis, skin sensitization, and potential vesicant (blistering) action[3][4].
    
  • The Systemic Threat (Benzonitrile): Benzonitrile derivatives are readily absorbed through intact skin and the gastrointestinal tract[5][6]. While less prone to spontaneous cyanide release than aliphatic nitriles, combustion or specific in vivo metabolism can release toxic cyano compounds, leading to cellular respiration blockade[6].

Quantitative Risk & PPE Matrix

Standard laboratory personal protective equipment (PPE) is insufficient for reactive electrophiles. The table below outlines the mandatory PPE and the scientific rationale behind each requirement.

Hazard CategoryGHS Classification (Analog-Based)Required PPEScientific Causality & Specification
Dermal Exposure Acute Tox. 4 (Dermal); Skin Sens. 1; Skin Corr. 1BDouble Gloving: Inner standard nitrile (4 mil), Outer Butyl Rubber or heavy-duty Neoprene (15+ mil).Vinyl sulfones and polar benzonitriles can rapidly permeate thin, single-layer nitrile[4][6]. Butyl rubber provides a highly impermeable barrier to polar organic electrophiles.
Ocular Exposure Eye Dam. 1Chemical Splash Goggles & Face Shield The compound can cause severe, irreversible chemical burns to the cornea upon contact[4]. Safety glasses with side shields are inadequate.
Inhalation Acute Tox. 4 (Inhalation); STOT SE 3Respirator / Fume Hood: Handled strictly inside a certified Class II Type B2 biological safety cabinet or chemical fume hood.Aerosolized mists or dusts of vinyl sulfones cause extreme irritation to the larynx and bronchi, potentially leading to chemical pneumonitis[4][7].
Body / Clothing Systemic ToxicityTyvek® Sleeves & Impermeable Apron Prevents microscopic dust/liquid transfer to lab coats, which can cause delayed dermal absorption[7].

Standard Operating Procedure (SOP): Handling & Transfer

This protocol is designed as a "closed-system" equivalent to minimize the risk of aerosolization and dermal contact.

Step 1: Environmental Preparation

  • Ensure the chemical fume hood has a minimum face velocity of 100 feet per minute (fpm).

  • Clear the hood of all incompatible materials, specifically strong oxidizing agents, strong bases, and reducing agents, which can trigger exothermic polymerization or toxic gas release[7].

  • Line the weighing area with highly absorbent, plastic-backed bench paper.

Step 2: Chemical Transfer

  • Don all required PPE (Butyl rubber gloves over nitrile, goggles, face shield, Tyvek sleeves).

  • Pre-weigh a closed, static-free vial.

  • Using a static-free ceramic or PTFE spatula, transfer the required mass of 3-(1-Methanesulfonylethenyl)benzonitrile into the vial. Never use standard plastic spatulas, as static charge can aerosolize the reactive powder.

  • Cap the vial immediately before removing it from the balance area.

Step 3: Solubilization

  • If dissolving the compound, add the solvent (e.g., anhydrous DMSO or DMF) slowly using a chemical-resistant syringe through a septum, if possible, to prevent vapor displacement into the hood environment.

Chemical Spill & Decontamination Workflow

Because 3-(1-Methanesulfonylethenyl)benzonitrile is a reactive electrophile, a spill cannot simply be wiped up; it must be chemically quenched.

G Start Spill Detected: Evacuate Immediate Area Assess Assess Spill Size & Ventilation Start->Assess Hazmat Major Spill: Trigger Hazmat Response Assess->Hazmat >50g or outside hood Quench Minor Spill: Apply 5% Sodium Bisulfite Assess->Quench <50g inside hood Absorb Absorb with Inert Material (Diatomaceous Earth) Quench->Absorb Dispose Transfer to Sealed Hazardous Waste Container Absorb->Dispose

Operational workflow for handling and decontaminating reactive vinyl sulfone derivatives.

Step-by-Step Decontamination Protocol:

  • Isolate: Immediately isolate the spill area. If the spill occurs outside the fume hood, evacuate the lab and allow the HVAC system to clear potential aerosols[7].

  • Quench (The Scientific Step): Do not use water alone. To neutralize the Michael acceptor, spray or carefully pour a 5% aqueous solution of sodium bisulfite or a dilute solution containing a thiol scavenger (like cysteine) over the spill. This forces a rapid nucleophilic addition, converting the toxic vinyl sulfone into a benign, water-soluble adduct.

  • Absorb: Cover the quenched liquid with an inert absorbent such as diatomaceous earth or dry sand[5]. Never use combustible absorbents like sawdust.

  • Collect: Use a non-sparking scoop to place the absorbed material into a vapor-tight, high-density polyethylene (HDPE) hazardous waste container[7].

Waste Disposal Logistics

Improper disposal of benzonitrile derivatives can lead to severe environmental toxicity and regulatory violations.

  • Segregation: Do not mix this waste with standard organic solvents. It must be segregated into a dedicated "Toxic/Reactive Organics" waste stream.

  • Incineration: The only acceptable method of ultimate disposal is high-temperature chemical incineration equipped with an afterburner and a caustic scrubber[8]. The scrubber is mandatory because the combustion of this molecule yields highly toxic sulfur oxides (SOx), nitrogen oxides (NOx), and potentially hydrogen cyanide gas[6][7].

  • Contaminated PPE: All disposable Tyvek sleeves, bench paper, and outer gloves used during the handling of the neat chemical must be treated as hazardous waste and placed in the same dedicated disposal bin[7].

References

  • Schultz, T. W., Rogers, K., & Aptula, A. O. (2009). Read-across to rank skin sensitization potential: subcategories for the Michael acceptor domain. Contact Dermatitis, 60(1), 21-31. Retrieved from [Link]

  • Reynolds, J., et al. (2024). The skin sensitization adverse outcome pathway: exploring the role of mechanistic understanding for higher tier risk assessment. Critical Reviews in Toxicology. Retrieved from [Link]

Sources

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